2-(Difluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJFCUKQMLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366240 | |
| Record name | 2-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-59-5 | |
| Record name | 2-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Difluoromethoxy)benzoic acid CAS number
An In-Depth Technical Guide to 2-(Difluoromethoxy)benzoic Acid: A Cornerstone Intermediate in Modern Drug Discovery
Executive Summary
This compound, identified by CAS Number 97914-59-5, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its strategic value stems from the unique physicochemical properties imparted by the difluoromethoxy (-OCHF₂) group. This functional group serves as a critical bioisostere for more metabolically labile moieties, such as methoxy or hydroxyl groups, offering a sophisticated tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth analysis of its molecular characteristics, a detailed synthesis protocol, analytical validation techniques, its applications in drug development, and comprehensive safety guidelines for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Characteristics
Understanding the fundamental properties of this compound is essential for its effective application. The presence of the strongly electron-withdrawing difluoromethoxy group significantly influences the molecule's acidity, lipophilicity, and metabolic stability.
Chemical Identifiers and Properties
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 97914-59-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2][3][5] |
| Molecular Weight | 188.13 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 2-Carboxy-alpha,alpha-difluoroanisole | [1][2] |
| Melting Point | 98-101 °C | [1] |
| Boiling Point | 274 °C | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
| Appearance | Solid, typically off-white crystals | [2] |
| InChI Key | AGDOJFCUKQMLHD-UHFFFAOYSA-N | [2][3] |
The Strategic Role of the Difluoromethoxy Group
The difluoromethoxy substituent is not merely an inert functional group; it is a strategic element in rational drug design. Its utility can be understood through its impact on several key molecular parameters.
-
Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong. The C-H bond in a methoxy group (-OCH₃) is a common site for metabolic oxidation by Cytochrome P450 enzymes. Replacing it with the -OCHF₂ group effectively "shields" this position, reducing metabolic degradation and thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: The -OCHF₂ group moderately increases lipophilicity compared to a hydroxyl group and acts as a lipophilic hydrogen bond donor. This modulation is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross cellular membranes.
-
Acidity (pKa) Modulation: As an electron-withdrawing group, the -OCHF₂ substituent increases the acidity of the adjacent carboxylic acid compared to its non-fluorinated or methoxylated analogs. This tuning of pKa can be crucial for optimizing a molecule's solubility and its binding affinity within the specific pH environment of a biological target.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process typically commencing from readily available salicylic acid derivatives. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.
Common Synthetic Pathway
A widely employed and reliable method involves the reaction of a methyl salicylate with a source of difluorocarbene, followed by hydrolysis of the ester. The use of sodium chlorodifluoroacetate is a common and effective strategy.
Detailed Experimental Protocol
This protocol describes the synthesis from methyl salicylate. It is designed to be self-validating, with clear endpoints for each stage.
Objective: To synthesize this compound with a purity of >98%.
Materials:
-
Methyl salicylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Difluoromethylation of Methyl Salicylate
-
Rationale: The phenolic proton of methyl salicylate is acidic and must be removed by a base to form a nucleophilic phenoxide. Anhydrous conditions are crucial to prevent quenching of the base and side reactions. DMF is an excellent polar aprotic solvent for this type of reaction.
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Add sodium chlorodifluoroacetate (2.0 eq) to the stirring mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-(difluoromethoxy)benzoate.
Step 2: Saponification to the Carboxylic Acid
-
Rationale: Base-catalyzed hydrolysis (saponification) is a standard method to convert an ester to a carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to yield the final product.
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the ester.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Analytical Characterization and Quality Control
Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the final compound.
Verification Workflow
A logical workflow ensures that the synthesized material meets the required specifications for use in research and development.
Expected Spectroscopic Data
While experimental conditions can cause minor shifts, the following provides a reference for the expected analytical data.[4][7][8]
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-8.0 ppm. A characteristic triplet for the -OCHF₂ proton around δ 6.6-7.0 ppm (due to coupling with the two fluorine atoms). A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O. |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (~115-160 ppm). The difluoromethoxy carbon will appear as a triplet due to C-F coupling. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 187.02 |
Applications in Drug Discovery
This compound is primarily used as a versatile building block for constructing more complex active pharmaceutical ingredients (APIs).[1] Its structure is frequently found in scaffolds targeting a range of diseases.
-
Pharmaceutical Intermediate: It is a key starting material or intermediate for synthesizing APIs where metabolic stability and modulated electronics are desired.[1][6] Its incorporation can lead to drugs with improved efficacy and pharmacokinetic profiles.[1]
-
Agrochemicals: Similar to pharmaceuticals, its properties are advantageous in creating advanced pesticides and herbicides that are more effective.[1]
-
Anti-Inflammatory Research: The unique structure has led to investigations into its potential anti-inflammatory and antioxidant properties.[1]
Case Study Highlight: CFTR Modulators In the discovery of treatments for cystic fibrosis, derivatives containing a difluoromethoxy group have shown significant promise. For instance, in the development of the potent CFTR corrector ABBV/GLPG-2222, the introduction of a difluoromethoxy group in place of a methoxy group on a related scaffold led to a significant improvement in potency.[9] This highlights the direct, field-proven impact of this specific functional group in optimizing a drug candidate's biological activity.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[1]
Hazard Information
| Hazard Type | GHS Classification and Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves.[10][11] |
| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10] |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Avoid generating dust.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][12]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of strategic fluorination in modern molecular design. Its ability to confer metabolic stability, modulate electronic properties, and fine-tune lipophilicity makes it an invaluable asset for scientists in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential to develop the next generation of innovative pharmaceuticals and advanced materials.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 5. 97914-59-5 | this compound - Fluoropharm [fluoropharm.com]
- 6. This compound | 97914-59-5 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
2-(Difluoromethoxy)benzoic acid molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(Difluoromethoxy)benzoic Acid
Abstract
This compound (CAS No. 97914-59-5) is a fluorinated benzoic acid derivative increasingly recognized for its utility as a key building block in the synthesis of complex molecules.[1] With a definitive molecular weight of 188.13 g/mol , this compound is of significant interest to professionals in drug discovery, agrochemical development, and materials science.[1][2][3][4] The incorporation of the difluoromethoxy group can modulate critical physicochemical properties, including lipophilicity and metabolic stability, making it a strategic component in the design of new therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, focusing on the theoretical and experimental determination of its molecular weight, its core physicochemical properties, established analytical workflows for its characterization, and its applications in modern research and development.
Introduction to this compound
This compound is an organic compound featuring a benzoic acid core substituted at the ortho-position with a difluoromethoxy group (-OCHF₂).[1] This structural motif is not merely an arbitrary functionalization; it is a deliberate design element leveraged by medicinal and materials chemists.
The Strategic Importance of the Difluoromethoxy Moiety:
In the field of drug discovery, the introduction of fluorine-containing groups is a well-established strategy for optimizing a molecule's pharmacological profile. The difluoromethoxy group, in particular, serves as a bioisostere for other functional groups and offers a unique balance of properties:
-
Modulation of Lipophilicity: It can fine-tune a molecule's lipophilicity, which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to enzymatic degradation and thereby potentially increasing the half-life of a drug candidate.
-
Influence on Acidity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the adjacent carboxylic acid group, influencing its binding interactions within biological targets.
Because of these attributes, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced polymers with enhanced thermal stability or specific optical characteristics.[1] There is also active research into its potential anti-inflammatory and antioxidant properties.[1]
Core Physicochemical Properties
The precise characterization of a chemical compound begins with its fundamental properties. The molecular weight and associated physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 188.13 g/mol | [1][2][4][5] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2][3][6][7] |
| CAS Number | 97914-59-5 | [1][3][6][7] |
| Appearance | Solid; Light brown to light yellow crystals | [5][6][8] |
| Melting Point | 98-101 °C | [1][3][5] |
| Boiling Point | 274 °C | [1][8] |
| Density | 1.370 g/cm³ | [1][8] |
| pKa (Predicted) | 3.11 ± 0.36 | [1][8] |
| Flash Point | 119 °C | [1][8] |
| Synonyms | 2-Carboxy-alpha,alpha-difluoroanisole; Benzoic acid, 2-(difluoromethoxy)- | [1][6][8] |
Determination of Molecular Weight: Theoretical and Experimental
A compound's molecular weight is one of its most critical properties, essential for stoichiometric calculations, structural confirmation, and identity verification.[9] Its determination involves both theoretical calculation and rigorous experimental validation.
Theoretical Calculation
The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₈H₆F₂O₃).[9]
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
-
Fluorine (F): 2 atoms × 18.998 u = 37.996 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 188.129 u (often rounded to 188.13 g/mol for practical use)
This calculated value serves as the benchmark that must be confirmed by experimental methods.
Authoritative Experimental Verification
For a small organic molecule like this compound, mass spectrometry is the definitive technique for experimentally verifying the molecular weight.[9][10]
Mass Spectrometry (MS): The Gold Standard Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Its precision allows not only for the confirmation of the nominal molecular weight but also, with high-resolution instruments (HRMS), for the determination of the exact mass, which can confirm the elemental composition of the molecule.[10]
The causality behind this choice of technique is its unparalleled sensitivity and accuracy for molecules of this size. Unlike methods designed for polymers, such as Size Exclusion Chromatography (SEC) or Static Light Scattering (SLS), mass spectrometry directly measures the property of interest—the molecular mass of the individual compound.[9][11][12]
Complementary Structural & Purity Analyses While MS directly provides molecular weight data, a comprehensive characterization relies on a suite of analytical techniques to ensure the trustworthiness of the result:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[10] While it does not measure molecular weight directly, ¹H and ¹³C NMR spectra are used to elucidate the chemical structure, confirming the arrangement of atoms and thus validating the molecular formula used for the theoretical calculation.
-
High-Performance Liquid Chromatography (HPLC): This chromatographic method is essential for assessing the purity of the sample.[10] An accurate molecular weight determination is contingent on analyzing a pure substance. HPLC can separate the target compound from any impurities or residual starting materials, ensuring that the mass spectrum obtained is truly representative of this compound.
Experimental Protocols & Workflow
The following sections detail a standard workflow and protocol for the definitive characterization of this compound.
Analytical Characterization Workflow
A self-validating analytical workflow ensures that each step confirms the integrity of the sample and the accuracy of the data. The process begins with sample reception and proceeds through purity analysis and structural confirmation, culminating in a final report.
Caption: Workflow for Molecular Weight Verification.
Protocol: Molecular Weight Determination by LC-MS
This protocol describes a typical procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a soft ionization technique ideal for preserving the molecular ion of the analyte.
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a certified calibration standard (e.g., sodium trifluoroacetate) across the desired mass range to ensure mass accuracy. This step is critical for a self-validating system.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid is readily deprotonated, making negative mode highly sensitive for this compound.
-
Scan Range: m/z 50 - 500.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak. In negative mode, this will be the deprotonated molecule [M-H]⁻.
-
Expected m/z for [M-H]⁻ = 188.13 - 1.01 = 187.12 .
-
Confirm that this observed mass corresponds to the theoretical value within the instrument's mass accuracy tolerance.
-
-
Applications in Research and Development
The utility of this compound as a chemical intermediate is well-documented.[1][8]
-
Pharmaceutical Synthesis: It is a crucial building block for creating active pharmaceutical ingredients (APIs). Its structure has been incorporated into novel drug candidates, such as potent correctors for the cystic fibrosis transmembrane conductance regulator (CFTR).[13]
-
Agrochemicals: In the agrochemical industry, it is used to synthesize modern pesticides and herbicides, where the difluoromethoxy group can contribute to efficacy and environmental stability.[1]
-
Structure-Activity Relationship (SAR) Studies: Researchers use this compound as a starting point in SAR studies to understand how modifications to the benzoic acid scaffold influence biological activity, leading to the design of more potent and selective drug candidates.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as an irritant.[1][8] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Safe Handling:
-
Storage:
Conclusion
This compound is a well-characterized compound with a confirmed molecular weight of 188.13 g/mol . This fundamental property, validated by robust analytical techniques like mass spectrometry, underpins its use as a high-value intermediate in scientifically demanding fields. For researchers and drug development professionals, the strategic incorporation of its difluoromethoxy group offers a reliable method to fine-tune molecular properties, leading to the creation of next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its physicochemical characteristics and the analytical methods used for its verification is essential for its effective application.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 97914-59-5 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 97914-59-5 | this compound - Fluoropharm [fluoropharm.com]
- 8. This compound | 97914-59-5 [amp.chemicalbook.com]
- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. lsinstruments.ch [lsinstruments.ch]
- 12. Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific [atascientific.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
Introduction: The Strategic Value of the Difluoromethoxy Group
An In-Depth Technical Guide to 2-(Difluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The difluoromethoxy group (-OCF₂H), in particular, has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated target-binding affinity.[1] this compound is a quintessential building block that provides a direct route to introduce this powerful functional group onto a versatile benzoic acid scaffold. Its unique electronic and steric properties make it an indispensable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]
This technical guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the critical insights required for its effective application.
Molecular Structure and Physicochemical Properties
This compound, identified by the CAS Number 97914-59-5, is an aromatic carboxylic acid featuring a difluoromethoxy substituent at the ortho position.[3]
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 97914-59-5 | [3][4] |
| Molecular Formula | C₈H₆F₂O₃ | [3][4] |
| Molecular Weight | 188.13 g/mol | [3][4] |
| Appearance | Light brown to light yellow solid | [5] |
| Melting Point | 98-101 °C | [4] |
| Boiling Point | 274 °C | [5] |
| Density | 1.370 g/cm³ | [5] |
| pKa (Predicted) | 3.11 ± 0.36 | [5] |
| Flash Point | 119 °C | [5] |
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a reliable profile can be inferred from its structure and the known properties of analogous compounds like benzoic acid.
-
Aqueous Solubility: Like benzoic acid, it is expected to be slightly soluble in cold water, with solubility increasing with temperature.[3] The presence of the carboxylic acid group allows for significant solubility in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the formation of the highly polar carboxylate salt.
-
Organic Solubility: The presence of the benzene ring and the lipophilic difluoromethoxy group confers good solubility in a range of organic solvents. Based on data for benzoic acid and its derivatives, it is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone, acetonitrile, and DMSO.[3][5] It should also exhibit moderate to good solubility in less polar solvents like dichloromethane, chloroform, and diethyl ether.[3][4] Its solubility is likely lowest in non-polar aliphatic hydrocarbons like hexanes and heptane.[4]
Synthesis and Purification
A robust and scalable synthesis of this compound can be achieved via the O-difluoromethylation of a readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The use of sodium chlorodifluoroacetate as the difluoromethylating agent is advantageous due to its stability, ease of handling as a solid, and lower environmental impact compared to gaseous reagents like chlorodifluoromethane (Freon 22).[1] The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), which is trapped by the phenoxide of the starting material.[1][6]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Hydroxybenzoic Acid
Causality: This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][7] A base (Potassium Carbonate) is required to deprotonate the acidic phenolic hydroxyl group, forming the nucleophilic phenoxide. A polar aprotic solvent (DMF) is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate. Acidification during workup is necessary to protonate both the carboxylate and any remaining phenoxide, yielding the final product as a solid that can be purified.
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.
-
Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5-3.0 eq.) to the stirring suspension.
-
Heating: Heat the reaction mixture to 95-100 °C in an oil bath and maintain vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Protons (δ 7.2-8.2 ppm, 4H): The four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid group is expected to be the most downfield (around δ 8.1 ppm), while the proton ortho to the -OCF₂H group will also be downfield.
-
Difluoromethoxy Proton (δ 6.5-7.0 ppm, 1H): The single proton on the difluoromethyl group (-OCH F₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 70-75 Hz).
-
Carboxylic Acid Proton (δ 10.0-12.0 ppm, 1H): This proton will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Atom | Predicted Shift (ppm) | Rationale |
| C=O (Carboxyl) | 168-172 | Typical range for benzoic acid carbonyls.[8] |
| C-O (C1) | 122-126 | Shielded relative to benzene (128.5 ppm) due to ortho-substituent effects. |
| C-OCF₂H (C2) | 150-155 | Deshielded due to the electronegative oxygen atom. |
| Aromatic CH | 115-135 | Four distinct signals expected in this range. |
| -OCF₂H | 114-118 (triplet) | The carbon signal will be split into a triplet by the two attached fluorine atoms (¹JC-F). |
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption around 1200-1250 cm⁻¹.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems primarily from the reactivity of its carboxylic acid group. It is an excellent substrate for forming stable amide bonds, a reaction that is among the most frequently used transformations in medicinal chemistry.[11]
Caption: General workflow for amide bond formation using this compound.
General Protocol: Amide Coupling
Causality: Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine under mild conditions. A non-nucleophilic base is often added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Data sourced from ChemicalBook.[5]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the solid powder and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
-
In case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value synthetic building block, providing a straightforward entry point for the incorporation of the bioisosterically significant -OCF₂H group. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, empowers scientists in pharmaceutical, agrochemical, and materials research to leverage its full potential in the development of next-generation molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Molecular Structure and Physicochemical Properties
An In-Depth Technical Guide to the Spectroscopic Data of 2-(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is an aromatic carboxylic acid distinguished by a difluoromethoxy substituent at the ortho position. This unique structural feature significantly influences its electronic properties and, consequently, its spectroscopic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 97914-59-5 | [1][2] |
| Molecular Formula | C₈H₆F₂O₃ | [2] |
| Molecular Weight | 188.13 g/mol | [2][3] |
| Melting Point | 98-101°C | [1][2] |
| Appearance | Light brown to light yellow solid | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous information about the proton and carbon environments within the molecule.
¹H NMR Spectroscopy
Theoretical Basis: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through chemical shifts (δ), coupling constants (J), and signal multiplicities. The aromatic protons are influenced by the electron-withdrawing nature of both the carboxylic acid and the difluoromethoxy group. The methoxy proton (-OCHF₂) is uniquely split by the two adjacent fluorine atoms.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used for similar organic acids. However, if the carboxylic acid proton signal is of key interest and exchange is a concern, a less acidic solvent like DMSO-d₆ can be employed to ensure its observation.[5]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Interpretation and Predicted Spectrum:
The spectrum is characterized by signals in the aromatic region, a distinctive triplet for the difluoromethoxy proton, and a broad singlet for the acidic proton.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.0 - 12.0 | br s | - | 1H, -COOH |
| ~7.9 - 8.1 | dd | ~7.8, 1.5 | 1H, Ar-H (ortho to COOH) |
| ~7.5 - 7.7 | td | ~7.5, 1.8 | 1H, Ar-H (para to COOH) |
| ~7.2 - 7.4 | m | - | 2H, Ar-H |
| ~6.6 - 7.0 | t | ~73.0 | 1H, -OCH F₂ |
Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the combined electronic effects of the substituents. The listed values are estimates based on analogous substituted benzoic acids.[5][6] The most notable signal is the proton of the difluoromethoxy group, which appears as a triplet due to coupling with the two fluorine atoms (¹⁹F is spin I=1/2).
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen and fluorine causing significant downfield shifts. The difluoromethoxy carbon will exhibit a triplet due to one-bond coupling with the two fluorine atoms.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.[5]
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Interpretation and Predicted Spectrum:
The spectrum will show eight distinct carbon signals. The carbonyl carbon will be the most downfield, followed by the aromatic carbons attached to oxygen and the carboxylic group. The difluoromethoxy carbon will be identifiable by its triplet multiplicity in a proton-coupled spectrum and its characteristic chemical shift.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | -C OOH |
| ~150 - 155 | Ar-C -OCHF₂ |
| ~133 - 136 | Ar-C (para to OCHF₂) |
| ~130 - 132 | Ar-C H |
| ~128 - 130 | Ar-C -COOH |
| ~122 - 125 | Ar-C H |
| ~118 - 121 | Ar-C H |
| ~115 - 118 (t, J ≈ 250 Hz) | -OC HF₂ |
Note: The chemical shift of the carbon in the -OCHF₂ group is highly characteristic and its large one-bond C-F coupling constant makes it readily identifiable. The assignments for the aromatic carbons are based on general substituent effects in benzene rings.[7]
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions include the O-H and C=O stretches of the carboxylic acid, C-O stretches, aromatic C=C stretches, and the distinctive C-F stretches.
Expert Insight: The carboxylic acid O-H stretch is often very broad, spanning from ~3300 to 2500 cm⁻¹, due to extensive hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[8][9] This broadness can sometimes obscure other signals in the region.
Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Collection:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Interpretation and Predicted Spectrum:
Table 4: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 | C-H stretch | Aromatic |
| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |
| 1610 - 1580 | C=C stretch | Aromatic Ring |
| 1475 - 1450 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| 1200 - 1000 (strong) | C-F stretch | Difluoromethoxy |
| ~960 - 900 (broad) | O-H bend | Carboxylic Acid |
The presence of strong absorption bands in the 1200-1000 cm⁻¹ region is a key indicator of the C-F bonds in the difluoromethoxy group.[8][10]
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique that will yield a molecular ion peak (M⁺) and a characteristic fragmentation pattern.
Experimental Protocol: MS Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 40-250).
Data Interpretation and Predicted Fragmentation:
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): m/z = 188
-
Key Fragments:
-
[M - OH]⁺: m/z = 171 (Loss of hydroxyl radical)
-
[M - COOH]⁺: m/z = 143 (Loss of the carboxyl group)
-
[M - OCHF₂]⁺: m/z = 121 (Loss of the difluoromethoxy radical)
-
[CHF₂]⁺: m/z = 51 (Difluoromethyl cation)
-
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Integrated Spectroscopic Workflow
A robust analytical workflow ensures the unambiguous identification and purity assessment of this compound.
Diagram: Analytical Workflow for Structural Confirmation
Caption: Integrated workflow for the spectroscopic characterization.
Safety and Handling
This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[4][11] Standard laboratory safety protocols should be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[11][13]
References
- 1. This compound | 97914-59-5 [amp.chemicalbook.com]
- 2. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 97914-59-5 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
Introduction: The Structural Significance of 2-(Difluoromethoxy)benzoic Acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a key synthetic building block in modern chemistry, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a difluoromethoxy group (-OCHF₂) ortho to a carboxylic acid on a benzene ring, imparts unique electronic and lipophilic properties. The difluoromethyl group, in particular, is of growing interest as a potential bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a "lipophilic hydrogen bond donor".[2]
Accurate structural confirmation is paramount in the synthesis and application of such compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as the most powerful and routine technique for unambiguous structure elucidation in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven methodologies for data acquisition and interpretation.
Molecular Structure and Proton Environments
The ¹H NMR spectrum is dictated by the distinct chemical environments of the hydrogen nuclei within the molecule. In this compound, there are six unique proton environments, as illustrated below. Understanding these environments is the first step toward predicting and interpreting the spectrum.
Caption: Chemical structure of this compound highlighting the six unique proton environments.
Theoretical ¹H NMR Spectral Analysis
A predictive analysis of the spectrum involves considering the chemical shift (δ), spin-spin coupling (J), and integration (proton count) for each unique hydrogen nucleus.
Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms. It typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its chemical shift and peak shape are sensitive to solvent, concentration, and temperature due to hydrogen bonding.
-
Difluoromethoxy Proton (-OCHF₂): This proton is directly attached to a carbon bonded to two highly electronegative fluorine atoms and an oxygen atom. This strong deshielding environment shifts its signal significantly downfield. Based on data from similar structures like methyl 4-(difluoromethoxy)benzoate, this proton is expected to appear as a triplet around 6.6 ppm.[3] The characteristic triplet pattern arises from coupling to the two equivalent fluorine atoms.
-
Aromatic Protons (H3, H4, H5, H6): The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern due to the competing electronic effects of the two substituents.
-
The -COOH group is electron-withdrawing and deactivating, deshielding the ortho (H6) and para (H4) protons most significantly.
-
The -OCHF₂ group has a dual nature: the oxygen atom can donate electron density into the ring via resonance (shielding effect), while the highly electronegative fluorine atoms have a strong inductive electron-withdrawing effect (deshielding effect). The net result often leads to complex shifts that can defy simple prediction rules.[4][5]
-
Generally, H6 is expected to be the most downfield of the aromatic protons due to its proximity to the strongly deshielding carboxylic acid group. H3, being ortho to the difluoromethoxy group, will also be significantly affected.
-
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling results in the splitting of a proton's signal into a multiplet based on the number of non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).
-
¹H-¹H Coupling in the Aromatic Ring:
-
Ortho coupling (³J_HH): Coupling between protons on adjacent carbons (e.g., H3-H4, H4-H5, H5-H6). This is the strongest coupling, typically in the range of 6-10 Hz.[6]
-
Meta coupling (⁴J_HH): Coupling between protons separated by three bonds (e.g., H3-H5, H4-H6). This interaction is significantly weaker, with J-values around 1-3 Hz.[6][7][8]
-
Para coupling (⁵J_HH): Coupling between protons on opposite sides of the ring (e.g., H3-H6) is usually too small to be resolved (J ≈ 0 Hz).
-
-
¹H-¹⁹F Coupling:
-
The proton of the -OCHF₂ group is coupled to two equivalent ¹⁹F nuclei (spin I = ½). According to the n+1 rule, its signal will be split into a triplet (2+1=3). The two-bond H-F coupling (²J_HF) is typically large, on the order of 70-75 Hz.[3]
-
Long-range coupling between the fluorine atoms and the aromatic protons (³J_HF for H3, ⁴J_HF for H4, etc.) can also occur. These smaller couplings can introduce additional fine splitting, further complicating the aromatic multiplets.[9]
-
Predicted Spectrum Summary
The expected ¹H NMR spectral data for this compound is summarized below.
| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |
| -COOH | 1H | 10.0 - 13.0 | broad singlet (br s) | N/A |
| H6 | 1H | 7.9 - 8.2 | doublet of doublets (dd) | ³J_H6-H5 ≈ 7-8 Hz; ⁴J_H6-H4 ≈ 1-2 Hz |
| H4 | 1H | 7.6 - 7.8 | triplet of doublets (td) or multiplet (m) | ³J_H4-H3 ≈ 7-8 Hz; ³J_H4-H5 ≈ 7-8 Hz; ⁴J_H4-H6 ≈ 1-2 Hz |
| H5 | 1H | 7.2 - 7.4 | triplet of doublets (td) or multiplet (m) | ³J_H5-H6 ≈ 7-8 Hz; ³J_H5-H4 ≈ 7-8 Hz; ⁴J_H5-H3 ≈ 1-2 Hz |
| H3 | 1H | 7.1 - 7.3 | doublet of doublets (dd) or triplet (t) | ³J_H3-H4 ≈ 7-8 Hz; ⁴J_H3-H5 ≈ 1-2 Hz; ³J_H3-F may be present |
| -OCHF₂ | 1H | ~ 6.6 | triplet (t) | ²J_H-F ≈ 73 Hz[3] |
Experimental Protocol: High-Fidelity Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to produce high-resolution, interpretable data.
Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial.[10][11] b. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize them and allows for observation of the exchangeable -COOH proton. c. Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. d. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. e. Causality Check: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.
-
NMR Spectrometer Setup and Data Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[12] c. Tune and Match: The probe is tuned to the specific frequencies of ¹H and ²H for the sample, ensuring maximum signal transfer efficiency. d. Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This is the most critical step for achieving sharp, well-resolved spectral lines. e. Acquisition Parameters:
- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
- Acquisition Time (at): ~2-4 seconds.
- Relaxation Delay (d1): 1-2 seconds. A longer delay ensures quantitative integration but increases experiment time.
- Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are captured.
-
Data Processing: a. Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted from the time domain to the frequency domain to produce the NMR spectrum. b. Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). c. Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline. d. Calibration: The spectrum is referenced by setting the TMS peak to 0.0 ppm.
Conclusion: A Definitive Spectroscopic Signature
The ¹H NMR spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic signals are the low-field, broad singlet of the carboxylic acid proton, the characteristic triplet of the -OCHF₂ proton around 6.6 ppm with a large H-F coupling constant of ~73 Hz, and the complex series of multiplets in the aromatic region between 7.1 and 8.2 ppm. A thorough understanding of chemical shift theory and coupling phenomena, combined with a meticulous experimental approach, allows researchers to confidently interpret this spectrum, ensuring the identity and purity of a crucial synthetic intermediate.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. reddit.com [reddit.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. scribd.com [scribd.com]
- 12. publish.uwo.ca [publish.uwo.ca]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(Difluoromethoxy)benzoic Acid
Introduction
In the landscape of modern pharmaceutical and materials science research, the precise structural characterization of molecular intermediates is paramount. 2-(Difluoromethoxy)benzoic acid is a key building block in the synthesis of a variety of high-value compounds.[1] Its unique difluoromethoxy (-OCF₂H) substituent imparts distinct electronic properties and metabolic stability to target molecules, making it a substituent of high interest in drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution. While ¹H NMR provides information on the proton framework, ¹³C NMR offers direct insight into the carbon backbone of the molecule. The analysis of fluorinated compounds like this compound by ¹³C NMR presents a unique set of challenges and opportunities due to the influence of the fluorine atoms on chemical shifts and the presence of carbon-fluorine (C-F) spin-spin coupling.
This guide provides a comprehensive, field-proven approach to understanding the ¹³C NMR spectrum of this compound. We will delve into the theoretical underpinnings of the spectrum, present a detailed protocol for data acquisition, and offer a step-by-step guide to spectral interpretation, grounded in the principles of chemical structure and magnetic resonance.
Molecular Structure and ¹³C NMR Implications
To interpret the spectrum, we must first analyze the structure of this compound. The molecule consists of a benzene ring substituted at position C1 with a carboxylic acid group (-COOH) and at position C2 with a difluoromethoxy group (-OCF₂H).
Key structural features influencing the ¹³C NMR spectrum:
-
Asymmetry: The ortho-substitution pattern renders all eight carbon atoms in the molecule chemically non-equivalent. Therefore, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Electronegativity: The oxygen and fluorine atoms are highly electronegative, leading to a significant downfield shift (deshielding) for the carbons to which they are attached (C2 and the -OCF₂H carbon).[2]
-
Carbon-Fluorine (C-F) Coupling: The two fluorine atoms on the methoxy group will couple with the carbon nucleus of the -OCF₂H group and, to a lesser extent, with other nearby carbons in the molecule. This coupling results in the splitting of carbon signals into multiplets, providing invaluable structural information.[3] The one-bond C-F coupling (¹JCF) is typically very large (240-320 Hz), while two-bond (²JCCF) and three-bond (³JCCCF) couplings are progressively smaller.[3][4]
Predicted ¹³C NMR Spectral Data
While a fully assigned experimental spectrum is not widely published, we can predict the spectrum with high confidence based on established substituent chemical shift (SCS) effects and known C-F coupling constants from analogous structures.[4][5][6] The following table summarizes the predicted ¹³C NMR data for this compound in a common NMR solvent like CDCl₃.
Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (Hz) | Rationale |
| C=O | 168 – 172 | Singlet (s) | — | Typical range for a benzoic acid carbonyl carbon.[6] |
| C2 | 150 – 154 | Triplet (t) | ²JCCF ≈ 25 – 35 Hz | Attached to the electronegative -OCF₂H group; split by two fluorine atoms over two bonds. |
| C6 | 133 – 136 | Singlet (s) or Doublet (d) | ³JCCCF ≈ 2 – 5 Hz | Ortho to the -COOH group, deshielded. May show small coupling to fluorine. |
| C4 | 132 – 135 | Singlet (s) | — | Para to the -COOH group, deshielded. |
| C5 | 125 – 128 | Singlet (s) or Doublet (d) | ⁴JCCCCF ≈ 1 – 3 Hz | Meta to -COOH, least affected by substituents. Long-range coupling is possible but may not be resolved.[7] |
| C1 | 122 – 125 | Singlet (s) or Triplet (t) | ³JCCCF ≈ 3 – 6 Hz | Ipso-carbon to -COOH, shielded relative to unsubstituted benzene. May show small coupling. |
| C3 | 120 – 123 | Singlet (s) or Doublet (d) | ⁴JCCCCF ≈ 1 – 3 Hz | Ortho to the -OCF₂H group, shielded by its net effect. |
| -OCF₂H | 114 – 118 | Triplet (t) | ¹JCF ≈ 250 – 270 Hz | Strongly deshielded by oxygen and split into a triplet by the two directly attached fluorine atoms.[4] |
Disclaimer: These are predicted values. Actual experimental values may vary depending on solvent, concentration, and temperature.
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate interpretation. The following protocol is a self-validating system designed for reliability and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for general solubility and its known solvent peak at ~77.16 ppm.[8]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Spectrometer Setup (Example: 400 MHz Bruker Spectrometer):
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Acquisition Parameters (Proton Decoupled):
-
Pulse Program: zgpg30 or zgdc30 (A 30° pulse angle is used to allow for shorter relaxation delays).[9]
-
Acquisition Time (AQ): ≥ 1.0 seconds. This ensures good digital resolution.[9]
-
Relaxation Delay (D1): 2.0 seconds. This delay, combined with the acquisition time, allows for adequate relaxation of most carbons, especially when using a smaller pulse angle.[9][10]
-
Number of Scans (NS): Start with 128 scans (~6.5 minutes). Increase as needed for better signal-to-noise, particularly for quaternary carbons.[9]
-
Spectral Width (SW): 240-250 ppm (e.g., from -10 to 230 ppm).
-
Decoupling: Use broadband proton decoupling during acquisition to collapse ¹³C-¹H couplings, resulting in a spectrum of singlets (or C-F multiplets).[11]
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate signals (note: ¹³C integration is not typically quantitative without special setup) and pick peaks, noting the chemical shift and any observable splitting patterns.[12]
-
Caption: Experimental workflow for ¹³C NMR data acquisition.
A Guide to Spectral Interpretation
Interpreting the spectrum involves assigning each of the eight predicted signals to a specific carbon atom. The process is a logical deduction based on chemical shift, multiplicity due to C-F coupling, and general principles of NMR.
-
Identify Key Functional Group Carbons:
-
Carboxylic Acid (C=O): Look for a singlet in the far downfield region, typically ~170 ppm . This quaternary carbon is not coupled to fluorine and is characteristic of carboxylic acids.[2]
-
Difluoromethoxy (-OCF₂H): Search for a prominent triplet between 114-118 ppm . The large splitting of this triplet (¹JCF > 250 Hz) is the unmistakable signature of a carbon directly bonded to two fluorine atoms.
-
-
Assign the Aromatic Carbons: The six aromatic carbons will appear in the range of 120-155 ppm .
-
C2 (ipso- to -OCF₂H): This will be the most downfield aromatic carbon (~150-154 ppm ) due to the deshielding effect of the directly attached electronegative oxygen. It is expected to appear as a triplet with a ²JCCF coupling of 25-35 Hz.
-
Remaining Aromatic Carbons: Assigning C1, C3, C4, C5, and C6 requires considering the combined electronic effects of the -COOH and -OCF₂H groups.
-
Signals for carbons ortho and para to the activating -OCF₂H group (C3, C5) will be shifted upfield, while those ortho and para to the deactivating -COOH group (C6, C4) will be shifted downfield.
-
Look for smaller C-F couplings to help confirm assignments. C6 (³JCCCF) and C1 (³JCCCF) are the most likely to show resolved couplings of a few Hertz.
-
-
Caption: Logic map for ¹³C NMR spectral interpretation.
Self-Validating Systems: Advanced NMR Techniques
To achieve unequivocal assignment and fulfill the highest standards of trustworthiness, the initial 1D ¹³C NMR data should be validated with advanced experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-45, DEPT-90, DEPT-135) would distinguish between the different types of protonated carbons. DEPT-90 would exclusively show the four CH signals (C3, C4, C5, C6), while quaternary carbons (C=O, C1, C2) would be absent from all DEPT spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. It would provide four cross-peaks, definitively linking the aromatic CH carbons (C3-C6) to their corresponding proton signals from a ¹H NMR spectrum.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons over two or three bonds. For example, the proton of the -OCF₂H group would show a correlation to C2, confirming the connectivity. Protons on the aromatic ring would show correlations to neighboring carbons, allowing for a complete and unambiguous assignment of the entire carbon skeleton.
-
¹⁹F-Decoupled ¹³C NMR: In cases of complex overlapping multiplets, acquiring a spectrum while decoupling both ¹H and ¹⁹F nuclei can be invaluable. In such a spectrum, all C-F couplings would be removed. The signals for -OCF₂H, C2, and any other carbons coupled to fluorine would collapse into sharp singlets, confirming which carbons are influenced by the fluorine atoms.[13]
Conclusion
The ¹³C NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with an understanding of the underlying chemical principles, followed by a robust experimental protocol and logical interpretation, allows for its complete characterization. The key signatures—the downfield carbonyl carbon, the large triplet of the difluoromethoxy carbon, and the deshielded triplet of the C2 aromatic carbon—provide immediate and reliable structural confirmation. For researchers and professionals in drug development, mastering the analysis of such fluorinated intermediates is not merely an academic exercise; it is a critical skill for accelerating innovation and ensuring the quality and integrity of novel chemical entities.
References
- 1. This compound | 97914-59-5 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. westmont.edu [westmont.edu]
- 8. rsc.org [rsc.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Key Intermediate: A Technical Guide to the IR and Mass Spec Analysis of 2-(Difluoromethoxy)benzoic Acid
Abstract: In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation. 2-(Difluoromethoxy)benzoic acid stands as a pivotal structural motif, its unique electronic properties lending significant value to a host of applications. This in-depth technical guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals, focusing on the elucidation of its structure through Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By detailing not just the "what" but the "why" of experimental choices and data interpretation, this document serves as a self-validating reference for the robust characterization of this important molecule.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₈H₆F₂O₃, MW: 188.13 g/mol ) is a substituted aromatic carboxylic acid. The incorporation of the difluoromethoxy group (-OCF₂H) is a strategic choice in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. For any scientist working with this compound, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for further investigation. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and accessible techniques for achieving this. IR provides a "fingerprint" of the functional groups present, while MS reveals the molecular weight and provides clues to the molecular formula and connectivity through fragmentation analysis. This guide will walk through the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this compound.
Part 1: Unveiling Functional Groups with Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational energies of molecular bonds. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks are characteristic of specific functional groups.
Experimental Protocol: A Practical Approach Using ATR-FTIR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice due to its simplicity and minimal sample preparation.
-
Instrument Preparation: The foundational step is to ensure the ATR crystal (commonly diamond) is impeccably clean to prevent spectral contamination. A background spectrum is then recorded, which serves as a baseline and is automatically subtracted from the sample spectrum.
-
Sample Application: A small, representative sample of the this compound powder is placed directly onto the ATR crystal.
-
Ensuring Optimal Contact: A pressure clamp is engaged to press the sample firmly and evenly against the crystal. This is crucial for obtaining a high-quality spectrum, as it maximizes the interaction of the IR evanescent wave with the sample.
-
Data Acquisition: The IR spectrum is then acquired, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing and Interpretation: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, which is then ready for interpretation.
Caption: A streamlined workflow for obtaining an IR spectrum via ATR-FTIR.
Predicted IR Spectrum Analysis of this compound
The IR spectrum of this molecule is a composite of the absorptions from its three key components: the carboxylic acid, the aromatic ring, and the difluoromethoxy group.
Table 1: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Appearance | Rationale |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Very Broad, Strong | Characteristic of hydrogen-bonded dimers in carboxylic acids.[1] |
| ~3070 | Aromatic (C-H) | Stretching | Medium to Weak | Typical for C-H bonds on a benzene ring.[2] |
| ~1700-1680 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency.[1] |
| ~1600, ~1470 | Aromatic Ring (C=C) | Stretching | Medium | Characteristic skeletal vibrations of the benzene ring.[2] |
| ~1320-1210 | Carboxylic Acid (C-O) | Stretching | Medium | Part of the carboxylic acid functional group fingerprint.[1] |
| ~1250-1100 | Aryl Ether (Ar-O-C) | Asymmetric Stretching | Strong | Typical for aryl ethers, often a prominent feature. |
| ~1150-1050 | Difluoromethoxy (C-F) | Stretching | Strong, Multiple Bands | C-F bonds give rise to very strong absorptions in this region. |
| ~900-690 | Aromatic Ring (C-H) | Out-of-plane Bending | Medium to Strong | The pattern can indicate the substitution on the benzene ring. |
-
The Carboxylic Acid Signature: The most telling feature will be the exceptionally broad O-H stretching vibration from 3300 to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[1] This will be accompanied by a strong, sharp carbonyl (C=O) stretch between 1700 and 1680 cm⁻¹.[1]
-
The Aromatic Core: The presence of the benzene ring will be confirmed by C-H stretching peaks just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations around 1600 and 1470 cm⁻¹.[2]
-
The Difluoromethoxy Moiety: This group will present strong C-F stretching bands, likely multiple, in the 1150-1050 cm⁻¹ region. Additionally, the aryl ether linkage (Ar-O-C) will contribute a strong asymmetric stretching band around 1250-1100 cm⁻¹.
Part 2: Determining Molecular Weight and Structure with Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through the fragmentation of the molecule, a roadmap of its chemical structure.
Experimental Protocol: Electron Ionization (EI) for Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. This fragmentation pattern is invaluable for structural elucidation.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, a direct probe is efficient.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.
Caption: The logical progression of an Electron Ionization Mass Spectrometry experiment.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum will provide the molecular weight and a fragmentation pattern that confirms the connectivity of the atoms. The molecular weight of this compound is 188.13.
-
The Molecular Ion Peak (M⁺•): The molecular ion peak should be observed at m/z = 188. For aromatic compounds, this peak is typically of significant intensity due to the stability of the aromatic ring.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Fragment Ion | Proposed Loss from Molecular Ion | Rationale |
| 188 | [C₈H₆F₂O₃]⁺• | - | Molecular Ion |
| 171 | [C₈H₅F₂O₂]⁺ | •OH | Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.[3] |
| 143 | [C₇H₅F₂O]⁺ | •COOH | Loss of the entire carboxyl group is a characteristic fragmentation of benzoic acids.[3] |
| 123 | [C₇H₄FO]⁺ | •COOH, HF | Subsequent loss of hydrogen fluoride from the m/z 143 fragment. |
| 95 | [C₆H₄F]⁺ | •COOH, CO, HF | Further fragmentation can lead to a fluorophenyl cation. |
| 67 | [CHF₂]⁺ | C₇H₅O₃ | Cleavage of the ether bond to yield the difluoromethyl cation. |
-
Primary Fragmentation Pathways:
-
Loss of Hydroxyl Radical: A peak at m/z 171 would correspond to the loss of a hydroxyl radical (•OH, 17 amu), a common initial fragmentation step for carboxylic acids.[3]
-
Loss of Carboxyl Group: A significant peak at m/z 143 would arise from the loss of the carboxyl radical (•COOH, 45 amu), a highly characteristic fragmentation for benzoic acid derivatives.[3]
-
-
Fragmentation of the Difluoromethoxy Group:
-
The bond between the aromatic ring and the ether oxygen is strong, but fragmentation can occur. A peak at m/z 67, corresponding to the difluoromethyl cation ([CHF₂]⁺), would be a definitive indicator of this group.
-
We can also anticipate the loss of neutral molecules like hydrogen fluoride (HF, 20 amu) from fluorine-containing fragments. For instance, the fragment at m/z 143 could lose HF to produce an ion at m/z 123.
-
Conclusion: A Synergistic Approach to Structural Confirmation
The synergistic use of IR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. IR analysis confirms the presence of the essential carboxylic acid, aromatic, and difluoromethoxy functional groups, while mass spectrometry provides an exact molecular weight and a detailed fragmentation map that validates the molecule's architecture. For any scientist engaged in the synthesis, development, or quality control of this and related compounds, a thorough understanding of these analytical techniques is not just beneficial, but essential for ensuring scientific rigor and advancing research goals.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Physical Properties of 2-(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the key physical properties of 2-(Difluoromethoxy)benzoic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in research and development.
Introduction: The Significance of this compound
This compound (CAS No. 97914-59-5) is an aromatic carboxylic acid featuring a difluoromethoxy group at the ortho position of the benzene ring.[1] This structural motif imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science. The difluoromethoxy group can act as a bioisostere for other functional groups, potentially enhancing metabolic stability, lipophilicity, and binding interactions of a parent molecule.[1] Its application as a synthetic intermediate underscores the importance of a thorough understanding of its physical and chemical characteristics.[1]
Core Physical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various experimental and processing conditions. For this compound, these properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H6F2O3 | [2] |
| Molecular Weight | 188.13 g/mol | [2][3] |
| Melting Point | 98-101 °C | [3] |
| Boiling Point | 274 °C at 760 mmHg | [1] |
| Density | 1.370 g/cm³ | [1] |
| Flash Point | 119 °C | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
| Appearance | Light brown to light yellow solid | [4] |
| Storage | Store in a cool, dry place at room temperature. | [3] |
In-Depth Analysis of Key Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. The relatively sharp melting point range of 98-101 °C for this compound suggests a well-defined crystalline structure.[3] Impurities typically lead to a depression and broadening of the melting point range.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point of a crystalline organic solid.
-
Objective: To determine the melting point range of a solid sample.
-
Materials:
-
Sample of this compound
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get an estimate.
-
Slow Heating: For an accurate measurement, begin heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Cooling and Repeat: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result.
-
Acidity (pKa): Influence of the Difluoromethoxy Group
The predicted pKa of 3.11 ± 0.36 for this compound indicates that it is a moderately strong organic acid.[1] This is a direct consequence of the electron-withdrawing nature of the difluoromethoxy group. The fluorine atoms inductively pull electron density away from the aromatic ring and the carboxylic acid group, stabilizing the carboxylate anion formed upon deprotonation and thus increasing the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol describes a precise method for experimentally determining the pKa of an acidic compound.
-
Objective: To determine the pKa value of this compound by titration with a standard base.
-
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Volumetric flasks and pipettes
-
Deionized water (carbonate-free)
-
Suitable co-solvent if the acid has low water solubility (e.g., ethanol, methanol)
-
-
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Position the buret filled with the standardized NaOH solution above the beaker.
-
Initial pH: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point is at half that volume.
-
Solubility Profile: A Qualitative Assessment
-
Water: As a carboxylic acid, it is expected to have limited solubility in water.[5] The presence of the polar carboxylic acid group allows for hydrogen bonding with water, but the largely nonpolar benzene ring and the hydrophobic difluoromethoxy group will limit its aqueous solubility.[5]
-
Organic Solvents: It is anticipated to be soluble in a range of common organic solvents.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding interactions with the solvent.[6]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is likely due to dipole-dipole interactions.
-
Less Polar Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. Benzoic acid itself is soluble in dichloromethane, and the difluoromethoxy group is unlikely to drastically decrease solubility in such solvents.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated due to the significant difference in polarity.
-
The general trend for the solubility of benzoic acid in various solvents is: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[6] It is reasonable to expect a similar trend for this compound.
Experimental Protocol: Qualitative Solubility Determination
-
Objective: To qualitatively assess the solubility of this compound in various solvents.
-
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
-
Procedure:
-
Add approximately 10-20 mg of the solid to a test tube.
-
Add 1 mL of the chosen solvent.
-
Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Spectral Analysis: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the proton of the difluoromethoxy group.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (approximately 7.0-8.2 ppm). Due to the ortho, meta, and para relationships and the influence of the two different substituents, these protons will likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets).
-
Difluoromethoxy Proton (-OCHF₂): A triplet is expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shift will be influenced by the electronegative oxygen and fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The carbon attached to the carboxylic acid group and the carbon attached to the difluoromethoxy group will have distinct chemical shifts from the other four aromatic carbons.[8]
-
Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[9]
-
C-O Stretch: An absorption band for the C-O single bond of the carboxylic acid and the ether linkage will be present in the fingerprint region (approximately 1200-1300 cm⁻¹).
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group are expected in the region of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 188. Fragmentation may involve the loss of the carboxylic acid group (-COOH), the difluoromethoxy group (-OCHF₂), or other characteristic fragments.
Logical Frameworks for Application
The interplay of these physical properties is crucial for practical applications in a laboratory setting.
Diagram: Structure-Property Relationship
Caption: Interrelationship of molecular structure and key physical properties.
Diagram: Experimental Workflow for Characterization
Caption: A typical workflow for the physical characterization of a solid organic compound.
Conclusion
The physical properties of this compound are a direct reflection of its unique molecular structure. The presence of the electron-withdrawing difluoromethoxy group significantly influences its acidity and likely its reactivity and biological activity. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate, enabling them to handle, characterize, and utilize it with a greater degree of confidence and scientific rigor.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | 97914-59-5 [amp.chemicalbook.com]
- 5. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Page loading... [guidechem.com]
- 7. quora.com [quora.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
solubility of 2-(Difluoromethoxy)benzoic acid
An In-depth Technical Guide to the Solubility of 2-(Difluoromethoxy)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a fluorinated carboxylic acid derivative that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of the difluoromethoxy group (-OCHF₂) significantly modulates the physicochemical properties of the parent benzoic acid molecule, influencing its reactivity, lipophilicity, and, most critically, its solubility. Understanding and quantifying the solubility of this compound is paramount for researchers and drug development professionals to control reaction kinetics, design effective purification strategies, and formulate final products with optimal bioavailability and performance. This guide provides a comprehensive examination of the theoretical and practical aspects of the , offering detailed experimental protocols and field-proven insights for its characterization.
Introduction: The Significance of Fluorination in Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, acidity, and binding affinity to biological targets. In the case of this compound, the -OCHF₂ group acts as a lipophilic hydrogen bond donor, a unique characteristic that can improve pharmacokinetic profiles. Its application as a building block in drug discovery, for instance in the development of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, underscores the importance of its fundamental properties like solubility.[3] This guide delves into the core principles governing its solubility and provides robust methodologies for its empirical determination.
Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 97914-59-5 | [1][4][5][6] |
| Molecular Formula | C₈H₆F₂O₃ | [1][4][7] |
| Molecular Weight | 188.13 g/mol | [1][6][7] |
| Appearance | Solid | [4] |
| Melting Point | 98-101°C | [1][6] |
| Boiling Point | 274°C | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
The carboxylic acid group, with a predicted pKa of ~3.11, is the primary driver of pH-dependent aqueous solubility.[1] At pH values above the pKa, the molecule will deprotonate to form the more soluble carboxylate salt. The difluoromethoxy group and the benzene ring contribute to the molecule's lipophilicity, which governs its solubility in organic solvents.
Theoretical Framework for Solubility
The can be predicted by considering the interplay of its acidic nature and the polarity of the solvent.
Principle of "Like Dissolves Like"
This fundamental principle states that substances with similar polarities are more likely to be soluble in one another. As a polar molecule containing both a hydrogen-bond-donating carboxylic acid group and a polar -OCHF₂ group, this compound is expected to have some solubility in polar solvents. However, the nonpolar aromatic ring will favor solubility in less polar organic solvents.
pH-Dependent Aqueous Solubility
The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the aqueous medium. The relationship is described by the Henderson-Hasselbalch equation.
-
Below pKa (pH < 3.11): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form has lower water solubility due to its reduced polarity.
-
Above pKa (pH > 3.11): The compound will deprotonate to form its conjugate base, the 2-(difluoromethoxy)benzoate anion (R-COO⁻). This ionic form is significantly more soluble in water due to strong ion-dipole interactions.
This behavior is the basis for its high solubility in basic solutions such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃), which react to form the highly soluble sodium salt.
Experimental Determination of Solubility: Protocols and Rationale
Rigorous experimental evaluation is necessary to move beyond theoretical predictions. The following protocols provide a systematic approach to characterizing the .
Protocol 1: Qualitative Solubility Classification
This initial screening protocol rapidly classifies the compound based on its solubility in a series of standard solvents, providing immediate insight into its acidic nature and general polarity.[8][9][10]
Methodology:
-
Preparation: Label five small test tubes: (1) Water, (2) 5% NaOH (aq), (3) 5% NaHCO₃ (aq), (4) 5% HCl (aq), and (5) Diethyl Ether.
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in small portions.
-
Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[8][11]
-
Observation: Record whether the solid is soluble (dissolves completely), partially soluble, or insoluble.[12]
-
Interpretation:
-
Solubility in Water: Indicates the presence of polar functional groups. For this compound, solubility is expected to be low.
-
Solubility in 5% NaOH & 5% NaHCO₃: A positive result (solubility) confirms the presence of a strong acidic functional group, such as a carboxylic acid.[8][9] The compound reacts to form a water-soluble salt.
-
Solubility in 5% HCl: Insoluble. As an acid, it will not react with another acid.
-
Solubility in Diethyl Ether: Indicates affinity for a moderately nonpolar environment.
-
Causality Behind Choices: The sequence of solvents is designed to logically deduce the compound's primary functional group. Solubility in aqueous bases but not in aqueous acid is a classic indicator of an acidic compound.[9] Comparing solubility in a strong base (NaOH) versus a weak base (NaHCO₃) can differentiate strong acids (like carboxylic acids) from weaker ones (like some phenols).[8]
Caption: Workflow for qualitative solubility analysis.
Protocol 2: Quantitative Solubility Measurement (Equilibrium Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Methodology:
-
Preparation: Prepare a series of vials containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer at pH 7.4, ethanol).
-
Excess Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) or centrifuge at high speed and sample the supernatant.
-
Quantification:
-
Dilute the filtered aliquot with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Self-Validating System: The protocol's trustworthiness is ensured by several factors: using excess solid guarantees saturation, constant temperature control prevents thermal variance, and analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been achieved when concentrations no longer change.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | 97914-59-5 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 97914-59-5 | this compound - Fluoropharm [fluoropharm.com]
- 6. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 7. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ws [chem.ws]
- 12. bellevuecollege.edu [bellevuecollege.edu]
pKa of 2-(Difluoromethoxy)benzoic acid
An In-depth Technical Guide to the
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a detailed examination of the , a compound of interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy substituent. We will explore the electronic effects governing its acidity, present comparative data with analogous structures, and provide comprehensive protocols for both experimental determination and computational prediction of its pKa. This document is intended to serve as a technical resource for scientists engaged in the design and optimization of bioactive molecules.
Introduction: The Critical Role of pKa and the Difluoromethoxy Group
In drug discovery and development, the pKa value dictates a molecule's ionization state at a given physiological pH. This, in turn, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and binding affinity to biological targets.[1][2] An accurate understanding and ability to modulate a compound's pKa is therefore a cornerstone of modern medicinal chemistry.
The strategic incorporation of fluorine has become a powerful tool for fine-tuning these properties.[3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[1] It offers a unique blend of characteristics: it is metabolically more robust than a simple methoxy group, and its electronic nature can be leveraged to significantly alter the acidity of nearby functional groups.[1] Unlike the related methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the polarized C-H bond in the -OCF₂H moiety allows it to act as a hydrogen bond donor, opening new avenues for molecular interactions.[1][4] This guide focuses on 2-(Difluoromethoxy)benzoic acid, a prototypical structure for understanding the impact of this group on the acidity of an aromatic carboxylic acid.
Electronic Effects and Acidity: A Comparative Analysis
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge of the carboxylate, stabilizing the anion and thereby increasing the acidity of the parent acid (resulting in a lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (higher pKa).
The difluoromethoxy (-OCF₂H) group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) originating from the highly electronegative fluorine atoms.[5] This effect significantly enhances the acidity of the carboxylic acid.
To contextualize the impact of the 2-(difluoromethoxy) substituent, its pKa is best understood in comparison to benzoic acid and its ortho-substituted analogues.
Table 1: Comparative pKa Values of Substituted Benzoic Acids
| Compound | Structure | Substituent at C2 | pKa Value (at 25 °C) |
| This compound | C₈H₆F₂O₃ | -OCF₂H | 3.11 (Predicted) [6][7] |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | -F | 3.27 [8][9] |
| 2-Methoxybenzoic acid (o-Anisic acid) | C₈H₈O₃ | -OCH₃ | 4.09 [10] |
| Benzoic acid | C₇H₆O₂ | -H | 4.20 [11][12][13] |
Analysis of Acidity Trends:
The data in Table 1 clearly demonstrates the powerful acidifying effect of the difluoromethoxy group.
-
Benzoic Acid (pKa 4.20): This serves as the baseline for comparison.[11][12]
-
2-Methoxybenzoic Acid (pKa 4.09): The methoxy group is weakly activating, exhibiting a slight acidifying effect in the ortho position, possibly due to a combination of inductive withdrawal and stabilization of the conjugate base through intramolecular hydrogen bonding.[10]
-
2-Fluorobenzoic Acid (pKa 3.27): The single, highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly increasing acidity compared to benzoic acid.[8][9]
-
This compound (pKa ~3.11): The presence of two fluorine atoms makes the -OCF₂H group a more potent electron-withdrawing group than a single fluorine atom. This results in the greatest stabilization of the carboxylate anion and, consequently, the lowest pKa in the series.[5]
Methodologies for pKa Determination
Accurate pKa determination is paramount. Both experimental and computational methods provide essential, often complementary, insights.
Experimental Determination of pKa
Experimental methods typically involve monitoring a pH-dependent property of the molecule to generate a titration curve, from which the pKa can be derived as the inflection point.[14]
Considered the gold standard for pKa measurement, this method directly measures the change in pH of a solution of the acid upon the addition of a strong base.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent. Due to the limited water solubility of many organic acids, a co-solvent system (e.g., methanol-water or DMSO-water) is often required.
-
Electrode Calibration: Calibrate a high-precision pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature (typically 25 °C).
-
Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Data Acquisition: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). More sophisticated analysis can be performed using software to fit the curve and determine the inflection point with high accuracy.[9]
Caption: Workflow for pKa determination via potentiometric titration.
This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the molecule have distinct UV-Vis absorption spectra.
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, precise pH values.
-
Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of this stock solution to a series of volumetric flasks and dilute to the mark with the respective buffer solutions to create samples of identical concentration at different pHs.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered sample.
-
Data Analysis:
-
Identify an analytical wavelength where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) species is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions. This will generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
Computational Prediction of pKa
Computational methods are invaluable for estimating the pKa of novel compounds or for screening large virtual libraries, providing crucial guidance for synthesis prioritization.[2][15]
Modern approaches often use Density Functional Theory (DFT) in combination with a thermodynamic cycle to calculate the free energy of the deprotonation reaction in solution.[16][17]
Methodology Overview:
-
Gas-Phase Optimization: The 3D structures of both the protonated acid (HA) and the conjugate base (A⁻) are computationally optimized in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16][18]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the thermal corrections needed to calculate the gas-phase free energy (G_gas).
-
Solvation Energy Calculation: The free energy of solvation (ΔG_solv) for both HA and A⁻ is calculated using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[16] This step is critical as it accounts for the interaction of the solute with the solvent (water).
-
pKa Calculation: The pKa is calculated using the following equation, which incorporates the gas-phase free energy change and the solvation energies within a thermodynamic cycle:
pKa = (G_sol(A⁻) - G_sol(HA)) / (2.303 * RT)
Where G*_sol is the standard state free energy in solution, derived from the gas-phase energy and the solvation free energy. This "direct" method relies on accurately calculating the free energy of all species involved in the equilibrium.[16][17]
Caption: Computational workflow for DFT-based pKa prediction.
QSPR models use statistical methods to correlate calculated molecular descriptors with experimentally determined pKa values for a training set of molecules.[15][19] Once a robust model is built, it can be used to rapidly predict the pKa of new compounds. Descriptors can range from simple 2D properties to sophisticated quantum mechanical parameters like atomic charges.[2]
Conclusion
The is predicted to be approximately 3.11, making it a significantly stronger acid than benzoic acid (pKa 4.20) and even 2-fluorobenzoic acid (pKa 3.27). This increased acidity is a direct consequence of the powerful inductive electron-withdrawing effect of the ortho-difluoromethoxy substituent, which stabilizes the resulting carboxylate anion. The unique properties of the -OCF₂H group, including its electronic profile and potential for hydrogen bonding, make it a strategic asset in modern drug design. A thorough understanding and accurate determination of its effect on pKa, using the experimental and computational methodologies detailed herein, are essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 97914-59-5 [amp.chemicalbook.com]
- 7. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. o-Anisic acid - Wikipedia [en.wikipedia.org]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. global.oup.com [global.oup.com]
- 13. proprep.com [proprep.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. optibrium.com [optibrium.com]
- 16. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Application of 2-(Difluoromethoxy)benzoic Acid
This guide provides an in-depth exploration of 2-(Difluoromethoxy)benzoic acid, a pivotal building block in modern medicinal chemistry. We will delve into the strategic importance of the difluoromethoxy group, detail robust synthetic protocols for the title compound, and examine its application in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
The Strategic Value of the Difluoromethoxy Group in Drug Design
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (OCF₂H) group, in particular, has emerged as a bioisostere of choice for hydroxyl and methoxy moieties.
Key Physicochemical Impacts of the OCF₂H Group:
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of nearby acidic protons and decreases the basicity of adjacent nitrogen atoms.
-
Enhanced Lipophilicity: The OCF₂H group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: It can block sites of oxidative metabolism (e.g., O-demethylation), thereby increasing the half-life of a drug.
-
Conformational Control: Its steric bulk and unique electronic properties can influence the conformational preferences of a molecule, potentially leading to improved binding affinity for its biological target.
-
Hydrogen Bonding Capacity: The hydrogen atom of the OCF₂H group can act as a weak hydrogen bond donor, offering unique interactions with protein targets.
Due to these favorable properties, this compound has become a sought-after starting material for the synthesis of complex molecules, particularly in the development of G protein-coupled receptor (GPCR) modulators.
Synthesis of this compound: A Mechanistic Approach
The most prevalent and scalable synthesis of this compound involves the O-difluoromethylation of 2-hydroxybenzoic acid (salicylic acid). This reaction is typically achieved via a Williamson ether synthesis-type reaction with a difluorocarbene precursor.
Primary Synthetic Route: Difluoromethylation with Chlorodifluoromethane
This method utilizes chlorodifluoromethane (CHClF₂) as the difluorocarbene source in the presence of a base. The reaction proceeds through the formation of a highly reactive difluorocarbene intermediate (:CF₂).
Reaction Scheme: The overall transformation involves the deprotonation of both the phenol and carboxylic acid groups of salicylic acid, followed by the reaction of the resulting phenoxide with difluorocarbene. A final acidic workup reprotonates the carboxylate to yield the desired product.
biological activity of 2-(Difluoromethoxy)benzoic acid
An In-depth Technical Guide to the Biological Activity of 2-(Difluoromethoxy)benzoic Acid
Abstract
This compound is a fluorinated aromatic carboxylic acid increasingly recognized not merely as a synthetic intermediate, but as a valuable scaffold in modern medicinal chemistry. The incorporation of the difluoromethoxy (-OCF₂H) group onto the benzoic acid framework imparts unique physicochemical properties that are highly advantageous for drug design, including modulated lipophilicity, enhanced metabolic stability, and improved pharmacokinetic profiles. While direct biological studies on the parent molecule are emerging, extensive research on its derivatives has unveiled significant potential in therapeutic areas such as anti-fibrotic, anti-inflammatory, and cystic fibrosis treatment. This guide provides a comprehensive overview of the known and potential biological activities of this compound, detailing the mechanistic insights gained from its derivatives, providing actionable experimental protocols for its evaluation, and discussing its future trajectory in drug discovery.
Introduction: The Strategic Value of Fluorination
In the landscape of drug development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, profoundly influencing a molecule's interaction with biological targets. This compound embodies this principle, serving as a versatile building block for creating novel pharmaceuticals with enhanced efficacy, selectivity, and superior drug-like properties.[1] Its derivatives have shown promise in modulating complex signaling pathways, positioning this scaffold as a focal point for research into new therapeutic agents.[1][2]
Physicochemical Profile and Synthetic Versatility
This compound is a white to light yellow crystalline solid. Its chemical structure and key properties are summarized below, highlighting its utility as a starting material in multi-step organic synthesis.[1][3][4] The carboxylic acid and the difluoromethoxy groups offer reactive handles for a variety of chemical transformations, making it a preferred intermediate for constructing complex molecular architectures.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 97914-59-5 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | [3] |
| Molecular Weight | 188.13 g/mol | [3] |
| Melting Point | 98-100°C | [1] |
| Boiling Point | 274°C | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
| Appearance | Light yellow powder / Solid | [4][7] |
Core Biological Activities: Insights from Key Derivatives
While the parent compound is noted for its potential anti-inflammatory and antioxidant properties, the most compelling evidence for its biological significance comes from the study of its more complex derivatives.[1] These studies provide a blueprint for the therapeutic avenues that this compound and its future analogs could pursue.
Anti-Fibrotic Activity via TGF-β/Smad Pathway Inhibition
A significant breakthrough has been demonstrated with a derivative, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , in the context of idiopathic pulmonary fibrosis (IPF).[2] IPF is characterized by the excessive deposition of extracellular matrix, driven largely by the transforming growth factor-β1 (TGF-β1) signaling pathway.[2] DGM was found to potently inhibit the epithelial-to-mesenchymal transition (EMT), a critical process in fibrosis, by directly targeting the canonical TGF-β1/Smad signaling cascade.[2]
Mechanism of Action: Upon binding to its receptor, TGF-β1 initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins (pSmad2/3).[2] These activated proteins then form a complex with Smad4, translocate into the nucleus, and trigger the transcription of pro-fibrotic genes. The derivative DGM was shown to significantly reduce the levels of phosphorylated Smad2/3 in lung epithelial cells, effectively blocking the downstream signaling and mitigating the fibrotic response.[2]
Caption: DGM inhibits fibrosis by blocking Smad2/3 phosphorylation.
Modulation of CFTR for Cystic Fibrosis Treatment
The difluoromethoxy group has also been integral to the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In the discovery of ABBV/GLPG-2222, a potent CFTR corrector, the substitution of a methoxy group with a 7-(difluoromethoxy) group on a chromane ring led to significantly improved potency and better clearance profiles.[8] This highlights the crucial role of the -OCF₂H group in fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate, reducing off-target effects and improving metabolic stability.[8]
Anticancer Potential through Tubulin Inhibition
Research into 2-difluoromethoxy-substituted estratriene sulfamates has revealed potent anti-proliferative activity against breast cancer cell lines.[9] The mechanism was linked to the inhibition of tubulin assembly, a validated target for many successful chemotherapeutics. Although these are structurally distinct from this compound, they demonstrate that the 2-difluoromethoxy phenyl moiety can be incorporated into scaffolds that disrupt microtubule dynamics, suggesting a potential application in oncology.[9]
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound and its derivatives, this section provides validated, step-by-step protocols for assessing key biological activities.
Protocol 1: Western Blot for pSmad2/3 Inhibition (Anti-fibrotic Assay)
This protocol is designed to quantify the inhibitory effect of a test compound on the TGF-β1 signaling pathway, using the methods established in the study of the DGM derivative as a basis.[2]
Objective: To determine if this compound or its derivatives can inhibit TGF-β1-induced phosphorylation of Smad2/3 in A549 lung epithelial cells.
Materials:
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
Test Compound (this compound) dissolved in DMSO (10 mM stock)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-pSmad2/3, anti-Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed A549 cells in 6-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
Compound Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control. Incubate for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-pSmad2/3, 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for total Smad2/3 and β-actin (loading control). Quantify band intensity and express results as a ratio of pSmad2/3 to total Smad2/3.
Caption: Workflow for Western Blot analysis of pSmad2/3 inhibition.
Protocol 2: MTT Assay for Cell Viability (Anticancer Screen)
This protocol provides a standard method for assessing the effect of a compound on cell proliferation and viability, a crucial first step in evaluating anticancer potential.[10]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7, MDA-MB-231).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Summary and Future Directions
This compound stands as a molecule of significant interest. While its primary role has been a synthetic building block, the potent biological activities of its derivatives strongly suggest that the core scaffold is a privileged structure for therapeutic intervention.[1][2][8] The demonstrated ability of its analogs to inhibit the TGF-β/Smad pathway presents a clear and compelling path forward for the development of novel anti-fibrotic drugs.[2]
Future research should focus on three key areas:
-
Direct Biological Screening: The parent compound should be systematically screened in assays for anti-inflammatory, antioxidant, and anti-fibrotic activity to establish a baseline activity profile.
-
Library Synthesis: A focused library of derivatives should be synthesized, exploring substitutions at other positions of the benzoic acid ring to optimize potency and selectivity.
-
In Vivo Validation: Promising lead compounds identified from in vitro screens must be advanced to preclinical in vivo models of fibrosis, inflammation, or cancer to validate their therapeutic potential.
By leveraging the unique properties of the difluoromethoxy group, this compound and its future derivatives are well-positioned to yield the next generation of targeted therapeutics.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound [worldyachem.com]
- 5. This compound | 97914-59-5 [amp.chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
An In-depth Technical Guide to the Antioxidant Activity of 2-(Difluoromethoxy)benzoic Acid Derivatives
Intended for: Researchers, scientists, and drug development professionals.
Introduction: The Growing Interest in Fluorinated Benzoic Acids
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of small molecules. Among these, benzoic acid derivatives have long been recognized for their diverse biological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), into organic molecules can profoundly alter their physicochemical and biological properties. This modification can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a valuable strategy in drug design.[3]
This technical guide focuses on the antioxidant potential of a specific class of these compounds: 2-(difluoromethoxy)benzoic acid derivatives. While benzoic acid itself possesses some antioxidant activity, its derivatives, particularly those with hydroxyl or methoxy groups, have shown more significant radical scavenging capabilities.[4][5] The unique electronic properties of the difluoromethoxy group, which can act as a "lipophilic hydroxyl" group due to its hydrogen bond donor and acceptor capabilities, make its derivatives intriguing candidates for antioxidant research.[6] This guide provides a comprehensive overview of the synthesis, evaluation, and potential mechanisms of action of these compounds, offering a framework for their investigation as novel antioxidant agents.
Synthesis of this compound Derivatives: A General Approach
The parent compound, this compound, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][7] A general synthetic route to its derivatives, such as esters and amides, can be proposed based on established organic chemistry principles. A plausible pathway starts from the readily available 2-hydroxybenzoic acid (salicylic acid).
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound derivatives.
This pathway allows for the introduction of a wide variety of substituents (R-groups) to generate a library of derivatives for structure-activity relationship (SAR) studies.
Evaluating Antioxidant Activity: A Multi-faceted Approach
A thorough assessment of antioxidant activity requires a combination of in vitro chemical assays and cell-based models. This multi-pronged approach provides a more complete picture of a compound's potential, from direct radical scavenging to its effects in a biological context.
In Vitro Antioxidant Assays: The First Line of Screening
Several spectrophotometric assays are commonly employed for the initial screening of antioxidant capacity. These assays are typically based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[8]
This is one of the most common and straightforward methods for assessing antioxidant activity.[5][9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of various concentrations of the test compound or reference standard to the wells.
-
Add the DPPH solution to each well.[11]
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][11]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Add a small volume of the test compound or reference standard at various concentrations to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[11]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio.[11]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or a ferrous sulfate (FeSO₄) standard solution to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[11]
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[11]
-
Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Model
While in vitro chemical assays are useful for initial screening, they do not account for cellular uptake, metabolism, and localization of the test compounds.[3] The CAA assay provides a more physiologically relevant measure of antioxidant activity within a cellular environment.
Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of a compound is quantified by its ability to inhibit the formation of DCF.[2][3]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate until a confluent monolayer is formed.[3]
-
-
Loading with DCFH-DA:
-
Wash the cells with a sterile buffer (e.g., PBS).
-
Incubate the cells with a 25 µM solution of DCFH-DA for 60 minutes at 37°C in the dark.[3]
-
-
Treatment with Test Compound:
-
Wash the cells to remove the excess DCFH-DA.
-
Add the test compound or a reference antioxidant (e.g., quercetin) at various concentrations to the cells and incubate for 1 hour at 37°C.[3]
-
-
Induction of Oxidative Stress and Measurement:
-
Induce oxidative stress by adding a free radical initiator, such as AAPH.
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve from the fluorescence versus time plot.
-
Determine the percentage of inhibition of cellular antioxidant activity and the CAA value, often expressed as quercetin equivalents.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The antioxidant activity of benzoic acid derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic ring.[2] For this compound derivatives, several structural features are expected to influence their antioxidant potential:
-
The Difluoromethoxy Group: This group's ability to act as a hydrogen bond donor and its lipophilic character may enhance the compound's interaction with cellular membranes and its efficacy in non-polar environments.[6]
-
Other Substituents: The presence of additional electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, on the benzoic acid ring is generally associated with increased antioxidant activity.[5][12] The position of these groups is also critical, with ortho and para positions to an existing hydroxyl group often leading to higher activity.[1]
-
The Carboxylic Acid Moiety: The carboxylic acid group can be derivatized to esters or amides. This can modulate the compound's lipophilicity and its ability to interact with biological targets.
Representative Antioxidant Activity Data of Structurally Related Compounds
| Compound/Derivative | Assay | IC50 / Activity | Reference |
| Difluoromethyl-substituted Methyl Cinnamate (with free phenolic OH) | β-carotene bleaching | Active | [6] |
| Lipid Peroxidation (erythrocytes) | Active | [6] | |
| DPPH & FRAP | Inactive | [6] | |
| p-Hydroxybenzoic Acid | LDL Oxidation | Active | [2] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | LDL Oxidation | More active than p-hydroxybenzoic acid | [2] |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid derivative | DPPH Scavenging | IC50 comparable to Trolox | |
| Flavonoids (general) | Metal-induced lipid peroxidation | Highly active | [12] |
This table is for illustrative purposes and presents data from structurally related compounds to guide the interpretation of potential results for this compound derivatives.
The data on difluoromethyl-substituted methyl cinnamates is particularly insightful, suggesting that while these compounds may not be potent direct scavengers of radicals like DPPH, they can effectively inhibit lipid peroxidation.[6] This highlights the importance of using a battery of assays to fully characterize the antioxidant profile of a novel compound series.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this cellular defense mechanism is the Nrf2-antioxidant response element (ARE) pathway.[6]
Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various genes, leading to the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4]
Caption: The Nrf2-ARE signaling pathway and its potential modulation by antioxidant compounds.
Given that phenolic compounds and other carboxylic acids have been shown to modulate the Nrf2 pathway, it is plausible that this compound derivatives could also act as activators of this protective signaling cascade. Investigating the ability of these compounds to induce the expression of Nrf2-dependent genes would be a crucial step in elucidating their full mechanistic profile.
Conclusion and Future Directions
The exploration of this compound derivatives as potential antioxidants represents a promising avenue for drug discovery. Their unique structural features, conferred by the difluoromethoxy group, may offer advantages in terms of both antioxidant efficacy and pharmacokinetic properties. This guide has provided a comprehensive framework for the synthesis and evaluation of these compounds, from initial in vitro screening to cell-based assays and mechanistic studies.
Future research should focus on synthesizing a diverse library of these derivatives and performing a systematic SAR analysis using the assays described herein. A key area of investigation will be to determine if these compounds primarily act as direct radical scavengers or as modulators of cellular antioxidant pathways like the Nrf2-ARE system. Ultimately, a deeper understanding of the antioxidant activity of this compound derivatives could pave the way for the development of novel therapeutic agents for a wide range of diseases associated with oxidative stress.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 97914-59-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cropj.com [cropj.com]
- 10. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Whitepaper: The Difluoromethoxy Group (-OCF₂H): A Lynchpin in Modern Drug Design and Mechanism of Action
Abstract
The strategic incorporation of fluorinated moieties has become a defining feature of contemporary medicinal chemistry, offering a powerful lever to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile functional group. It is not merely a placeholder for metabolic stability but an active contributor to target engagement through a rare combination of moderate lipophilicity, metabolic robustness, and the capacity for hydrogen bond donation. This technical guide provides an in-depth exploration of the mechanisms through which difluoromethoxy-containing compounds exert their effects, from fundamental physicochemical properties to their role in target binding and metabolic fate. We will dissect the causal logic behind the experimental validation of these mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive framework for leveraging the -OCF₂H group in next-generation therapeutics.
Chapter 1: The Fundamental Physicochemical Landscape of the Difluoromethoxy Group
To comprehend the mechanism of action of any compound, one must first understand the intrinsic properties of its constituent parts. The difluoromethoxy group's influence stems from a unique confluence of electronic, steric, and interactive properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group.[1] This intermediate character allows for the fine-tuning of a molecule's solubility and permeability, which are critical for oral absorption and distribution.[2] This property is sometimes described as "dynamic lipophilicity," where the group's contribution can be influenced by its chemical environment and simple bond rotation.[3][4][5]
Electronic Effects & Hydrogen Bonding: A defining feature of the -OCF₂H group is the polarization of its C-H bond by the two electron-withdrawing fluorine atoms. This imparts acidity to the hydrogen atom, enabling it to function as a hydrogen bond donor—a capability absent in both methoxy and trifluoromethoxy groups.[1][2][6] This makes it a valuable and metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][7] With a Hammett sigma constant (σp) of approximately +0.14, the group is considered weakly electron-withdrawing.[1]
Metabolic Stability: The foundational reason for the widespread use of fluorinated groups is the exceptional strength of the carbon-fluorine bond. This bond is highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes responsible for the majority of phase I metabolism.[1][8] This inherent stability is a cornerstone of the -OCF₂H group's mechanism for improving drug longevity in vivo.
Data Presentation: Comparative Physicochemical Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.02 | +0.2 to +0.6[3] | +1.04[3][9] |
| Hydrogen Bond Capability | Acceptor Only | Donor & Acceptor[2][7] | Acceptor Only (Weak) |
| Electronic Effect (Hammett σp) | -0.27 | +0.14[1] | +0.35 |
| Metabolic Stability | Prone to O-demethylation | Resistant to cleavage[2][8] | Highly Resistant to cleavage[9] |
Note: These values are representative and can be influenced by the molecular context.
Chapter 2: Core Mechanism of Action I: Fortification Against Metabolic Degradation
A primary mechanism by which the -OCF₂H group enhances therapeutic efficacy is by increasing a drug's metabolic half-life. This is not a passive effect but an active blockade of common metabolic pathways.
Blocking O-Demethylation
The methoxy group is a well-known metabolic "hotspot," frequently targeted by CYP enzymes for O-demethylation. This process can lead to rapid clearance or the formation of active metabolites with different pharmacological profiles. By replacing a labile methoxy group with a difluoromethoxy group, medicinal chemists can effectively remove this metabolic liability.[2][8] The C-F bonds are too strong for the enzymatic machinery to cleave, preserving the parent compound's structure and extending its circulation time.[2][10]
Experimental Validation: In Vitro Metabolic Stability Assay
To experimentally confirm the enhanced stability conferred by the -OCF₂H group, an in vitro assay using liver microsomes is the industry standard. This protocol provides a reliable, self-validating system to quantify the rate of metabolic turnover.
Causality Behind the Protocol:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes) and contain a high concentration of CYP enzymes. Using them allows for a focused study on phase I metabolism.[2]
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reactions. A control incubation without NADPH is critical to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability.
-
Incubation at 37°C: This mimics physiological temperature, ensuring enzymes function at their optimal rate.
-
Acetonitrile Quenching: The addition of a cold organic solvent like acetonitrile serves two purposes: it stops the enzymatic reaction instantly and precipitates the microsomal proteins, allowing for a clean supernatant for analysis.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry is the gold standard for quantifying the disappearance of the parent drug over time due to its high sensitivity and specificity.
Detailed Experimental Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a working solution by diluting the stock to 100 µM in a 50:50 acetonitrile:water mixture.
-
Incubation Mixture: In a microcentrifuge tube, combine 0.5 mg/mL liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration: 1 µM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the concentration of the parent compound remaining.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1]
Visualization: Metabolic Stability Workflow
Caption: Workflow for an in vitro liver microsomal stability assay.
Chapter 3: Core Mechanism of Action II: Directing Target Engagement
The -OCF₂H group is not merely a passive shield against metabolism; its unique properties actively contribute to the way a drug binds to its biological target.
Case Study: Pantoprazole (Proton Pump Inhibitor)
Pantoprazole is a prodrug used to treat acid-related disorders.[1] Its mechanism relies on accumulation in the acidic environment of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive species. This activated form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting it.[1] The difluoromethoxy group on the benzimidazole ring is critical for this mechanism, providing the necessary chemical stability for the molecule to reach its target compartment intact before activation.[1]
Caption: Mechanism of action for the proton pump inhibitor Pantoprazole.
Case Study: Roflumilast (PDE4 Inhibitor)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of COPD.[1] Its mechanism involves inhibiting the PDE4 enzyme, which is responsible for degrading cyclic adenosine monophosphate (cAMP). By blocking PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets that ultimately suppress inflammatory responses.[1] In Roflumilast, the difluoromethoxy group contributes significantly to both its high potency and its metabolic stability, ensuring sustained target engagement and a favorable pharmacokinetic profile.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Difluoromethoxy)benzoic Acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor, capable of enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 2-(Difluoromethoxy)benzoic acid is a key building block and versatile intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its unique electronic and steric properties make it a valuable synthon for chemists seeking to modulate the physicochemical characteristics of target molecules.[2]
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from the readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The presented methodology is based on the O-difluoromethylation of a phenolic hydroxyl group using a stable and accessible difluorocarbene precursor.
Reaction Principle: O-Difluoromethylation of a Phenol
The synthesis hinges on the O-difluoromethylation of the phenolic hydroxyl group of salicylic acid. This transformation is achieved through the generation of difluorocarbene (:CF₂), a highly reactive intermediate. While various reagents can generate difluorocarbene, this protocol utilizes sodium 2-chloro-2,2-difluoroacetate, a stable, commercially available solid that offers significant advantages over gaseous reagents like chlorodifluoromethane in terms of handling and environmental impact.[2]
The reaction proceeds via the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene. The phenolic proton of salicylic acid is first abstracted by a base to form a more nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, followed by protonation to yield the desired this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
References
Synthetic Routes for 2-(Difluoromethoxy)benzoic Acid Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug discovery to enhance the pharmacological properties of lead compounds. Among these, the difluoromethoxy (–OCF₂H) group has garnered significant attention. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 2-(Difluoromethoxy)benzoic acid and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a detailed overview of the synthetic routes to access these valuable compounds, complete with experimental protocols and mechanistic insights.
Core Synthetic Strategy: O-Difluoromethylation of Salicylic Acid Derivatives
The most common and direct approach to synthesize this compound derivatives is through the O-difluoromethylation of the corresponding 2-hydroxybenzoic acid (salicylic acid) precursors. This transformation is typically achieved by reacting the phenolic hydroxyl group with a difluorocarbene (:CF₂) source.
Mechanism of O-Difluoromethylation
The reaction proceeds via the generation of the highly electrophilic difluorocarbene, which is then trapped by the nucleophilic phenoxide. The phenoxide is formed in situ under basic conditions. The resulting difluoromethoxide intermediate is subsequently protonated during the workup to yield the desired aryl difluoromethyl ether.
Diagram 1: General Mechanism of O-Difluoromethylation of a Phenol
Caption: Mechanism of O-difluoromethylation of a phenolic compound.
A variety of reagents can be employed to generate difluorocarbene, each with its own advantages and disadvantages in terms of reactivity, cost, and operational simplicity.
| Difluorocarbene Precursor | Advantages | Disadvantages |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Inexpensive, commercially available, and relatively stable. | Requires high temperatures for decarboxylation. |
| Diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br) | Milder reaction conditions compared to ClCF₂CO₂Na. | More expensive. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Versatile reagent. | Requires a fluoride source for activation. |
| S-(Difluoromethyl)diarylsulfonium Salts | Bench-stable and effective under mild conditions. | Can be more complex to prepare. |
For the purpose of this guide, we will focus on the use of sodium chlorodifluoroacetate due to its cost-effectiveness and widespread availability.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(Difluoromethoxy)benzoate
This protocol details the O-difluoromethylation of methyl salicylate, a common starting material. The ester group serves as a protecting group for the carboxylic acid and can be readily hydrolyzed in a subsequent step if the free acid is desired.
Diagram 2: Synthetic Workflow for Methyl 2-(Difluoromethoxy)benzoate
Caption: Workflow for the synthesis of methyl 2-(difluoromethoxy)benzoate.
Materials:
-
Methyl salicylate
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure methyl 2-(difluoromethoxy)benzoate.
Characterization Data for Methyl 2-(Difluoromethoxy)benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 7.8, 1.8 Hz, 1H), 7.55 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.30 (td, J = 7.6, 1.0 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 6.60 (t, J = 73.2 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 151.2 (t, J = 3.0 Hz), 133.6, 131.8, 126.2, 122.5, 117.8, 115.5 (t, J = 259.7 Hz), 52.4.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -80.5 (d, J = 73.2 Hz).
-
IR (thin film, cm⁻¹): 3075, 2958, 1735, 1605, 1489, 1440, 1298, 1255, 1135, 1085, 758.
-
MS (EI): m/z (%) = 202 (M⁺, 25), 171 (100), 143 (45), 121 (30), 95 (15).
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of methyl 2-(difluoromethoxy)benzoate to the corresponding carboxylic acid.
Materials:
-
Methyl 2-(difluoromethoxy)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve methyl 2-(difluoromethoxy)benzoate (1.0 equiv) in a mixture of THF, methanol, and water.
-
Hydrolysis: Add lithium hydroxide (2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield this compound.
-
Characterization Data for this compound:
-
Molecular Formula: C₈H₆F₂O₃[2]
-
Molecular Weight: 188.13 g/mol [2]
-
Melting Point: 98-100 °C[2]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 8.15 (dd, J = 7.9, 1.8 Hz, 1H), 7.65 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H), 7.40 (td, J = 7.7, 1.0 Hz, 1H), 7.25 (d, J = 8.4 Hz, 1H), 6.65 (t, J = 72.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 169.8, 151.8 (t, J = 3.1 Hz), 135.2, 132.5, 126.8, 122.9, 118.0, 115.4 (t, J = 260.1 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -80.3 (d, J = 72.8 Hz).
Protocol 3: Synthesis of 2-(Difluoromethoxy)benzamide
This protocol outlines the conversion of this compound to its primary amide derivative using a standard amide coupling agent.
Diagram 3: Synthesis of 2-(Difluoromethoxy)benzamide
References
The Versatility of 2-(Difluoromethoxy)benzoic Acid: A Guide to Synthetic Applications
Introduction: The Strategic Advantage of the Difluoromethoxy Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the incorporation of fluorine-containing motifs is a well-established strategy for modulating molecular properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities like the methoxy or hydroxy groups. 2-(Difluoromethoxy)benzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a target molecule.[1][2]
The presence of the difluoromethoxy group at the ortho position of the benzoic acid core imparts several key advantages. It can alter the acidity of the carboxylic acid, influence intramolecular hydrogen bonding, and serve as a lipophilic hydrogen bond donor. These attributes make this compound a sought-after precursor for a diverse range of complex molecules, from targeted therapeutics to advanced materials.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations, empowering researchers and drug development professionals to leverage its full potential.
Core Synthetic Transformations
This compound is amenable to a variety of synthetic transformations, primarily leveraging the reactivity of its carboxylic acid functionality and the aromatic ring. This guide will focus on three cornerstone reactions: Amide Bond Formation, Directed Ortho-Lithiation, and Palladium-Catalyzed Cross-Coupling.
Amide Bond Formation: Accessing a Privileged Structural Motif
The synthesis of benzamides is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active compounds.[3] this compound can be readily converted to its corresponding amides through various coupling methods, providing access to a wide array of derivatives with potential therapeutic applications.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, are effective for minimizing racemization and activating the carboxylic acid.[4][5] For more challenging couplings, particularly with sterically hindered or electron-deficient amines, phosphonium- or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed due to their high reactivity.[4][5] The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.
This protocol details a standard amide coupling procedure using HATU as the coupling reagent.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 188.13 | 1.0 g | 5.31 | 1.0 |
| Benzylamine | 107.15 | 0.63 g (0.62 mL) | 5.84 | 1.1 |
| HATU | 380.23 | 2.22 g | 5.84 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.37 g (1.84 mL) | 10.62 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |
| Ethyl acetate | - | 100 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 5.31 mmol).
-
Dissolve the acid in anhydrous DMF (20 mL).
-
Add benzylamine (0.63 g, 5.84 mmol, 1.1 eq) and DIPEA (1.37 g, 10.62 mmol, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (2.22 g, 5.84 mmol, 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and 1 M HCl (50 mL).
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-(difluoromethoxy)benzamide.
Diagram of Amide Coupling Workflow:
Caption: Workflow for the synthesis of N-benzyl-2-(difluoromethoxy)benzamide.
Directed Ortho-Lithiation: Functionalization of the Aromatic Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] The carboxylic acid group, after deprotonation to the carboxylate, can act as a directing group for lithiation at the adjacent ortho position.[6][7][8] In the case of this compound, this allows for the introduction of an electrophile at the C3 position, a transformation that is challenging to achieve through classical electrophilic aromatic substitution.
The choice of a strong, sterically hindered base is crucial for efficient deprotonation of the aromatic ring without competing nucleophilic attack on the carboxylate. A combination of sec-Butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used.[6][7][8] TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and promoting the formation of the ortho-lithiated species. The reaction is performed at very low temperatures (-78 °C to -90 °C) to ensure the stability of the highly reactive aryllithium intermediate and to control the regioselectivity.[6][8] A wide range of electrophiles can then be used to quench the reaction, introducing diverse functionalities.
This protocol describes the ortho-lithiation of this compound followed by quenching with iodine.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 188.13 | 1.0 g | 5.31 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.21 | 1.35 g (1.75 mL) | 11.68 | 2.2 |
| sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane) | - | 8.35 mL | 11.68 | 2.2 |
| Iodine (I₂) | 253.81 | 1.48 g | 5.84 | 1.1 |
| Saturated sodium thiosulfate (Na₂S₂O₃) solution | - | 50 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a flame-dried 100 mL three-necked flask equipped with a thermometer and under an inert atmosphere, add this compound (1.0 g, 5.31 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.35 g, 11.68 mmol, 2.2 eq) followed by the dropwise addition of s-BuLi (8.35 mL of a 1.4 M solution, 11.68 mmol, 2.2 eq) over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1.5 hours.
-
In a separate flask, dissolve iodine (1.48 g, 5.84 mmol, 1.1 eq) in anhydrous THF (10 mL).
-
Add the iodine solution dropwise to the aryllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution (50 mL) to remove excess iodine.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-Iodo-2-(difluoromethoxy)benzoic acid.
Diagram of Directed Ortho-Lithiation:
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Difluoromethoxy)benzoic Acid in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(difluoromethoxy)benzoic acid as a versatile building block in medicinal chemistry. We will delve into the unique properties conferred by the difluoromethoxy group, provide detailed, field-proven protocols for key synthetic transformations, and present case studies to illustrate its practical application in drug discovery.
The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy group offers a unique blend of properties that make it an attractive substituent in drug design. It is often considered a "lipophilic hydrogen bond donor," a rare and valuable characteristic.[1]
-
Modulation of Lipophilicity: The -OCF₂H group moderately increases lipophilicity, striking a balance between the more hydrophilic methoxy (-OCH₃) group and the more lipophilic trifluoromethoxy (-OCF₃) group. This allows for fine-tuning of a molecule's solubility and membrane permeability.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance metabolic stability by blocking common sites of oxidative metabolism, such as O-demethylation of methoxy groups.[2] This can lead to an increased drug half-life and reduced clearance.
-
Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining or improving target engagement while enhancing metabolic stability.[2]
-
Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with biological targets.
Comparative Physicochemical Properties of Phenyl Substituents
| Substituent | Hansch-Fujita π Constant | pKa of Benzoic Acid | Hydrogen Bond Donating Capacity |
| -H | 0.00 | 4.20 | No |
| -OCH₃ | -0.02 | 4.47 | No |
| -OCF₂H | +0.45 | ~3.11 (Predicted) [1] | Yes |
| -OCF₃ | +1.04 | 3.63 | No |
| -OH | -0.67 | 4.58 | Yes |
Data compiled from various sources for comparative purposes.
Synthetic Transformations of this compound
This compound is a versatile intermediate that can undergo a variety of chemical transformations to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.[1]
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry. The use of modern coupling reagents like HATU allows for efficient and high-yielding synthesis of amides from this compound, even with challenging amine partners.
Reaction Scheme:
A typical amide coupling reaction workflow.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (3.0 equivalents).
-
Activation and Coupling: Add HATU (1.1 equivalents) portion-wise to the reaction mixture. The solution may change color.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[3]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency, rapid reaction times, and ability to suppress racemization, especially important when coupling with chiral amines.[4]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the primary amine nucleophile.[3]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use the anhydrous form to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Fischer Esterification
Fischer esterification is a classic and cost-effective method for synthesizing esters, particularly when using a simple alcohol like methanol.
Reaction Scheme:
Fischer esterification workflow.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while swirling.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours, but may require longer). Monitor the reaction progress by TLC.[5][6]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by distillation or silica gel column chromatography.
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium-limited reaction. Using a large excess of one of the reactants (in this case, the less expensive methanol) drives the equilibrium towards the product side, increasing the yield.[7]
-
Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst (H₂SO₄) and remove any unreacted this compound.
Protocol 3: Conversion to 2-(Difluoromethoxy)aniline via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. This is particularly useful for accessing anilines that may not be commercially available.
Reaction Scheme:
Curtius rearrangement for aniline synthesis.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Aqueous Acid (e.g., HCl) for hydrolysis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous toluene.
-
Reagent Addition: Add triethylamine (1.1 equivalents) to the stirred mixture. Then, add DPPA (1.1 equivalents) dropwise at room temperature.[8]
-
Rearrangement: Heat the reaction mixture to reflux (approximately 90-110 °C). The reaction progress can be monitored by the evolution of nitrogen gas. Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).[8] This forms the isocyanate intermediate.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add aqueous acid (e.g., 2M HCl) and heat the mixture to reflux to hydrolyze the isocyanate to the corresponding amine.
-
Work-up: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aniline by column chromatography or distillation.
Causality Behind Experimental Choices:
-
DPPA: A safe and convenient reagent for the one-pot Curtius rearrangement, as it avoids the isolation of potentially explosive acyl azides.[9]
-
Toluene: A high-boiling, non-polar solvent suitable for the thermal rearrangement step.
-
Acidic Hydrolysis: The isocyanate intermediate is trapped with water to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine.[2]
Case Study: The Role of the Difluoromethoxy Group in a CFTR Corrector
In the discovery of ABBV/GLPG-2222, a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, structure-activity relationship studies revealed the beneficial impact of the difluoromethoxy group.[10]
Researchers explored various substituents on the chromane ring of their lead compound. While a methoxy group at the 7-position provided a certain level of potency, replacing it with a 7-difluoromethoxy group led to improved potency and clearance .[10] This highlights a key application of the difluoromethoxy group: enhancing metabolic stability while maintaining or improving biological activity. The final clinical candidate, ABBV/GLPG-2222, incorporates this 7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid moiety, underscoring the value of this functional group in modern drug design.[10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. The unique properties of the difluoromethoxy group—namely its ability to enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor—provide a powerful strategy for lead optimization. By employing robust synthetic protocols such as those detailed in this guide, researchers can efficiently incorporate this valuable moiety to develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2-(Difluoromethoxy)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles. A key strategy in achieving these goals is the incorporation of fluorine-containing functional groups into the molecular architecture of active ingredients. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Difluoromethoxy)benzoic acid as a pivotal building block in the synthesis of modern agrochemicals, with a focus on a new generation of pyrazole carboxamide fungicides.
The presence of the difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] Compared to the more common trifluoromethyl group, the difluoromethoxy group offers a more nuanced modification of these properties, often leading to a fine-tuning of the final compound's biological activity and safety profile. This compound, a readily available and versatile starting material, provides a direct and efficient route to introduce this beneficial functional group into a wide range of agrochemical scaffolds.[2]
The Physicochemical Impact of the Difluoromethoxy Group
The strategic incorporation of the difluoromethoxy group can bestow several advantageous properties upon an agrochemical candidate:
| Property | Impact of the -OCHF₂ Group | Reference |
| Lipophilicity | Moderately increases lipophilicity, which can enhance cell membrane permeability and uptake by the target organism. | [3] |
| Metabolic Stability | The C-F bonds are highly stable to metabolic degradation, leading to increased persistence and bioavailability of the agrochemical. | [1] |
| Binding Affinity | The unique electronic properties of the difluoromethoxy group can lead to stronger and more specific interactions with the target enzyme, enhancing potency. | |
| Conformational Control | The group can influence the overall conformation of the molecule, locking it into a bioactive shape. | [1] |
Application in Fungicide Synthesis: A Case Study of a Novel Pyrazole Carboxamide
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a novel pyrazole carboxamide fungicide, structurally analogous to commercially successful SDHIs.
This synthetic pathway highlights the conversion of this compound into a key reactive intermediate, 2-(Difluoromethoxy)benzoyl chloride, which is then coupled with a functionalized pyrazole amine to yield the final active ingredient.
Experimental Workflow
Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.
Part 1: Synthesis of 2-(Difluoromethoxy)benzoyl chloride
This initial step activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine in the subsequent coupling reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Reaction flask with reflux condenser and gas outlet
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-(Difluoromethoxy)benzoyl chloride. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethoxy)benzamide
This is the key amide bond-forming reaction that couples the two main fragments of the target fungicide.
Materials:
-
2-(Difluoromethoxy)benzoyl chloride
-
3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Protocol:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(Difluoromethoxy)benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) | Purity (%) |
| 1 | This compound | Thionyl chloride | Toluene | - | >95 (crude) | - |
| 2 | 2-(Difluoromethoxy)benzoyl chloride | 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine | DCM | Triethylamine | 85-95 | >98 |
Structure-Activity Relationship (SAR) Insights
The synthesized pyrazole carboxamide fungicide is expected to exhibit potent antifungal activity. The 2-(difluoromethoxy)phenyl group plays a crucial role in binding to the Qp-site of the succinate dehydrogenase enzyme complex. The difluoromethyl group on the pyrazole ring further enhances this interaction and contributes to the overall efficacy.
Logical Pathway for Agrochemical Development
Caption: Development pipeline for a novel difluoromethoxy-containing agrochemical.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its use allows for the strategic introduction of the difluoromethoxy group, which can significantly enhance the biological activity and physicochemical properties of the final product. The detailed protocol provided for the synthesis of a model pyrazole carboxamide fungicide demonstrates a practical and efficient application of this key intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated building blocks like this compound in agrochemical research and development is set to increase.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 2-(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Amides with 2-(Difluoromethoxy)benzoic Acid
This compound is a valuable building block in medicinal chemistry and materials science, frequently incorporated to enhance metabolic stability, modulate physicochemical properties, and explore novel biological activities.[1] The difluoromethoxy group imparts unique electronic characteristics to the aromatic ring, acting as a moderate electron acceptor through both inductive and resonance pathways.[2][3] This electron-withdrawing nature, however, can present challenges in common synthetic transformations such as amide bond formation, a cornerstone reaction in drug discovery. The reduced nucleophilicity of the carboxylate and potential for steric hindrance necessitate carefully optimized protocols to achieve high yields and purity.
This comprehensive guide, designed for researchers and drug development professionals, provides a detailed protocol for the successful amide coupling of this compound. We will delve into the rationale behind the choice of reagents and reaction conditions, offer a step-by-step experimental procedure, and discuss methods for reaction monitoring and product purification.
Understanding the Challenge: The Electronic Influence of the 2-(Difluoromethoxy) Group
The 2-(difluoromethoxy) substituent significantly influences the reactivity of the benzoic acid moiety. Studies on the electronic properties of the difluoro(methoxy)methyl group have shown that it acts as a moderately electron-withdrawing group.[2][3] This effect is attributed to the strong inductive pull of the two fluorine atoms. Consequently, the carboxyl group of this compound is less nucleophilic than that of benzoic acid itself, making its activation for amide bond formation more challenging. Standard coupling conditions that are effective for simple benzoic acids may result in sluggish reactions or low yields when applied to this substrate. Therefore, the selection of a potent coupling reagent is critical for efficient amide synthesis.
Selecting the Optimal Coupling Reagent: A Comparative Overview
A variety of coupling reagents are available for amide bond formation, each with its own mechanism and efficacy profile. For challenging substrates like this compound, uronium/aminium salt-based reagents are often preferred due to their high reactivity. Below is a comparative table of commonly used coupling reagents with performance data on relevant substrates.
| Coupling Reagent | Class | Typical Substrates & Conditions | Reported Yield | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Electron-deficient and sterically hindered acids; often with DIPEA in DMF or CH2Cl2. | High | Generally provides high yields and fast reaction times with minimal side reactions. The release of the colored OAt anion can be used to monitor reaction progress.[4] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | General amide bond formation; often with a tertiary amine base. | Moderate to High | A widely used and effective coupling reagent, though sometimes less reactive than HATU for challenging substrates. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Carbodiimide/Additive | Broad range of carboxylic acids and amines. | Variable | A cost-effective and common choice, but can be less effective for electron-deficient acids, sometimes leading to lower yields or requiring longer reaction times. |
| BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) | Fluorouronium Salt | Sterically hindered substrates and electron-deficient amines; often requires elevated temperatures. | Good to Excellent | Particularly effective for challenging couplings where other methods fail.[2] |
Given the electron-withdrawing nature of the 2-(difluoromethoxy) group, HATU is recommended as the primary choice for this protocol due to its superior reactivity and proven efficacy with challenging substrates.
Experimental Protocol: Amide Bond Formation with this compound
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Primary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or DCM (approximately 0.1-0.2 M concentration of the benzoic acid). Stir the mixture until the acid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Note: The order of addition can be critical. Adding the base last is often recommended to pre-activate the carboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] Reactions with electron-deficient acids may require several hours to reach completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[3] The choice of purification method will depend on the physical properties of the desired amide and the nature of any impurities. For many N-aryl benzamides, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.[6]
Visualizing the Workflow
Caption: A generalized workflow for the HATU-mediated amide coupling of this compound.
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically the benzoic acid) indicates the completion of the reaction.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[4][5] A reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid is commonly used for this type of analysis. HPLC can be used to determine the conversion, purity of the product, and identify any side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal (if applicable) in the ¹H NMR spectrum are indicative of amide bond formation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized amide.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature (e.g., to 40-50 °C). Alternatively, using a more potent coupling reagent like BTFFH at elevated temperatures might be necessary for particularly unreactive amines.[2] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Side Reactions: The formation of byproducts can sometimes be an issue. The use of excess coupling reagent or base should be avoided as it can lead to purification challenges.
-
Purification Difficulties: If the product is difficult to purify by column chromatography due to similar polarities of the product and byproducts, recrystallization is a powerful alternative for crystalline solids.[3][6][7]
Conclusion
The amide bond formation with this compound, while presenting some challenges due to the electronic nature of the substituent, can be achieved efficiently with the appropriate choice of coupling reagents and reaction conditions. The use of a highly reactive uronium salt such as HATU is recommended to overcome the reduced nucleophilicity of the carboxylate. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired amide in high purity. The protocol and insights provided in these application notes are intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecules incorporating the this compound scaffold.
References
- 1. lookchem.com [lookchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
Suzuki coupling reactions with 2-(Difluoromethoxy)benzoic acid derivatives
An In-Depth Guide to Suzuki Coupling Reactions with 2-(Difluoromethoxy)benzoic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or methoxy groups, often enhancing membrane permeability and metabolic resistance.[1] The this compound framework is thus a highly prized building block for creating novel pharmaceuticals and advanced materials.[2][3]
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides one of the most robust and versatile methods for constructing carbon-carbon bonds, especially for the synthesis of biaryl compounds.[4][5][6] Applying this powerful reaction to this compound derivatives opens a direct path to a vast chemical space of complex, functionalized molecules. However, the inherent steric and electronic properties of this substrate class present unique challenges that demand carefully optimized protocols.
This guide provides a comprehensive overview, from mechanistic principles to field-tested protocols, for successfully executing Suzuki coupling reactions with this compound derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three fundamental steps.[5][6][7][8] Understanding this mechanism is critical for troubleshooting and optimizing reactions involving challenging substrates.
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base to form a more nucleophilic boronate complex.[5][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) center to form the desired biaryl product through a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with this compound Derivatives
Executing a successful Suzuki coupling with this substrate class requires overcoming two primary obstacles:
-
Steric Hindrance : The presence of two substituents, the carboxylic acid and the difluoromethoxy group, ortho to the coupling site creates significant steric bulk. This can severely impede the oxidative addition step and slow the overall reaction rate.[10][11][12] Overcoming this requires the use of specialized, bulky ligands that promote the formation of highly reactive, coordinatively unsaturated palladium species.[11][13][14]
-
Potential for Decarboxylation : Benzoic acids can undergo decarboxylation (loss of CO₂) under the thermal and/or basic conditions often employed in Suzuki couplings.[15][16][17][18] This undesired side reaction can lead to the formation of a difluoromethoxybenzene byproduct instead of the target biaryl acid. Careful selection of reaction temperature and base is crucial to mitigate this pathway.[19][20]
Optimizing Reaction Parameters: The Causality Behind Experimental Choices
The success of this transformation hinges on the rational selection of four key components: the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Their reliability makes them excellent starting points.[9][21] Buchwald precatalysts can also be highly effective, offering improved stability and activity. |
| Ligand | Bulky Monophosphines: XPhos, SPhos, RuPhos | This is the most critical parameter. Standard ligands like PPh₃ are often ineffective for sterically hindered substrates.[11] Bulky, electron-rich Buchwald-type ligands are essential.[8][21] They accelerate both oxidative addition and reductive elimination, stabilize the monomeric Pd(0) species, and promote the high turnover numbers needed for these challenging couplings.[11][12] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation.[7][9] K₃PO₄ and Cs₂CO₃ are often superior to stronger bases like alkoxides, as they strike a balance between promoting the desired reaction while minimizing base-induced side reactions like protodeboronation and decarboxylation.[8][11] The use of an aqueous solution can sometimes be beneficial.[11][22] |
| Solvent | Toluene, 1,4-Dioxane, THF/H₂O | The choice of solvent influences reagent solubility and reaction kinetics. Anhydrous ethereal solvents like dioxane or THF are standard.[22] Toluene is excellent for higher-temperature reactions. A small amount of water is often necessary to solubilize inorganic bases like K₃PO₄ and facilitate the formation of the active boronate species.[11][23] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust methodology for the Suzuki coupling of a 2-(difluoromethoxy)aryl bromide with a generic arylboronic acid. It is designed as a self-validating system; successful execution with a model system should provide confidence for more complex substrates.
Materials:
-
2-(Difluoromethoxy)aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 2-(difluoromethoxy)aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1–0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Stir the reaction vigorously.
-
Causality Note: While some Suzuki couplings can occur at room temperature, the steric hindrance of this substrate class necessitates heating to achieve a reasonable reaction rate.[14] However, avoid excessive temperatures (>110 °C) to minimize the risk of decarboxylation.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Experimental Workflow Visualization
The following diagram outlines the logical progression of the experimental protocol.
Caption: Step-by-step workflow for the synthesis and isolation of biaryls.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Base/Solvent Quality4. Insufficient Temperature | 1. Use fresh, high-quality Pd catalyst and ligand. Consider a more active Buchwald precatalyst.2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.3. Use anhydrous base and freshly distilled/degassed solvents.4. Incrementally increase the temperature (e.g., to 100 °C), but monitor closely for decomposition. |
| Protodeboronation Side Product | 1. Base is too strong or reaction time is too long.2. Water content is too high. | 1. Use K₃PO₄ or Cs₂CO₃ instead of stronger bases. Use a more active catalyst system to shorten the reaction time.[22][24]2. Ensure the amount of water is controlled (e.g., 4:1 or 5:1 organic:aqueous). |
| Decarboxylation Side Product | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature. This may require a higher catalyst loading or a more active ligand to compensate for the slower rate.2. Optimize the reaction to be completed in a shorter timeframe. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2-(Difluoromethoxy)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, fluorinated organic compounds have carved out a pivotal role, particularly within the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the myriad of fluorinated building blocks, 2-(Difluoromethoxy)benzoyl chloride stands out as a versatile intermediate for the synthesis of a wide array of complex molecules.
This guide provides a comprehensive overview of 2-(Difluoromethoxy)benzoyl chloride, detailing its properties, a robust protocol for its preparation from 2-(difluoromethoxy)benzoic acid, and essential safety and handling information. The methodologies described herein are designed to be both reliable and scalable, catering to the needs of researchers in both academic and industrial settings.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. 2-(Difluoromethoxy)benzoyl chloride is a reactive compound, and its characteristics dictate the necessary handling and reaction conditions.
| Property | Value | Reference |
| CAS Number | 95155-16-1 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₂O₂ | [2][3] |
| Molecular Weight | 206.57 g/mol | [1][2] |
| Boiling Point | 250.3 ± 30.0 °C (Predicted) | [1] |
| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Colorless to light-colored liquid | |
| Reactivity | Reacts with water and other nucleophiles. |
Synthesis of 2-(Difluoromethoxy)benzoyl chloride
The most common and efficient laboratory-scale synthesis of 2-(Difluoromethoxy)benzoyl chloride involves the chlorination of the corresponding carboxylic acid, this compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[4][5]
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. A final nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.[5]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus for purification
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The flask should be under an inert atmosphere to prevent reaction with atmospheric moisture.
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene, to the flask.
-
Reagent Addition: Slowly add an excess of freshly distilled thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension of the carboxylic acid. A few drops of DMF can be added as a catalyst.[6]
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.[6] The reaction progress can be monitored by observing the dissolution of the solid carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude 2-(difluoromethoxy)benzoyl chloride can then be purified by fractional distillation under vacuum to yield the pure product.[4][7]
Diagram: Experimental Workflow for the Synthesis of 2-(Difluoromethoxy)benzoyl chloride
Caption: Workflow for the synthesis of 2-(Difluoromethoxy)benzoyl chloride.
Characterization
The identity and purity of the synthesized 2-(Difluoromethoxy)benzoyl chloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure. The characteristic triplet of the -OCHF₂ group in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum are key identifiers.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight.
Safety and Handling
2-(Difluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[8][9]
-
Moisture Sensitivity: The compound reacts with water to produce hydrochloric acid and the corresponding carboxylic acid. Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.[8]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and oxidizing agents.[9][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
2-(Difluoromethoxy)benzoyl chloride is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive acyl chloride functionality, which readily participates in a variety of coupling reactions, including:
-
Amide bond formation: Reaction with amines to form amides, a common linkage in many pharmaceutical compounds.
-
Ester formation: Reaction with alcohols to produce esters.
-
Friedel-Crafts acylation: Acylation of aromatic compounds to form ketones.
The presence of the difluoromethoxy group often imparts desirable properties to the final products, such as increased metabolic stability and enhanced biological activity.
Diagram: Reaction Mechanism for the formation of 2-(Difluoromethoxy)benzoyl chloride
Caption: Reaction mechanism for the synthesis of 2-(Difluoromethoxy)benzoyl chloride.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of 2-(Difluoromethoxy)benzoyl chloride, a valuable building block in synthetic chemistry. By understanding the underlying reaction mechanism, adhering to the detailed experimental procedure, and observing the necessary safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery and development programs.
References
- 1. 95155-16-1 CAS MSDS (2-(difluoromethoxy)benzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(difluoromethoxy)benzoyl chloride | 95155-16-1 [chemicalbook.com]
- 3. 95155-16-1|2-(Difluoromethoxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Benzoyl chloride - Chempedia - LookChem [lookchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Strategic Use of 2-(Difluoromethoxy)benzoic Acid Derivatives in the Synthesis of the CFTR Corrector ABBV/GLPG-2222
An Application Guide for Medicinal Chemists and Process Development Scientists
Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Design
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, providing a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among fluorinated motifs, the difluoromethoxy group (-OCF₂H) is of particular interest. It offers a unique combination of moderate lipophilicity, metabolic stability, and the rare ability to act as a hydrogen bond donor.[1][2] The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to participate in key interactions with biological targets, a feature not present in methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogues.[2]
This unique profile makes the -OCF₂H group an effective bioisostere for hydroxyl, thiol, and amine groups, capable of enhancing metabolic stability by blocking common pathways like O-demethylation.[1][3] These advantages are leveraged in the development of advanced therapeutics, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional epithelial ion channel.[4][5] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.[6] "Corrector" drugs are designed to rescue the trafficking of this mutated protein to the cell membrane.[6] ABBV/GLPG-2222 is a potent, second-generation CFTR corrector that incorporates a 7-(difluoromethoxy)chromane moiety, which was shown to improve potency over its methoxy-containing counterpart.[7][8] This application note provides a detailed protocol for the synthesis of a key chromanone intermediate, demonstrating the practical application of difluoromethoxy-containing building blocks in the synthesis of this important clinical candidate.
Overall Synthetic Strategy
The synthesis of the core structure of ABBV/GLPG-2222 relies on the construction of a 7-(difluoromethoxy)chroman-4-one scaffold. This intermediate serves as a versatile precursor for the subsequent stereoselective installation of the substituted phenyl group at the C2 position and the amine functionality at the C4 position.
Our strategy involves a two-stage process:
-
Introduction of the Difluoromethoxy Group: Synthesis of a key substituted 2'-hydroxyacetophenone precursor via selective difluoromethoxylation of a dihydroxy starting material.
-
Heterocycle Formation: Construction of the chroman-4-one ring system via a base-catalyzed intramolecular cyclization.
This approach allows for the early and efficient incorporation of the critical difluoromethoxy moiety into a readily available aromatic precursor.
Diagram 1: High-level synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 4'-(Difluoromethoxy)-2'-hydroxyacetophenone
This protocol details the selective difluoromethoxylation of the more nucleophilic 4'-hydroxyl group of 2',4'-dihydroxyacetophenone. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a cost-effective base.
Causality and Experimental Rationale:
-
Reagent: Sodium chlorodifluoroacetate serves as an inexpensive and stable difluorocarbene (:CF₂) precursor upon heating.
-
Base: Potassium carbonate is sufficient to deprotonate the phenolic hydroxyl groups. The 4'-hydroxyl is more acidic and sterically accessible than the 2'-hydroxyl (which is involved in intramolecular hydrogen bonding with the acetyl group), leading to preferential reaction at the 4'-position.
-
Solvent & Temperature: N,N-Dimethylformamide (DMF) is an ideal high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the Sₙ2-like reaction. A temperature of 90-100 °C is required to induce the decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene species.[2]
Diagram 2: Reaction scheme for difluoromethoxylation.
Step-by-Step Methodology:
-
To a stirred solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Heat the resulting suspension to 90-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 1 hour, controlling any exotherm.
-
Maintain the reaction at 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH ~5 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Synthesis of 7-(Difluoromethoxy)chroman-4-one
This procedure employs a microwave-assisted intramolecular oxa-Michael addition to efficiently construct the chroman-4-one ring. This method is often faster and higher-yielding than conventional heating.[9]
Causality and Experimental Rationale:
-
Reaction Type: The synthesis proceeds via a base-promoted crossed aldol condensation between the acetophenone and an aldehyde (in this case, formaldehyde or a synthetic equivalent), followed by a rapid intramolecular cyclization (oxa-Michael addition).[9]
-
Catalyst: A non-nucleophilic organic base like diisopropylethylamine (DIPA) or piperidine is used to catalyze the initial aldol reaction without competing side reactions.
-
Energy Source: Microwave irradiation provides rapid, uniform heating, which significantly accelerates the reaction rate, often leading to cleaner products and higher yields in shorter timeframes compared to conventional heating.[9]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine 4'-(Difluoromethoxy)-2'-hydroxyacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and diisopropylethylamine (DIPA) (1.5 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 1 hour with stirring.
-
After cooling, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford 7-(difluoromethoxy)chroman-4-one as a solid.
Data Summary and Characterization
The successful synthesis of the intermediates should be confirmed using standard analytical techniques. The following table summarizes expected outcomes and key characterization data.
| Parameter | Protocol 3.1 | Protocol 3.2 |
| Product Name | 4'-(Difluoromethoxy)-2'-hydroxyacetophenone | 7-(Difluoromethoxy)chroman-4-one |
| Molecular Formula | C₉H₈F₂O₃ | C₁₀H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol | 214.17 g/mol |
| Typical Yield | 65-75% | 70-85% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~12.5 (s, 1H, -OH), δ 7.6-6.6 (m, 3H, Ar-H), δ 6.55 (t, ¹³C-¹H coupling, 1H, -OCF₂H ), δ 2.5 (s, 3H, -COCH₃) | δ 7.8-6.8 (m, 3H, Ar-H), δ 6.58 (t, 1H, -OCF₂H ), δ 4.5 (t, 2H, -OCH₂-), δ 2.8 (t, 2H, -CH₂CO-) |
| ¹⁹F NMR (CDCl₃) | Singlet with C-H coupling | Singlet with C-H coupling |
Conclusion
The difluoromethoxy group is a highly valuable substituent in modern drug discovery, imparting improved metabolic stability and offering unique hydrogen bonding capabilities.[1] The synthesis of the CFTR corrector ABBV/GLPG-2222 provides an excellent case study for the application of building blocks containing this moiety.[5][7] The protocols detailed herein provide a reliable and efficient pathway to construct the 7-(difluoromethoxy)chroman-4-one core, a critical intermediate for the final drug candidate. This synthetic strategy, which prioritizes the early introduction of the key fluorinated group onto a simple aromatic precursor, is adaptable for the synthesis of other complex chromane-based therapeutics and serves as a foundational workflow for researchers in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Difluoromethoxy)benzoic Acid in Advanced Materials Science: A Technical Guide
This guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the application of 2-(Difluoromethoxy)benzoic acid in the synthesis of high-performance polymers. The unique properties conferred by the difluoromethoxy group make this monomer a valuable building block for advanced materials with enhanced thermal stability, chemical resistance, and specific optical characteristics.[1] This document details the scientific rationale, experimental protocols, and characterization of polymers derived from this versatile compound.
Introduction: The Significance of the Difluoromethoxy Group in Polymer Chemistry
The incorporation of fluorine-containing functional groups into polymer backbones is a well-established strategy for developing high-performance materials. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties. The high electronegativity of the fluorine atoms can alter the electronic properties of materials, which is advantageous in applications such as electronic components or specialized optical materials.[2] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, imparting excellent thermal stability and resistance to chemical degradation.[2]
This compound serves as a key monomer in the synthesis of advanced polymers, such as aromatic polyamides. These materials are sought after for their exceptional mechanical strength, thermal stability, and low dielectric constants, making them suitable for applications in the aerospace, electronics, and biomedical fields.
Synthesis of Aromatic Polyamides from this compound
A common and effective method for the synthesis of aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride. This section outlines a representative protocol for the synthesis of a novel polyamide incorporating the 2-(difluoromethoxy)benzoyl moiety.
Rationale for the Synthetic Approach
Direct polycondensation of a carboxylic acid with an amine is often inefficient and requires high temperatures, which can lead to side reactions and degradation. To achieve high molecular weight polymers under milder conditions, the carboxylic acid group of this compound is first converted to a more reactive acyl chloride. This intermediate, 2-(Difluoromethoxy)benzoyl chloride, can then readily react with an aromatic diamine, such as 4,4'-oxydianiline (ODA), in a polar aprotic solvent at low temperatures to yield the corresponding high molecular weight polyamide.
The choice of an aromatic diamine like ODA is strategic for creating a rigid polymer backbone, which contributes to high thermal stability and mechanical strength. The flexible ether linkage in ODA can also improve the solubility and processability of the final polymer.
Experimental Workflow Overview
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for the preparation of a polyamide from this compound.
Detailed Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | ≥98% purity |
| Thionyl chloride (SOCl₂) | Reagent grade |
| 4,4'-Oxydianiline (ODA) | Polymer grade, dried under vacuum |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous |
| Pyridine | Anhydrous |
| Methanol | Reagent grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating | |
| Condenser | |
| Dropping funnel | |
| Mechanical stirrer | |
| Nitrogen inlet/outlet | |
| Filtration apparatus | |
| Vacuum oven |
Protocol 1: Synthesis of 2-(Difluoromethoxy)benzoyl Chloride
Objective: To activate the carboxylic acid monomer for polymerization.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 53.2 mmol).
-
Carefully add thionyl chloride (15 mL, 206 mmol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(Difluoromethoxy)benzoyl chloride is a liquid and can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
Objective: To synthesize a high molecular weight aromatic polyamide.
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) (10.65 g, 53.2 mmol) in a mixture of anhydrous NMP (80 mL) and anhydrous pyridine (20 mL).
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 2-(Difluoromethoxy)benzoyl chloride (11.0 g, 53.2 mmol) in anhydrous NMP (20 mL) to the cooled diamine solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4 hours. A significant increase in viscosity will be observed.
-
Pour the viscous polymer solution into a large volume of methanol (800 mL) with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Characterization of the Synthesized Polyamide
A comprehensive characterization of the synthesized polymer is crucial to confirm its structure and evaluate its properties. The following techniques are recommended:
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyamide. Expected characteristic peaks include:
-
N-H stretching: ~3300 cm⁻¹
-
C=O stretching (Amide I): ~1650 cm⁻¹
-
N-H bending (Amide II): ~1540 cm⁻¹
-
C-F stretching: ~1100-1200 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to confirm the detailed chemical structure of the polymer repeating unit.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyamide. The temperature at which 5% weight loss occurs (Td5%) is a key parameter. Polymers incorporating fluorinated groups are expected to exhibit high thermal stability.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polyamide. A high Tg is indicative of a rigid polymer backbone and good dimensional stability at elevated temperatures.
Molecular Weight and Solubility
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyamide.
-
Solubility Tests: The solubility of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform) should be evaluated. The presence of the difluoromethoxy group and the ether linkage from ODA is anticipated to enhance the solubility of the aromatic polyamide.
Expected Properties and Structure-Property Relationships
The introduction of the 2-(difluoromethoxy)benzoyl moiety into the polyamide backbone is expected to impart several desirable properties:
| Property | Expected Outcome | Rationale |
| Thermal Stability | High (Td5% > 450 °C) | The strong C-F bonds in the difluoromethoxy group contribute to the high thermal stability of the polymer.[2] |
| Glass Transition Temperature (Tg) | High (> 200 °C) | The rigid aromatic backbone of the polyamide leads to a high Tg. |
| Solubility | Good in polar aprotic solvents | The flexible ether linkage from ODA and the presence of the difluoromethoxy group can disrupt chain packing and improve solubility. |
| Mechanical Properties | High tensile strength and modulus | The aromatic nature of the polymer backbone results in strong intermolecular interactions and high mechanical performance. |
| Dielectric Constant | Low | The incorporation of fluorine atoms typically lowers the dielectric constant of polymers, making them attractive for microelectronics applications.[3] |
The logical relationship between the monomer structure and the final polymer properties is depicted in the following diagram:
References
The Strategic Application of 2-(Difluoromethoxy)benzoic Acid in Advanced Multi-Step Synthesis
Introduction: The Significance of the Difluoromethoxy Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention. Its unique electronic properties and metabolic stability make it a valuable substituent for enhancing pharmacokinetic profiles, improving target binding affinity, and increasing bioavailability.[1] 2-(Difluoromethoxy)benzoic acid emerges as a key building block for introducing this valuable moiety, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in multi-step synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Applications in Multi-Step Synthesis
This compound serves as a versatile reagent in a variety of synthetic transformations. Its utility is primarily centered around two key reactive handles: the carboxylic acid group and the potential for functionalization of the aromatic ring. This allows for its strategic incorporation into complex molecules through reactions such as amide bond formation and, conceptually, through advanced C-C bond-forming reactions like decarboxylative cross-coupling.
Application 1: Synthesis of Bioactive Heterocycles via Amide Bond Formation
A prominent application of this compound is in the synthesis of bioactive heterocyclic compounds, particularly those with therapeutic potential. The carboxylic acid functionality provides a direct handle for amide bond formation, a cornerstone reaction in medicinal chemistry.
Case Study: Multi-step Synthesis of Pimitespib (TAS-116), an HSP90 Inhibitor
A compelling example of the utility of this compound is its role as a starting material in the synthesis of Pimitespib (TAS-116), an orally available inhibitor of Heat Shock Protein 90 (HSP90) developed for the treatment of advanced solid tumors, including gastrointestinal stromal tumors (GIST).[2][3] The synthesis commences with the formation of a crucial amide intermediate, N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide.
Workflow for the Synthesis of a Key Pimitespib Intermediate
Caption: Synthetic workflow for Pimitespib (TAS-116).
Detailed Protocol: Amide Coupling of this compound
This protocol details the initial and critical amide bond formation step in the synthesis of Pimitespib (TAS-116). The selection of an appropriate coupling reagent is crucial for achieving high yield and purity, especially when dealing with heterocyclic amines which can present unique reactivity challenges.
Materials:
-
This compound
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 5-amino-1,3,4-thiadiazole-2-thiol (1.05 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-2-(difluoromethoxy)benzamide.
Causality Behind Experimental Choices:
-
EDC/HOBt Coupling System: This combination is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.
-
DIPEA as a Base: A non-nucleophilic organic base such as DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile.
-
Anhydrous Conditions: The use of an anhydrous solvent is critical as the activated carboxylic acid intermediates are susceptible to hydrolysis, which would lead to the regeneration of the starting carboxylic acid and a reduction in yield.
Self-Validation and Troubleshooting:
-
Monitoring Progress: The disappearance of the starting carboxylic acid and the appearance of the product can be effectively monitored by TLC, using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., to 40-50 °C) may be beneficial. Alternatively, the use of a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be considered.[4]
-
Purification: The product is typically a solid and can be purified by recrystallization or silica gel chromatography. The choice of solvent for chromatography will depend on the polarity of the product.
Quantitative Data Summary:
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | RT | 12-16 | 75-85 |
| HATU | - | DIPEA | DMF | RT | 1-4 | >90 |
| T3P® | - | NMM | DCM | -15 to RT | 4-6 | 80-90 |
Yields are representative and can vary based on scale and specific reaction conditions.
Application 2: Decarboxylative Cross-Coupling Reactions
A more advanced and conceptually elegant application of benzoic acid derivatives is their use in decarboxylative cross-coupling reactions.[5] This methodology allows for the formation of C-C bonds by coupling the aryl group of the benzoic acid with a suitable partner, such as an aryl halide, with the extrusion of carbon dioxide.[5] While specific examples utilizing this compound are not yet prevalent in the literature, the general principles of this powerful transformation can be applied.
Conceptual Reaction Scheme:
Caption: Conceptual decarboxylative cross-coupling reaction.
Mechanistic Rationale:
The generally accepted mechanism for palladium- and copper-cocatalyzed decarboxylative cross-coupling involves several key steps:
-
Formation of a Copper Carboxylate: The benzoic acid reacts with a copper(I) salt in the presence of a base to form a copper(I) carboxylate.
-
Decarboxylative Cupration: Upon heating, this intermediate undergoes decarboxylation to generate an arylcopper(I) species.
-
Transmetalation: The aryl group is then transferred from copper to a palladium(II) species, which is formed from the oxidative addition of the aryl halide to a palladium(0) catalyst.
-
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Representative Protocol (Adapted from General Literature):
This protocol is a representative example based on established methods for the decarboxylative cross-coupling of benzoic acids with aryl halides and should be optimized for the specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), CuI (20 mol%), 1,10-phenanthroline (25 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Reaction: Seal the vessel and heat the mixture at 140-160 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Expert Insights and Considerations:
-
Catalyst System: The choice of palladium and copper sources, as well as the ligand, can significantly impact the reaction efficiency.
-
Base and Solvent: The base and solvent are crucial for the solubility of the reactants and the efficiency of the catalytic cycle.
-
Substrate Scope: The electronic nature of both the benzoic acid and the aryl halide can influence the reaction outcome. Electron-deficient benzoic acids and electron-rich aryl halides are often good coupling partners.
Conclusion
This compound is a valuable and versatile reagent in multi-step synthesis, particularly for the introduction of the difluoromethoxy group into bioactive molecules. Its application in the synthesis of the HSP90 inhibitor Pimitespib (TAS-116) via robust amide coupling protocols highlights its practical importance in pharmaceutical development. Furthermore, the potential for its use in advanced C-C bond-forming reactions, such as decarboxylative cross-coupling, opens up new avenues for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. US9090594B2 - PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof - Google Patents [patents.google.com]
- 2. Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor Pimitespib (TAS-116) for GIST | 2021 | TAIHO PHARMA [taiho.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Difluoromethoxy)benzoic Acid
Welcome to the dedicated technical support center for the purification of 2-(Difluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies and recommendations provided herein are based on established principles of organic chemistry and practical experience in the purification of aromatic carboxylic acids.
Purification Strategy Overview
The purification of this compound typically involves one or a combination of the following techniques:
-
Acid-Base Extraction: This is often the first step to separate the acidic product from neutral or basic impurities.
-
Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product.
-
Column Chromatography: Useful for separating the desired product from impurities with similar solubility characteristics, such as isomers.
-
Activated Carbon Treatment: Employed to remove colored impurities.
The choice of purification strategy will depend on the nature and quantity of the impurities present in the crude material.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out," the separation of a compound as a liquid rather than a solid, is a common problem in recrystallization. It typically occurs when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the impure compound. The presence of impurities can also depress the melting point, exacerbating this issue.[2][3]
Causality and Solution Workflow:
// Nodes start [label="Oiling Out Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_saturation [label="Is the solution\nhighly concentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_cooling [label="Was cooling\ntoo rapid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the solvent's boiling\npoint too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Re-heat and add\nmore solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_cool [label="Allow for slow cooling\nat room temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Select a solvent with a\nlower boiling point.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Crystals Form", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_saturation; check_saturation -> add_solvent [label="Yes"]; check_saturation -> check_cooling [label="No"]; check_cooling -> slow_cool [label="Yes"]; check_cooling -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; add_solvent -> end; slow_cool -> end; change_solvent -> end; } dot Troubleshooting "oiling out" during recrystallization.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-heat the solution: Warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the hot recrystallization solvent to decrease the saturation of the solution.
-
Ensure slow cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help moderate the cooling rate. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Consider a different solvent system: If oiling out persists, the chosen solvent may be inappropriate. A solvent with a lower boiling point or a co-solvent system (e.g., ethanol-water) might be necessary.[2]
Question: I am experiencing low recovery of my this compound after recrystallization. What are the likely causes and how can I improve the yield?
Answer:
Low recovery is a frequent issue in recrystallization and can be attributed to several factors. Understanding the solubility profile of your compound is key to optimizing the yield.
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent Use | Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even after cooling.[2][3] | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. | Use a pre-heated funnel and filter flask for hot filtration to maintain the solution's temperature. |
| Incomplete Precipitation | Not cooling the solution to a low enough temperature will result in a lower yield as more product remains dissolved. | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3] |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Question: My purified this compound is discolored (yellowish or brownish). How can I remove the color?
Answer:
Discoloration in the final product is typically due to the presence of high-molecular-weight, colored byproducts or tar-like substances formed during the synthesis.[4][5]
Effective Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Protocol:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of the solute) to the hot solution.
-
Boil the solution for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the activated carbon.
-
Allow the clear filtrate to cool and crystallize.[2]
-
-
-
Sublimation: Vacuum sublimation can be a very effective method for purifying volatile solids like this compound from non-volatile colored impurities.[2]
Acid-Base Extraction Issues
Question: I am not getting a good separation between the organic and aqueous layers during the acid-base extraction. What could be the problem?
Answer:
Poor separation, often characterized by the formation of an emulsion, can be a frustrating issue in liquid-liquid extractions.
Troubleshooting Emulsion Formation:
-
Allow the mixture to stand: Sometimes, emulsions will break if left undisturbed for a period.
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Addition of brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite or glass wool: Passing the emulsified layer through a plug of Celite or glass wool can sometimes resolve the issue.
Question: After acidifying the basic aqueous extract, no precipitate of this compound is forming, or the yield is very low. What went wrong?
Answer:
This issue typically points to incomplete extraction or problems with the precipitation step.
Workflow for Troubleshooting Low Precipitation Yield:
// Nodes start [label="Low/No Precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Was the aqueous layer\nsufficiently acidified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_extraction [label="Was the initial extraction\nwith base complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Add more acid and\ncheck with pH paper.", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_extract [label="Perform additional extractions\nof the organic layer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Precipitate Forms", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> check_extraction [label="Yes"]; adjust_ph -> end; check_extraction -> re_extract [label="No"]; re_extract -> end; } dot Troubleshooting low precipitate yield after acidification.
Key Considerations:
-
Sufficient Acidification: Ensure that enough acid has been added to the aqueous extract to fully protonate the carboxylate salt. The pH should be checked with pH paper and should be distinctly acidic (pH 1-2).
-
Complete Extraction: The initial extraction with base may have been incomplete. It is good practice to perform multiple extractions with smaller volumes of the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer.
-
Solubility in Acidic Water: While this compound has low solubility in neutral water, it may have some residual solubility in the acidic aqueous solution. Cooling the solution in an ice bath can help to maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile will depend on the synthetic route used. A common synthesis involves the difluoromethylation of 2-hydroxybenzoic acid (salicylic acid). Potential impurities from this route include:
-
Unreacted 2-hydroxybenzoic acid: Incomplete reaction can lead to the presence of the starting material.
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Over-alkylation products: In some cases, reaction at other positions on the aromatic ring can occur.
-
Residual solvents: Solvents used in the reaction or workup may be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[6] For fluorinated benzoic acids, a common and effective solvent system is a mixture of ethanol and water.[2]
-
General Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.[2]
-
Q3: Can I use column chromatography to purify this compound?
A3: Yes, silica gel column chromatography can be an effective method for purifying this compound, especially for removing impurities with similar solubility profiles.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[7]
-
Mobile Phase: A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the components. A small amount of acetic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.
Q4: How does the difluoromethoxy group affect the properties of benzoic acid relevant to purification?
A4: The difluoromethoxy group imparts unique electronic and steric properties that influence the molecule's behavior.
-
Lipophilicity and Solubility: The -OCF₂H group generally increases the lipophilicity compared to a methoxy (-OCH₃) group, which can affect its solubility in organic solvents.[8] This increased lipophilicity might make it slightly less soluble in water compared to benzoic acid but more soluble in less polar organic solvents.
-
Acidity: The difluoromethoxy group is weakly electron-withdrawing, which can slightly increase the acidity of the carboxylic acid group compared to an unsubstituted benzoic acid. This can be a factor in choosing the appropriate base for acid-base extraction.[9]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single, sharp peak is indicative of a pure compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
stability of 2-(Difluoromethoxy)benzoic acid under acidic/basic conditions
Welcome to the technical support guide for 2-(Difluoromethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
General Stability Profile
This compound (CAS: 97914-59-5) is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique difluoromethoxy group imparts specific electronic and lipophilic properties that are highly valuable in medicinal chemistry. While the benzoic acid moiety is generally robust, the difluoromethoxy ether linkage is the primary site of potential chemical instability under certain stress conditions. Understanding its behavior is critical for developing robust synthetic routes, stable formulations, and accurate analytical methods.
| Property | Value | Source(s) |
| CAS Number | 97914-59-5 | [2][3] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2][3] |
| Melting Point | 98-101°C | [3][4] |
| pKa | 3.11 ± 0.36 (Predicted) | [1][4] |
| Appearance | White to light brown/yellow solid | [4] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: What are the primary degradation pathways for this compound under stress conditions?
The most probable degradation pathway involves the hydrolysis of the difluoromethoxy ether bond. This C-O bond is susceptible to cleavage under both strong acidic and basic conditions, particularly when heated.
-
Under Acidic/Basic Conditions: The primary degradation event is the hydrolysis of the difluoromethoxy group to a hydroxyl group, yielding 2-hydroxybenzoic acid (salicylic acid). This occurs via nucleophilic attack on the carbon atom of the difluoromethoxy group. While generally stable, some fluorinated compounds can undergo hydrolysis, and the lability can be influenced by neighboring groups.[5][6]
-
Under Extreme Thermal Stress: The benzoic acid ring itself is highly stable. However, under very harsh conditions (e.g., subcritical water at temperatures >250-300°C), benzoic acid derivatives can undergo decarboxylation to yield benzene derivatives.[7] For this molecule, this would result in 1-(difluoromethoxy)benzene. This pathway is highly unlikely under typical laboratory or physiological conditions.
Caption: Potential degradation pathways for this compound.
Q2: My HPLC analysis shows a new, more polar peak after storing my sample in an acidic aqueous solution. What could this be?
This is a classic sign of hydrolysis. The new, earlier-eluting (more polar) peak is very likely 2-hydroxybenzoic acid (salicylic acid), the product of difluoromethoxy group cleavage.
Troubleshooting Steps:
-
Confirm Identity: Prepare a standard of 2-hydroxybenzoic acid and perform a co-injection with your degraded sample. If the new peak's retention time matches and its area increases, you have confirmed its identity.
-
Quantify Degradation: Use a stability-indicating HPLC method to determine the percentage of degradation by comparing the peak area of the parent compound to the sum of all peaks.
-
Mitigate: If this degradation is undesirable, adjust the pH of your solution to be closer to neutral. If acidic conditions are required, conduct the experiment at a lower temperature and for the shortest possible duration.
Q3: How stable is the compound to strong bases like NaOH or KOH at elevated temperatures?
The compound is expected to be unstable under these conditions. Basic hydrolysis of the difluoromethoxy group is a likely outcome. The electron-withdrawing nature of the fluorine atoms makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack by hydroxide ions.[8] Heat will significantly accelerate this degradation process. The final product in solution would be the disodium or dipotassium salt of 2-hydroxybenzoic acid.
Q4: Should I be concerned about degradation during a standard organic synthesis reaction, for example, an amide coupling?
Under most standard, anhydrous, and neutral or mildly acidic/basic organic reaction conditions, the difluoromethoxy group is generally stable.[9] However, you should exercise caution in reactions that involve:
-
Prolonged heating in strong aqueous acids (e.g., refluxing in 6M HCl).
-
Treatment with strong aqueous bases (e.g., saponification with hot NaOH).
-
Reagents that can act as potent Lewis acids, which might coordinate to the ether oxygen and facilitate cleavage.
If your reaction conditions are harsh, it is prudent to analyze a small aliquot of your reaction mixture partway through to check for the appearance of 2-hydroxybenzoic acid.
Q5: How can I design an experiment to definitively test the stability of this compound for my specific application?
The most rigorous way to assess stability is by conducting a forced degradation study . This involves intentionally exposing the compound to harsh chemical and physical conditions to identify potential degradation products and pathways.[10][11] This is a standard practice in pharmaceutical development to establish the stability-indicating nature of analytical methods.[12][13]
Experimental Protocols: Forced Degradation Studies
These protocols are designed to induce degradation of approximately 5-20%, which is typically sufficient to develop and validate a stability-indicating analytical method.[14] Always run a control sample (protected from the stress condition) in parallel.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24-72 hours at 60-80°C | To assess stability in acidic environments.[14] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24-72 hours at 60-80°C | To assess stability in basic environments.[14] |
| Oxidation | 3% - 30% H₂O₂ | 24 hours at Room Temp | To assess susceptibility to oxidation. |
| Photostability | ICH-compliant light source | >1.2 million lux hours (Vis) & >200 W-h/m² (UV) | To assess light sensitivity.[14] |
| Thermal | Dry Heat | 48 hours at 80-105°C | To assess solid-state thermal stability. |
Protocol 1: Acid Hydrolysis Study
-
Preparation: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if needed, and then dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Stress: Heat the solution in a sealed vial at 60°C for 24 hours.
-
Sampling & Neutralization: After cooling to room temperature, withdraw an aliquot and neutralize it with an equivalent molar amount of 0.1 M NaOH. This step is crucial to stop the degradation reaction before analysis.[14]
-
Analysis: Dilute the neutralized sample to a suitable concentration for your analytical method (e.g., HPLC-UV) and analyze immediately.
Protocol 2: Base Hydrolysis Study
-
Preparation: Prepare a ~1 mg/mL solution of the compound in 0.1 M NaOH, using a minimal amount of co-solvent if necessary.
-
Stress: Heat the solution in a sealed vial at 60°C for 24 hours.
-
Sampling & Neutralization: After cooling, withdraw an aliquot and neutralize with an equivalent of 0.1 M HCl to halt the reaction.
-
Analysis: Dilute the neutralized sample and analyze promptly by HPLC.
Protocol 3: Oxidative Degradation Study
-
Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress: Add 3% hydrogen peroxide solution. Keep the sample at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample directly (no neutralization required) and analyze by HPLC.
Caption: General workflow for a forced degradation study.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | 97914-59-5 [amp.chemicalbook.com]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 2-(Difluoromethoxy)benzoic Acid
Welcome to the comprehensive technical support guide for 2-(Difluoromethoxy)benzoic acid (CAS No. 97914-59-5). This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block.[1][2] This guide provides in-depth information on its proper handling, storage, and troubleshooting for common experimental challenges, ensuring both the integrity of your research and laboratory safety.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₃ | [3][4] |
| Molecular Weight | 188.13 g/mol | [1][4] |
| Appearance | White to light brown/yellow solid/crystalline powder | [2] |
| Melting Point | 98-101 °C | [5] |
| Boiling Point | 274 °C | [1] |
| pKa (Predicted) | 3.11 ± 0.36 | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Several suppliers recommend storage at room temperature.[2][6] For optimal shelf life, which is generally considered indefinite if stored correctly, keeping it away from heat and strong oxidizing agents is critical.
Q2: Is this compound soluble in common laboratory solvents?
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | High | Similar to methanol.[7] |
| Acetone | High | Polar aprotic solvent. |
| Ethyl Acetate | Moderate to High | Good solvent for many benzoic acid derivatives.[8] |
| Dichloromethane | Moderate to High | A common solvent for organic acids.[7] |
| Toluene | Low to Moderate | Less polar than other organic solvents. |
| Water | Low | The hydrophobic benzene ring limits aqueous solubility. |
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution is a critical consideration. Research on related compounds suggests that the difluoromethoxy group can be more susceptible to hydrolysis than a simple methoxy group, particularly if neighboring functional groups can participate in the reaction. While generally stable, prolonged storage in protic or aqueous solutions, especially under non-neutral pH conditions, may lead to gradual degradation. For optimal results, it is recommended to prepare solutions fresh for each experiment.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][5] Therefore, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles.
All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood.
Section 3: Troubleshooting Guide
This section provides solutions to potential problems you may encounter during your experiments.
Problem 1: The compound is not dissolving as expected.
-
Cause: The chosen solvent may not be appropriate, or the concentration is too high.
-
Solution:
-
Refer to the solubility table in the FAQ section and consider a more polar organic solvent like methanol or acetone.
-
Gently warming the solution may aid dissolution, but be mindful of potential degradation with prolonged heating.
-
Use sonication to help break up solid particles and facilitate dissolution.
-
If using an aqueous solution for a reaction, consider converting the carboxylic acid to its more soluble carboxylate salt by adding a base.
-
Problem 2: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Cause: This could be due to the degradation of the starting material or side reactions involving the difluoromethoxy group.
-
Solution:
-
Verify Purity: Ensure the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Fresh Solutions: As mentioned, prepare solutions fresh to minimize the risk of degradation from hydrolysis.
-
Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Reaction Conditions: The difluoromethoxy group is generally stable, but extreme pH or high temperatures should be used with caution. The electron-withdrawing nature of the difluoromethoxy group can affect the reactivity of the carboxylic acid.[9]
-
Problem 3: Difficulty in handling the fine powder.
-
Cause: The solid can be dusty and prone to static, making accurate weighing challenging and increasing inhalation risk.
-
Solution:
-
Weighing Technique: Weigh the compound in a chemical fume hood or a ventilated balance enclosure.
-
Static Control: Use an anti-static gun or ionizer to reduce static cling on your weighing vessel.
-
Wet Transfer: If appropriate for your experiment, you can add a small amount of the reaction solvent to the weighing vessel to create a slurry, which can then be transferred more easily and with less dust generation.
-
Experimental Protocols & Visualizations
Protocol 1: Safe Weighing and Dispensing of this compound
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Staging: Place a clean, tared weighing vessel on the analytical balance inside the enclosure.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of the solid from the stock bottle to the weighing vessel. Avoid creating dust clouds.
-
Closure: Tightly seal the stock bottle immediately after dispensing.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully within the enclosure. For a "wet transfer," add a small volume of the reaction solvent to the weighing vessel to form a slurry before transferring.
-
Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent and waste disposal procedure.
Workflow for Safe Handling and Storage
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Troubleshooting Decision Tree: Solubility Issues
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | 97914-59-5 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 97914-59-5 [sigmaaldrich.com]
- 6. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Reactions with 2-(Difluoromethoxy)benzoic Acid
Welcome to the technical support center for 2-(Difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when using this versatile building block. The unique electronic properties of the 2-(difluoromethoxy) group, while beneficial for modulating the characteristics of target molecules, can present specific challenges in synthetic protocols.[1][2] This guide provides in-depth, practical solutions to overcome these hurdles.
Understanding the Reactivity of this compound
This compound is characterized by a moderately electron-withdrawing difluoromethoxy group ortho to the carboxylic acid. This has several implications for its reactivity:
-
Increased Acidity: The electron-withdrawing nature of the OCF₂H group increases the acidity of the carboxylic acid compared to benzoic acid itself.[3][4]
-
Modified Nucleophilicity: While the carboxylate is a good leaving group, its nucleophilicity can be reduced, which may affect the efficiency of certain coupling reactions.
-
Potential for Hydrolysis: The difluoromethoxy group is generally more stable than a methoxy group but can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]
This guide is structured in a question-and-answer format to directly address potential issues you may face during your experiments.
Part 1: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. Low yields or failed reactions are often due to incomplete activation of the carboxylic acid or side reactions.
FAQ 1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Several factors can contribute to poor yields in amide coupling reactions. Here’s a breakdown of potential issues and their solutions.
Potential Cause 1: Ineffective Carboxylic Acid Activation
The electron-withdrawing 2-(difluoromethoxy) group can make the carboxylate a poorer nucleophile, requiring a more robust activation strategy than for simple benzoic acids.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids, standard coupling reagents may not be sufficient.
-
Recommended: Use uronium-based reagents like HATU , HBTU , or COMU , which are known to be highly effective for challenging couplings. Phosphonium reagents like PyBOP are also a good choice.
-
Less Effective: Carbodiimide reagents like EDC, while common, may be less efficient for this substrate without the use of additives.
-
-
Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base before adding the amine. This prevents the formation of inactive guanidinium byproducts from the reaction of the coupling reagent with the amine.
-
Protocol: Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF, DCM). Add the coupling reagent (1.1 eq) and a hindered base like N,N-diisopropylethylamine (DIPEA) (2-3 eq). Stir for 15-30 minutes at room temperature before adding the amine (1.0 eq).
-
-
Use of Additives: If using a carbodiimide like EDC, the addition of nucleophilic additives is crucial.
-
Recommended: Use OxymaPure® or HOAt as additives. They are more effective than HOBt at accelerating the coupling and suppressing side reactions.
-
Logical Workflow for Amide Coupling Troubleshooting
References
Technical Support Center: Optimizing the Synthesis of 2-(Difluoromethoxy)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(difluoromethoxy)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of these valuable compounds. The difluoromethoxy group is a critical pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its installation, particularly on sterically hindered or electronically diverse substrates, can be challenging.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.
Section 1: Core Troubleshooting for Low Reaction Yield
Low or inconsistent yield is the most frequently reported issue. The following section provides a systematic approach to diagnosing and resolving the root cause.
FAQ 1.1: My reaction yield is poor (<50%). Where should I start my investigation?
A low yield in an O-difluoromethylation reaction is typically traced back to one of three main areas: inefficient generation of the reactive intermediate (difluorocarbene), degradation of the starting material or product, or issues with moisture.
A logical troubleshooting workflow is essential. Before making drastic changes to the protocol, systematically verify the fundamentals of the reaction setup.
Caption: General troubleshooting workflow for low-yield reactions.
Detailed Breakdown:
-
Reagent Integrity:
-
Base: Carbonate bases (Cs₂CO₃, K₂CO₃) can be hygroscopic. Ensure they are freshly dried or from a newly opened bottle. The stoichiometry is critical; typically 1.5-2.0 equivalents are required to ensure complete deprotonation of the phenol.[4][5]
-
Difluoromethylating Agent: Reagents like sodium chlorodifluoroacetate can degrade over time. Use a fresh batch or verify the purity of the existing stock.
-
Starting Material: Impurities in the salicylic acid derivative can interfere with the reaction. Confirm purity by NMR or LC-MS before starting.
-
-
Anhydrous Conditions: The key reactive intermediate, difluorocarbene (:CF₂), reacts readily with water.[4] Meticulous exclusion of moisture is non-negotiable.
-
Glassware: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent. Aprotic polar solvents like DMF or acetonitrile are common.[4][5]
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction time.
-
Section 2: Optimizing Reaction Parameters & Understanding the Mechanism
Once the fundamentals are secured, optimization of the specific reaction conditions is the next step. This requires understanding the underlying reaction mechanism. Most modern O-difluoromethylation methods proceed through the in situ generation of difluorocarbene, which is then trapped by the nucleophilic phenoxide.
Caption: General mechanism for O-difluoromethylation via difluorocarbene.
FAQ 2.1: Which difluoromethylating agent should I use? The yield with my current reagent is suboptimal.
The choice of reagent is a critical decision based on substrate compatibility, safety, and scalability. While chlorodifluoromethane (Freon-22) was historically used, its ozone-depleting nature has led to the development of superior, bench-stable alternatives.[3][6]
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Cs₂CO₃ or K₂CO₃ in DMF/Water, 100-120 °C[5][7] | Bench-stable solid, commercially available, relatively inexpensive, well-documented.[5] | Requires high temperatures, which may not be suitable for sensitive substrates. |
| Difluoromethyltriflate (HCF₂OTf) | KOH in CH₃CN/H₂O, 0 °C to RT[8] | Highly reactive, allows for very fast reactions at low temperatures.[8] | Can be unstable, preparation required, may generate triflate byproducts. |
| S-(Difluoromethyl)sulfonium Salts | LiOH in THF, RT[9] | Bench-stable solid, good yields for phenols and thiophenols.[9] | May be more expensive, less commonly used for benzoic acid derivatives specifically. |
| Diethyl (bromodifluoromethyl)phosphonate | KOH in CH₃CN/H₂O[10] | Effective for certain substrates, commercially available. | Can be less atom-economical, potential for phosphate byproducts. |
Recommendation: For most applications involving this compound derivatives, sodium chlorodifluoroacetate is the recommended starting point due to its robustness and extensive documentation.[5][7] If your substrate is heat-sensitive, exploring lower-temperature methods with HCF₂OTf may be warranted.[8]
FAQ 2.2: My reaction is slow and incomplete. How should I adjust the base, solvent, and temperature?
-
Base Selection: The base must be strong enough to fully deprotonate the phenolic hydroxyl group but not so strong that it promotes decomposition.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice. Its high solubility in organic solvents facilitates the reaction.[5] It is generally effective for a wide range of phenols.
-
Potassium Carbonate (K₂CO₃): A more economical alternative to Cs₂CO₃, though sometimes less effective due to lower solubility.
-
Stronger Bases (e.g., NaH, KOtBu): Generally not recommended for salicylic acid derivatives. They can deprotonate the carboxylic acid, potentially leading to side reactions or insolubility issues. Furthermore, very strong bases might accelerate the decomposition of the difluoromethylating agent.[4]
-
-
Solvent System: An aprotic polar solvent is required to dissolve the phenoxide salt and facilitate the reaction.
-
DMF (Dimethylformamide): The most common and effective solvent for reactions with sodium chlorodifluoroacetate.[5] Ensure it is anhydrous.
-
Acetonitrile (CH₃CN): Often used in lower-temperature protocols.[8][10]
-
DMF/Water Mixture: Some protocols, particularly with sodium chlorodifluoroacetate, use a small amount of water.[5] This can seem counterintuitive, but it is thought to aid in the dissolution of the reagents. However, the amount must be carefully controlled.
-
-
Temperature and Reaction Time: These parameters are highly dependent on the reagent used.
-
For sodium chlorodifluoroacetate , temperatures of 100-120 °C are necessary to induce thermal decarboxylation and generate difluorocarbene.[5] Reactions are typically run for 2-4 hours. Monitor by TLC or LC-MS to determine the point of maximum conversion.
-
For more reactive reagents like HCF₂OTf , reactions can be complete in under an hour at room temperature or below.[8]
-
Section 3: Managing Side Reactions and Purification
Achieving a high crude yield is only half the battle. Isolating the pure product is equally important.
FAQ 3.1: I'm seeing multiple spots on my TLC plate. What are the likely side reactions?
-
Incomplete Reaction: The most common "side product" is unreacted starting material. If this is the case, refer to FAQ 2.2 to improve conversion.
-
Hydrolysis of Product: While generally stable, the difluoromethoxy group can be sensitive under very harsh acidic or basic conditions during workup, though this is uncommon.
-
Decarboxylation: For salicylic acid derivatives, the combination of a strong base and high heat could potentially lead to decarboxylation, although this is not a widely reported issue in this specific synthesis.
-
Reaction at the Carboxylic Acid: If a very strong base is used, the carboxylate could potentially interact with the difluorocarbene, though this is thermodynamically less favorable than reaction with the phenoxide.
FAQ 3.2: What is the most effective method for purifying this compound derivatives?
Purification typically involves a standard aqueous workup followed by either crystallization or chromatography.
-
Aqueous Workup: After cooling, the reaction mixture is typically diluted with water and acidified (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylic acid, allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane.[11] Washing the organic layer with brine helps remove residual water.
-
Crystallization: If the product is a solid, crystallization is the preferred method for purification on a large scale. A solvent system like heptane/ethyl acetate or toluene can be effective.[11][12]
-
Silica Gel Chromatography: For small-scale synthesis or for purifying oils, column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or heptanes. The product is relatively polar due to the carboxylic acid, so it will require a moderately polar mobile phase.
Section 4: Standard Experimental Protocol
This protocol is a reliable starting point for the O-difluoromethylation of a substituted 2-hydroxybenzoic acid using sodium chlorodifluoroacetate, adapted from established procedures.[5][7]
Synthesis of a this compound Derivative
-
Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the substituted 2-hydroxybenzoic acid (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.5-3.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material) and deionized water (approx. 0.1x the volume of DMF) via syringe.
-
Heating: Lower the flask into a preheated oil bath at 120 °C and stir vigorously. The mixture will typically become a thick slurry.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Workup (Cooling): Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Workup (Extraction): Dilute the reaction mixture with water (3x the volume of DMF) and transfer to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Workup (Washing): Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by crystallization or silica gel chromatography to yield the final product.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. Selective difluoromethylation and monofluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Characterization of Byproducts in 2-(Difluoromethoxy)benzoic Acid Reactions
Welcome to the technical support center for the characterization of byproducts in reactions involving 2-(Difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of molecules derived from this versatile building block.
The unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this compound a valuable starting material in medicinal chemistry.[1] However, its reactivity can sometimes lead to the formation of undesired byproducts. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should anticipate in reactions with this compound?
A1: Based on the reactivity of the functional groups in this compound, the most common byproducts can be categorized as follows:
-
Byproducts from incomplete reaction: Unreacted this compound is a common impurity if the reaction does not go to completion.
-
Byproducts from side reactions of the carboxylic acid group: These include byproducts from decarboxylation, especially under harsh thermal conditions, and side reactions with coupling agents in amide bond formation.
-
Byproducts from the hydrolysis of the difluoromethoxy group: The difluoromethoxy group can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of 2-hydroxybenzoic acid (salicylic acid) derivatives.
-
Byproducts from reactions with solvents or reagents: Undesired reactions with residual water, solvents, or excess reagents can lead to a variety of impurities.
Q2: How stable is the difluoromethoxy group during typical synthetic transformations?
A2: The difluoromethoxy group is generally considered to be chemically robust and stable under a wide range of reaction conditions, which is one of its key advantages in drug design.[2][3] However, its stability is not absolute. It can be labile under strong acidic or basic conditions, particularly at elevated temperatures. The presence of neighboring groups can also influence its stability. For instance, studies on related compounds have shown that a neighboring group can participate in the hydrolysis of the difluoromethoxy group.
Q3: I am seeing a byproduct with a mass corresponding to the loss of CO2. What is happening?
A3: The loss of CO2 from your starting material or product suggests that a decarboxylation reaction is occurring. Aromatic carboxylic acids can undergo decarboxylation, particularly at high temperatures.[4][5][6] The presence of certain catalysts can also promote this reaction. If you are observing this byproduct, you should consider lowering your reaction temperature or choosing a milder catalyst.
Troubleshooting Guides: Common Reactions and Byproduct Characterization
This section provides detailed troubleshooting guidance for common reactions involving this compound, focusing on the identification and mitigation of specific byproducts.
Amide Coupling Reactions
Amide bond formation is a frequent application of this compound. However, several byproducts can arise during this process.
Q1.1: During the amide coupling of this compound with an aniline, my LC-MS analysis shows a peak with a mass corresponding to my starting aniline. What could be the cause?
A1.1: The presence of unreacted aniline in your final product is a common issue. This can be due to several factors:
-
Incomplete activation of the carboxylic acid: The first step in most amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, you will have unreacted this compound and consequently, unreacted aniline.
-
Side reactions of the coupling reagent: Some coupling reagents can react with the amine to form a guanidinium byproduct, consuming your amine nucleophile.
-
Steric hindrance: If either the aniline or the this compound is sterically hindered, the coupling reaction can be slow and incomplete.[7][8]
Troubleshooting Workflow for Amide Coupling:
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. 2-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 95155-16-1|2-(Difluoromethoxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purity Assessment of 2-(Difluoromethoxy)benzoic Acid
Welcome to the technical support guide for the analytical assessment of 2-(Difluoromethoxy)benzoic acid (CAS 97914-59-5). This document is designed for researchers, analytical chemists, and quality control professionals. Here, we address common challenges and frequently asked questions encountered during purity analysis, providing field-proven insights and robust troubleshooting protocols. Our approach integrates multiple analytical techniques to ensure a comprehensive and reliable purity profile.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the analytical properties of this compound.
Q1: What are the key physicochemical properties of this compound that influence analytical method development?
Understanding the molecule's properties is the foundation of a robust analytical method. This compound is an aromatic carboxylic acid.[1] Its key characteristics are summarized below.
| Property | Value / Information | Significance for Analysis |
| Molecular Formula | C₈H₆F₂O₃ | Used for mass spectrometry and elemental analysis calculations.[2][3] |
| Molecular Weight | 188.13 g/mol | Essential for preparing standard solutions and for mass spectrometry.[2][3] |
| pKa | ~3.11 (Predicted) | Critical for HPLC method development. The mobile phase pH must be controlled to ensure consistent ionization state and good peak shape.[4] |
| UV λmax | Not explicitly found, but similar benzoic acids absorb around 230-280 nm. | Guides the selection of the detection wavelength for HPLC-UV analysis to maximize sensitivity. A UV scan of a reference standard is recommended. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Informs the choice of sample diluent and mobile phase components. Dissolving the sample in the mobile phase is ideal to prevent peak distortion.[5] |
| Melting Point | 98-101 °C | Can be used as a preliminary, albeit non-specific, indicator of purity.[1][4] |
Q2: Which analytical technique is most suitable for routine purity assessment of this compound?
For routine quantitative purity analysis (e.g., batch release testing), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. It offers an excellent balance of specificity, sensitivity, and robustness for separating the main component from potential impurities.
Q3: What are the expected impurities?
Impurities can originate from starting materials, by-products, or degradation. While specific impurities depend on the synthetic route, potential related substances for this compound could include:
-
Starting materials (e.g., precursors to the difluoromethoxy or benzoic acid moieties).
-
Positional isomers.
-
Related benzoic acid derivatives.[6]
-
Products of hydrolysis or decarboxylation.
A forced degradation study is often recommended to understand potential degradation pathways and ensure the analytical method is stability-indicating.
Part 2: HPLC Troubleshooting Guide
This section is structured to solve specific problems you may encounter during HPLC analysis.
Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for assessing the purity of this compound, integrating multiple techniques for a full characterization.
Caption: Integrated workflow for purity analysis.
Q4: My chromatogram shows a tailing peak for the main compound. What is causing this and how do I fix it?
Peak tailing is a common issue when analyzing acidic compounds. It reduces resolution and compromises accurate integration.
Troubleshooting Flowchart: Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
-
Causality & Explanation:
-
Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape. Diluting the sample is the quickest way to diagnose this.[5]
-
Secondary Interactions (Incorrect pH): this compound has a pKa of approximately 3.11.[4] If the mobile phase pH is close to or above this value, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with residual, positively charged silanol groups on the silica-based C18 column, causing tailing.
-
Solution: To ensure the analyte is in a single, protonated state, the mobile phase pH should be at least 1.5-2 units below the pKa.[7] Adding 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will lower the pH sufficiently to suppress this ionization and improve peak shape.[8]
-
-
Column Degradation: Over time, the stationary phase can degrade, or the column frit can become partially blocked, leading to poor peak shapes.[9] If optimizing the mobile phase doesn't work, a degraded column is a likely culprit.
-
Q5: My retention times are drifting between injections. What's the cause?
Retention time stability is critical for reliable peak identification. Drifting times usually point to issues with the mobile phase or system equilibration.
-
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (e.g., 15-20 column volumes).[10]
-
Mobile Phase Composition Change: If using a gradient or preparing the mobile phase online, ensure the pump's mixing performance is accurate.[5] Volatilization of the organic component (e.g., acetonitrile) can also change the composition over time; cover your mobile phase reservoirs.
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatted column compartment to maintain a constant temperature.[10]
-
Inconsistent Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements. If using a buffer, verify the pH is consistent batch-to-batch. A small change in pH can cause a significant shift in retention for ionizable compounds.[11]
-
Part 3: Experimental Protocols
This section provides a validated starting method for the HPLC analysis of this compound.
Protocol 1: RP-HPLC Purity Method
This method is designed as a robust starting point and should be validated according to internal SOPs and relevant guidelines (e.g., ICH).
1. Instrumentation and Consumables:
-
HPLC System: A system with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).
-
Reference Standard: A well-characterized reference standard of this compound.[6][12]
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures a low pH to keep the analyte protonated, ensuring good peak shape.[7] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B | A gradient is used to elute potential impurities with different polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time and improves peak shape reproducibility.[10] |
| Detection | 235 nm (or λmax determined by DAD) | Provides good sensitivity for the aromatic system. A DAD allows for peak purity assessment. |
| Injection Vol. | 5 µL | A small volume helps prevent column overload.[5] |
| Sample Diluent | Mobile Phase (at starting conditions) or 50:50 Water:Acetonitrile | Dissolving the sample in a solvent weaker than or equal to the mobile phase prevents peak distortion.[5] |
3. Solution Preparation:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (e.g., 500 µg/mL): Prepare in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.
4. Purity Calculation: Purity is typically determined using an area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.
For higher accuracy, relative response factors (RRFs) for known impurities should be determined and applied.
Part 4: Orthogonal Analytical Techniques
No single method is sufficient to declare a compound pure. Orthogonal methods, which rely on different separation or detection principles, are essential.
Q6: When should I use Gas Chromatography (GC) for purity analysis?
GC is best suited for analyzing thermally stable and volatile compounds. Since this compound is a solid with a relatively high boiling point, direct analysis is challenging.[4] However, GC-MS is an excellent method for:
-
Detecting Volatile Impurities: Such as residual solvents from the synthesis.
-
Analysis after Derivatization: The carboxylic acid can be derivatized (e.g., to its methyl ester or a silyl ester) to increase its volatility for GC analysis.[13] This provides an orthogonal separation mechanism to HPLC.
Q7: What is the role of NMR in purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity determination.
-
¹H and ¹³C NMR: Confirm the identity and structure of the main component.[14] The presence of unexpected signals can indicate impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A single, clean signal corresponding to the -OCHF₂ group would be expected. The presence of other fluorine-containing signals would strongly suggest related impurities.
-
Quantitative NMR (qNMR): By integrating the analyte signals against a certified internal standard of known concentration, qNMR can provide a highly accurate, direct measure of purity without needing a specific reference standard for the analyte itself.
Q8: How can Mass Spectrometry (MS) aid my analysis?
MS is primarily used for identification.
-
LC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weights of impurities as they elute from the column. This is the most powerful tool for identifying unknown peaks in a chromatogram.
-
GC-MS: Used to identify volatile impurities, such as residual solvents.[15][16] The fragmentation pattern can provide structural information about the detected compounds.[17]
References
- 1. lookchem.com [lookchem.com]
- 2. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 97914-59-5 [amp.chemicalbook.com]
- 5. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 6. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hpc-standards.com [hpc-standards.com]
- 13. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geo.fu-berlin.de [geo.fu-berlin.de]
Validation & Comparative
The Metabolic Stability Standoff: A Comparative Guide to Difluoromethoxy- and Methoxy-Containing Compounds
In the relentless pursuit of robust and efficacious drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A primary foe in this fight is oxidative metabolism, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, which can prematurely terminate a drug's therapeutic action.[1][2] A common and particularly vulnerable functional group is the methoxy moiety (-OCH₃), which is susceptible to O-demethylation.[3][4] A now well-established strategy to circumvent this metabolic chokepoint is the bioisosteric replacement of the methoxy group with its difluorinated counterpart, the difluoromethoxy group (-OCF₂H).[5][6] This guide provides a comprehensive, data-driven comparison of the metabolic stability of difluoromethoxy-containing compounds versus their methoxy-containing analogs, offering researchers, scientists, and drug development professionals a clear, evidence-based understanding of this critical design choice.
The Underlying Chemistry: Why Difluorination Enhances Stability
The fundamental reason for the enhanced metabolic stability of the difluoromethoxy group lies in the inherent strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[7][8] The C-F bond is one of the strongest covalent bonds in organic chemistry, making it significantly more resistant to enzymatic cleavage.[8]
The primary metabolic pathway for methoxyarenes is O-demethylation, a reaction catalyzed by CYP enzymes.[3] This process is initiated by the abstraction of a hydrogen atom from the methyl group, a step that is energetically favorable. In stark contrast, the replacement of hydrogen atoms with highly electronegative fluorine atoms in the difluoromethoxy group renders the C-H bond in the -OCF₂H moiety significantly less susceptible to this initial oxidative attack. This effectively "shields" the group from metabolism, blocking the O-demethylation pathway and forcing metabolism to occur at other, potentially less labile, positions on the molecule.[4][5]
Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
A Head-to-Head Comparison: Physicochemical Properties
While metabolic stability is a key driver for the methoxy to difluoromethoxy switch, it is crucial to understand the accompanying shifts in physicochemical properties that can influence a compound's overall developability.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Rationale for the Difference |
| Lipophilicity (logP) | Lower | Higher | The two fluorine atoms increase the lipophilicity of the difluoromethoxy group compared to the methyl group.[9] |
| Hydrogen Bond Donating Capacity | None | Weak Donor | The electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H group, enabling it to act as a weak hydrogen bond donor.[5] |
| Electronic Effect | Electron-donating | Electron-withdrawing | The high electronegativity of the fluorine atoms imparts an overall electron-withdrawing character to the difluoromethoxy group.[9] |
| Conformational Preference | Generally coplanar with an aromatic ring | Can adopt a conformation orthogonal to an aromatic ring | Anomeric effects between the oxygen lone pairs and the C-F σ* orbitals can favor a non-planar conformation.[6] |
Experimental Evidence: The Impact on Metabolic Stability
The theoretical advantages of the difluoromethoxy group are borne out by experimental data. A common method to assess metabolic stability is the in vitro microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes containing a high concentration of CYP enzymes.
A compelling example comes from the study of 2-substituted estratriene sulfamates. While not a direct measure of metabolic stability, the hydrolysis rates of these compounds can provide insights into their relative chemical stability. In this study, the difluoromethoxy-substituted sulfamate was found to be more susceptible to hydrolysis than its methoxy counterpart.[6] However, the primary rationale for its inclusion was to prevent in vivo O-demethylation, a known metabolic liability of the parent methoxy-containing drug candidate, 2-methoxyestradiol.[4][6] This highlights a key principle: the difluoromethoxy group is strategically employed to block a specific and often rapid metabolic pathway.
While direct head-to-head quantitative data on the intrinsic clearance and half-life of methoxy versus difluoromethoxy analogs in human liver microsomes is not always publicly available in a systematic fashion, the consensus in the field of medicinal chemistry is that the replacement of a metabolically labile methoxy group with a difluoromethoxy group consistently leads to a significant improvement in metabolic stability.[5][7] This is evidenced by the increasing prevalence of the difluoromethoxy motif in recently approved drugs.
Experimental Protocol: In Vitro Microsomal Stability Assay
To provide a practical context, here is a detailed, step-by-step methodology for a typical in vitro microsomal stability assay.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound and its analog (e.g., methoxy- and difluoromethoxy-containing)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion: A Strategic Choice for Enhanced Drug-like Properties
The strategic replacement of a methoxy group with a difluoromethoxy group is a powerful and well-validated tactic in modern medicinal chemistry to enhance the metabolic stability of drug candidates. By effectively blocking the common and often rapid O-demethylation pathway, the difluoromethoxy group can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. While this substitution does induce changes in physicochemical properties such as lipophilicity and hydrogen bonding capacity, these can often be fine-tuned in the broader context of the molecule's structure-activity relationship. For researchers aiming to design more robust and durable drug candidates, the difluoromethoxy group represents a key tool in the arsenal against metabolic degradation.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 2. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
The Impact of 2-(Difluoromethoxy)benzoic Acid Moiety on Drug Pharmacokinetics: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups has become a pivotal approach for optimizing the pharmacokinetic profiles of therapeutic candidates. Among these, the 2-(difluoromethoxy)benzoic acid moiety and its structural relatives have garnered significant interest. This technical guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing this moiety with alternative therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Difluoromethoxy?
The difluoromethoxy group (-OCF₂H) offers a unique balance of lipophilicity and metabolic stability, making it an attractive substituent in medicinal chemistry.[1][2] Unlike a simple methoxy group (-OCH₃), which is susceptible to O-demethylation, the strong carbon-fluorine bonds in the difluoromethoxy group confer resistance to oxidative metabolism.[3] This often translates to a longer drug half-life, reduced clearance, and potentially a lower required dose.[3] Furthermore, the difluoromethoxy group can act as a bioisostere for hydroxyl or thiol groups, sometimes with improved metabolic stability.[3] When incorporated into a benzoic acid framework, these properties can significantly enhance a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacokinetic Profiles
To illustrate the influence of the difluoromethoxy moiety, we will examine the pharmacokinetic parameters of a cystic fibrosis transmembrane conductance regulator (CFTR) corrector containing a difluoromethoxy group and compare it to other CFTR modulators. Additionally, we will analyze a peroxisome proliferator-activated receptor alpha (PPAR-alpha) agonist with a difluorophenoxy group, a close structural analog, and compare it to established PPAR-alpha agonists.
CFTR Modulators: The Case of ABBV/GLPG-2222
ABBV/GLPG-2222 is a potent CFTR corrector that incorporates a 7-(difluoromethoxy) group on a chromene ring, with the overall structure also containing a benzoic acid moiety.[4] This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of ABBV/GLPG-2222
| Species | Clearance (L/h/kg) | Intravenous Half-life (h) |
| Mouse | 0.4 | 2.1 |
| Rat | 0.2 | 3.8 |
| Dog | 0.1 | 7.9 |
Data sourced from ACS Publications.[4]
The low clearance observed across multiple preclinical species suggests high metabolic stability, a hallmark of the strategic incorporation of the difluoromethoxy group.[4] Furthermore, ABBV/GLPG-2222 did not inhibit cytochrome P450 (CYP) enzymes and was not a CYP3A4 inducer, indicating a low potential for drug-drug interactions.[4]
Comparison with Alternative CFTR Modulators
To contextualize the pharmacokinetic advantages of ABBV/GLPG-2222, we compare its profile with other approved CFTR modulators that do not contain the difluoromethoxy group.
Table 2: Pharmacokinetic Parameters of Alternative CFTR Modulators
| Drug | Half-life (h) | Metabolism | Protein Binding (%) |
| Ivacaftor | ~12 | Primarily CYP3A | ~99 |
| Lumacaftor | ~26 | Primarily CYP3A | ~99 |
| Tezacaftor | ~145 | Primarily CYP3A | >99 |
Data sourced from various pharmacokinetic studies.[5][6]
While direct cross-species comparison is complex, the data suggests that the difluoromethoxy moiety in ABBV/GLPG-2222 contributes to its favorable low clearance profile. The alternative CFTR modulators are all extensively metabolized by CYP3A enzymes, which can lead to a higher potential for drug-drug interactions.[5][7]
PPAR-alpha Agonists: A Structural Analog Perspective
Table 3: Preclinical Pharmacokinetic Parameters of a Difluorophenoxy-Containing Benzoic Acid Derivative
| Species | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) |
| Rat | 3.2 | 7.1 | 64 |
| Monkey | 6.1 | 9.4 | 55 |
Data sourced from Xenobiotica.[8]
This compound demonstrates favorable pharmacokinetic properties with low to moderate clearance and good oral bioavailability in preclinical species.[8] In vitro metabolism studies revealed that the compound is metabolized via oxidation and phase II glucuronidation, with CYP3A4 being the primary enzyme responsible for the initial oxidative step.[8]
Comparison with Alternative PPAR-alpha Agonists
We compare the pharmacokinetic profile of this difluorinated benzoic acid derivative with two widely used PPAR-alpha agonists, fenofibrate and gemfibrozil.
Table 4: Pharmacokinetic Parameters of Alternative PPAR-alpha Agonists
| Drug | Half-life (h) | Metabolism | Protein Binding (%) |
| Fenofibric Acid (active metabolite of Fenofibrate) | ~20 | Glucuronidation | >99 |
| Gemfibrozil | ~1.5 | Oxidation (CYP3A4), Glucuronidation | 95 |
Data sourced from various pharmacokinetic reviews.[3][9][10]
Fenofibrate's active metabolite, fenofibric acid, has a long half-life and is primarily eliminated through glucuronidation.[9] Gemfibrozil has a much shorter half-life and is metabolized by CYP3A4, similar to the difluorophenoxy-containing compound.[10] The preclinical data on the difluorophenoxy analog suggests a half-life that is intermediate between fenofibrate and gemfibrozil, highlighting the tunable nature of pharmacokinetics through targeted chemical modifications.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro ADME assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[11][12][13]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, combine the diluted microsomes, NADPH regenerating system, and the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium, to predict in vivo drug absorption.[14][15][16]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Assay Execution:
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (typically at 10 µM) to the apical (A) side to measure absorption (A-to-B permeability) or to the basolateral (B) side to measure efflux (B-to-A permeability).
-
Incubate the plate at 37°C.
-
-
Sampling and Analysis:
-
At a specified time point (e.g., 2 hours), collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often indicative of active efflux.[17]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound drug is typically pharmacologically active and available for metabolism and excretion.[18][19][20]
Experimental Workflow for Plasma Protein Binding Assay
Caption: Workflow for determining plasma protein binding via rapid equilibrium dialysis.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at a specific concentration (e.g., 1 µM).
-
-
Equilibrium Dialysis:
-
Use a rapid equilibrium dialysis (RED) device, which consists of wells divided by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass.
-
Add the spiked plasma to one chamber and a phosphate-buffered saline (PBS) solution to the other chamber.
-
Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, the plasma sample can be diluted with buffer, and the buffer sample can be mixed with blank plasma to match the matrix.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
-
Conclusion
The incorporation of a this compound moiety or its close structural analogs represents a powerful strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The difluoromethoxy group's ability to confer metabolic stability often leads to lower clearance and a more favorable drug-drug interaction profile. As demonstrated by the comparative analysis of CFTR modulators and PPAR-alpha agonists, these structural modifications can lead to significant improvements in a drug's ADME profile. By employing robust and validated in vitro assays, researchers can effectively evaluate and optimize the pharmacokinetic properties of novel therapeutic agents, ultimately increasing the probability of clinical success.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. enamine.net [enamine.net]
A Comparative Analysis of 2-(Difluoromethoxy)benzoic Acid Derivatives Versus Existing Therapeutic Agents
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The difluoromethoxy group (–OCF₂H), in particular, offers a unique combination of lipophilicity, metabolic stability, and the ability to engage in hydrogen bonding, making it an attractive moiety for drug design. This guide provides a comparative analysis of a prominent derivative of 2-(Difluoromethoxy)benzoic acid, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), against existing therapies for Idiopathic Pulmonary Fibrosis (IPF), a chronic and progressive lung disease. We will delve into the preclinical evidence, compare efficacy based on experimental data, and provide an overview of the methodologies used to generate these findings.
The Rise of Fluorinated Benzoic Acids in Drug Discovery
Benzoic acid and its derivatives have long been recognized as important scaffolds in the development of new chemical entities for treating a wide range of diseases, including cancer and infectious diseases.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] This strategic fluorination can lead to enhanced target binding affinity, increased membrane permeability, and reduced susceptibility to enzymatic degradation, ultimately improving a drug's therapeutic window.[3] The this compound scaffold is a versatile building block that has been explored for various therapeutic applications, including the development of anti-inflammatory agents, PDE4 inhibitors for respiratory diseases, and anti-cancer agents.[4][5][6]
Comparative Efficacy in Idiopathic Pulmonary Fibrosis: DGM vs. Standard of Care
Idiopathic Pulmonary Fibrosis (IPF) is characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function. A key pathological process in IPF is the excessive deposition of extracellular matrix by activated fibroblasts, which is largely driven by the transforming growth factor-β1 (TGF-β1) signaling pathway.[7] The current standard-of-care treatments for IPF, pirfenidone and nintedanib, aim to slow the progression of the disease.
Recent preclinical studies have identified 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) as a potential therapeutic candidate for IPF.[7] This derivative has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a crucial process in fibrosis development.[7]
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
A widely accepted animal model for studying IPF involves inducing lung fibrosis in rodents using the chemotherapeutic agent bleomycin. A study published in the International Journal of Molecular Sciences evaluated the efficacy of DGM in a bleomycin-induced rat model of pulmonary fibrosis.[7]
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.
In this model, DGM was administered orally to rats with bleomycin-induced lung fibrosis. The therapeutic effects were compared to a control group and a group treated with pirfenidone, an approved drug for IPF.
Comparative Histopathological Findings
| Treatment Group | H&E Staining Observations | Masson's Trichrome Staining Observations | Ashcroft Score (Mean ± SEM) |
| Control | Normal lung architecture | Minimal collagen deposition | ~0.5 |
| Bleomycin (BLM) | Significant alveolar damage, inflammatory cell infiltration, and thickened alveolar walls | Extensive collagen deposition (blue staining) | ~7.5 |
| BLM + DGM | Reduced inflammation and preservation of alveolar structure compared to BLM group | Markedly decreased collagen deposition | ~3.5 |
| BLM + Pirfenidone | Reduced inflammation and fibrosis compared to BLM group | Decreased collagen deposition | ~4.0 |
Data synthesized from the study by Li et al. (2023).[7]
The results indicate that DGM significantly attenuated lung inflammation and fibrosis in the bleomycin-induced model.[7] Notably, the reduction in the Ashcroft score, a semi-quantitative measure of lung fibrosis, suggests that DGM's efficacy is comparable, if not slightly superior, to that of pirfenidone in this preclinical model.
Mechanism of Action: Targeting the TGF-β/Smad Pathway
The anti-fibrotic activity of DGM is attributed to its ability to inhibit the TGF-β/Smad signaling pathway.[7] TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated proteins then translocate to the nucleus and induce the expression of genes involved in fibrosis, such as α-smooth muscle actin (α-SMA) and collagen.
TGF-β/Smad Signaling Pathway and DGM Inhibition
Caption: DGM inhibits the TGF-β/Smad signaling pathway.
In vitro experiments using A549 lung epithelial cells showed that DGM effectively inhibited the TGF-β1-induced phosphorylation of Smad2 and Smad3, thereby preventing the downstream events leading to EMT and fibrosis.[7]
Other Promising Derivatives and Their Comparative Potential
While DGM shows significant promise in the context of IPF, other this compound derivatives have been investigated for different therapeutic indications, highlighting the versatility of this chemical scaffold.
-
PDE4 Inhibitors for COPD and Asthma: A series of novel benzoic acid ester derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory pathways of respiratory diseases like COPD and asthma.[5] These compounds demonstrated high activity in both cell-free and cell-based assays, with one candidate proving effective in an in vivo model of pulmonary inflammation.[5] A direct comparison with an approved PDE4 inhibitor like roflumilast would be necessary to fully assess their therapeutic potential.
-
Anti-Cancer Agents: 2-Difluoromethoxy-substituted estratriene sulfamate derivatives have shown potent anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[6] The most active compound exhibited GI₅₀ values in the sub-micromolar range and was found to inhibit tubulin assembly, a mechanism shared by some established chemotherapeutic agents.[6]
-
CFTR Modulators for Cystic Fibrosis: The compound 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222) was identified as a potent corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[8] In cellular assays, this compound was found to be significantly more potent (over 25-fold) than Lumacaftor, an approved CFTR corrector.[8]
Conclusion
The this compound scaffold is a valuable platform for the development of novel therapeutics with enhanced pharmacological properties. The case of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) demonstrates the potential of this class of compounds to yield drug candidates with efficacy comparable or potentially superior to existing treatments in preclinical models of idiopathic pulmonary fibrosis. Further investigation and clinical development will be crucial to ascertain the translational potential of DGM and other derivatives. The promising results across various therapeutic areas, including respiratory diseases, oncology, and genetic disorders, underscore the importance of continued exploration of this chemical space.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 5. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Difluoromethoxy)benzoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(difluoromethoxy)benzoic acid. By synthesizing data from diverse therapeutic areas, we explore how molecular modifications influence biological activity, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development. We will delve into the causal relationships behind experimental design and present validated protocols to ensure scientific rigor.
The Strategic Role of the Difluoromethoxy-Benzoic Acid Scaffold
The benzoic acid framework is a cornerstone in medicinal chemistry, and its strategic fluorination has become a powerful tool for optimizing drug properties. The difluoromethoxy group (-OCF₂H) in particular offers a unique combination of properties. Unlike a simple methoxy group, the difluoromethoxy substituent provides a balance of lipophilicity and polarity. This modulation is critical for enhancing pharmacokinetic profiles, including membrane permeability, metabolic stability, and target binding affinity, which can lead to improved half-life and therapeutic outcomes[1]. Analogs built upon this scaffold have shown promise in a range of applications, from treating cystic fibrosis to cancer and inflammatory diseases, demonstrating its versatility[2][3][4].
Deconstructing the Structure-Activity Relationship
The biological activity of these analogs is not dictated by a single feature but by the interplay of substitutions across the entire molecule. The following sections dissect the key structural components and their impact on function.
The Phenyl Ring and Carboxylic Acid
The benzoic acid moiety itself is a critical anchor. The carboxylic acid group often serves as a key interaction point with biological targets and significantly enhances aqueous solubility and permeability, which are vital for optimizing absorption, distribution, metabolism, and excretion (ADME) properties[2].
Further substitutions on the phenyl ring can fine-tune the molecule's electronic and steric profile. For instance, adding an additional fluorine atom can modulate the acidity (pKa) of the carboxylic acid, influencing its interaction within a target's binding site[1].
The Impact of the Difluoromethoxy Group
The choice of the difluoromethoxy group is a deliberate design element aimed at improving potency and metabolic stability. In the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, replacing a methoxy group with a difluoromethoxy group led to a significant improvement in both potency and clearance profiles[2]. This enhancement is attributed to the unique electronic properties of the C-F bond, which can increase binding affinity and block sites of metabolic oxidation.
Bioisosteric Replacements and Scaffold Diversification
The true potential of the this compound scaffold is realized through the exploration of diverse analogs where this core is integrated into larger, more complex molecules.
-
CFTR Correctors for Cystic Fibrosis: In the quest for potent CFTR correctors, the this compound moiety was attached to a chromane core. SAR studies revealed that substitutions on the chromane ring were critical. For example, the analog ABBV/GLPG-2222 incorporated a 7-(difluoromethoxy) group on the chromane ring, which, combined with the para-carboxylic acid on the distal phenyl ring, resulted in a highly potent (5 nM) and efficacious CFTR corrector with low clearance and a low risk of drug-drug interactions[2].
-
Anticancer Agents: Researchers have designed 2-difluoromethoxyestratriene derivatives to improve the potency and stability of the anticancer drug candidate 2-methoxyestradiol. The addition of sulfamate groups to the fluorinated steroid scaffold produced compounds that were often more potent than their non-fluorinated counterparts. A fluorinated bis-sulfamate analog emerged as a promising anti-proliferative agent that also potently inhibits steroid sulfatase (STS) and interferes with tubulin assembly, showcasing a multi-targeted mechanism of action[4].
-
Anti-Fibrotic Agents: In the context of pulmonary fibrosis, the analog 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was found to inhibit the TGF-β/Smad signaling pathway, a key driver of fibrosis. DGM effectively reduced the expression of fibrotic markers like α-SMA and collagen I, demonstrating its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF)[5].
The iterative process of designing, synthesizing, and testing these analogs is fundamental to successful drug discovery.
Caption: Iterative workflow for SAR studies of this compound analogs.
Comparative Performance of Key Analogs
The table below summarizes the performance of representative analogs, highlighting the diverse therapeutic targets and the impact of specific structural modifications.
| Compound Class/Name | Therapeutic Target/Application | Key SAR Finding & Performance | Reference |
| ABBV/GLPG-2222 | CFTR Corrector (Cystic Fibrosis) | The combination of a para-carboxylic acid and a 7-(difluoromethoxy) group on the chromane core yielded a highly potent (EC₅₀ = 5 nM) and efficacious corrector with low clearance and minimal CYP inhibition.[2] | [2] |
| Fluorinated Bis-sulfamate Estratriene | Anticancer (Breast Cancer) | The 2-difluoromethoxy group combined with bis-sulfamoylation resulted in a potent anti-proliferative agent (GI₅₀ = 0.28 μM in MCF-7 cells) and a potent steroid sulfatase (STS) inhibitor (IC₅₀ = 3.7 nM).[4] | [4] |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | Anti-Fibrotic (Pulmonary Fibrosis) | This analog effectively inhibited the TGF-β1/Smad signaling pathway, reducing key markers of epithelial-mesenchymal transition (EMT) and showing therapeutic potential in in vivo models of lung fibrosis.[5] | [5] |
| Diphenylamine-based Retinoid Analog | Retinoid X Receptor (RXR) Agonist | Modifications to the benzoic acid portion of the parent retinoid led to the development of agonists, synergists, and antagonists, demonstrating high sensitivity of the RXR receptor to the flexibility and substitution of the acid-containing moiety.[6] | [6] |
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated experimental protocols are paramount. The following sections detail key methodologies for evaluating the biological activity of these analogs.
In Vitro Anti-proliferative Activity (MTT Assay)
This assay is a cornerstone for assessing a compound's cytotoxic or anti-proliferative effects on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.[7][8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test analogs for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[8]
-
MTT Addition: After treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow formazan crystal formation.[5][7]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[5]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme, which can be adapted for targets like steroid sulfatase or phospholipase A2.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified target enzyme at a specific concentration.
-
Compound Pre-incubation: The test analog, dissolved in a suitable solvent like DMSO, is added to the enzyme solution at various concentrations and pre-incubated for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme's specific substrate.[7]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by adding a chemical agent (e.g., acid or base) or by heat denaturation.[7]
-
Signal Detection: The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is then determined from the dose-response curve.
TGF-β/Smad Signaling Pathway Analysis (Western Blot)
To confirm the mechanism of action for anti-fibrotic compounds like DGM, it is essential to measure the phosphorylation status of key signaling proteins.
Caption: Inhibition of the TGF-β/Smad pathway by DGM to reduce fibrosis.[5]
Protocol Summary:
-
Cell Treatment: Lung epithelial cells (e.g., A549) are stimulated with TGF-β1 to induce an EMT-like state, with or without co-treatment of the test analog.
-
Protein Extraction: After treatment, total protein is extracted from the cells using lysis buffers.
-
SDS-PAGE & Transfer: Protein samples are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.
-
Analysis: The band intensities are quantified, and the ratio of p-Smad2/3 to total Smad2/3 is calculated to determine the inhibitory effect of the compound on the signaling pathway.
Conclusion
The this compound scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that strategic modifications to this core can yield potent and selective compounds targeting a wide array of diseases. The difluoromethoxy group is a key contributor to improved potency and favorable pharmacokinetic properties. The success of analogs in diverse fields like cystic fibrosis, oncology, and fibrosis underscores the power of iterative design, synthesis, and rigorous biological evaluation. The methodologies and comparative data presented in this guide offer a robust framework for future research and development in this promising area of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
comparative analysis of the biological activities of benzoic acid derivatives
A Comparative Analysis of the Biological Activities of Benzoic Acid Derivatives: A Guide for Researchers
Introduction: The Versatile Scaffold of Benzoic Acid
Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The versatility of the benzoic acid scaffold, allowing for a wide range of structural modifications on the phenyl ring, has led to the development of compounds with a broad spectrum of pharmacological activities. These activities are profoundly influenced by the nature, position, and number of substituents, which modulate the molecule's electronic properties, lipophilicity, and steric profile. This guide provides a comparative analysis of the key biological activities of benzoic acid derivatives—antimicrobial, antioxidant, anti-inflammatory, and anticancer—supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.
Antimicrobial Activity: A Tale of pH and Lipophilicity
Benzoic acid and its derivatives have long been utilized as antimicrobial agents, particularly as preservatives in food and pharmaceutical products.[1] Their primary mechanism of action involves the disruption of the cellular pH balance. The undissociated, more lipophilic form of the acid can readily penetrate the microbial cell membrane.[1] Once inside the cytoplasm, which has a higher pH, the acid dissociates, lowering the intracellular pH and interfering with essential metabolic processes, ultimately inhibiting microbial growth.[1] The antimicrobial efficacy is therefore highly pH-dependent, with greater activity observed in acidic conditions.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzoic acid derivatives is significantly influenced by the substituents on the aromatic ring.
-
Hydroxyl and Methoxyl Groups: The addition of hydroxyl (-OH) or methoxyl (-OCH3) groups can influence activity. For instance, against E. coli, benzoic acid and 2-hydroxybenzoic acid (salicylic acid) have shown strong activity (MIC = 1 mg/mL), whereas the presence of these substituents at other positions, or the addition of multiple groups, can sometimes weaken the effect.[2]
-
Halogens: The introduction of electron-withdrawing groups like halogens can enhance antimicrobial activity. Schiff's bases of 2-chlorobenzoic acid, for example, have demonstrated greater potency than their ester counterparts, particularly against Gram-negative bacteria like E. coli.[2]
-
Amide and Ester Modifications: Conjugating benzoic acid with amino acid esters to form amides has been shown to have little to no significant improvement in antimicrobial attributes, whereas similar modifications to sorbic acid led to enhanced activity.[3] In contrast, hybrid molecules of amoxicillin and p-nitrobenzoic acid have shown improved activity against methicillin-resistant S. aureus (MRSA) compared to amoxicillin alone.[4]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of various benzoic acid derivatives against common microbial strains, providing a quantitative comparison of their antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | E. coli O157 | 1000 | [2] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1000 | [2] |
| 3-Hydroxybenzoic Acid | E. coli O157 | 2000 | [2] |
| 4-Hydroxybenzoic Acid | E. coli O157 | 2000 | [2] |
| Amoxicillin-p-nitrobenzoic acid | MRSA | 64 | [4] |
| Amoxicillin (Reference) | MRSA | 128 | [4] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | S. aureus ATCC 6538 | 125 | [5] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | B. subtilis ATCC 6683 | 125 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][6][7][8]
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to each well.
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial inoculum.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Antioxidant Activity: Quenching Free Radicals
Many benzoic acid derivatives, particularly those with hydroxyl substitutions (phenolic acids), exhibit significant antioxidant properties.[9] They can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in numerous degenerative diseases. The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby stabilizing it.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity is strongly dependent on the number and position of hydroxyl groups on the benzene ring.
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. For example, 3,4,5-trihydroxybenzoic acid (gallic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid) are potent antioxidants.[10]
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is crucial. Compounds with hydroxyl groups in the ortho and para positions to the carboxylate group tend to show the best antioxidant properties.[9]
-
Methoxy Groups: The presence of methoxy groups can also increase antioxidant activity by further stabilizing the resulting phenoxyl radical.[11]
-
Esterification: Blocking the hydroxyl group through esterification generally leads to a significant decrease in antioxidant properties, whereas blocking the carboxyl group has a lesser impact.[9]
Comparative Data: IC50 Values for DPPH Radical Scavenging
The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Scavenging IC50 (µM) | Reference |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Potent | [10] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Potent | [10] |
| 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) | Moderate | [10] |
| 4-Hydroxybenzoic Acid | Weak | [10] |
| Benzoic Acid | Very Weak/Inactive | [10] |
| Ascorbic Acid (Standard) | Potent | [12] |
| Butylated Hydroxytoluene (BHT) (Standard) | Potent | [12] |
Note: Specific IC50 values can vary depending on the exact experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the widely used DPPH assay for evaluating the free radical scavenging activity of compounds.[13][14][15][16]
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 200 µL).
-
Include a blank (solvent only) and a control (DPPH solution with solvent).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Anti-inflammatory Activity: Targeting the COX Pathway
Certain benzoic acid derivatives, most notably the salicylates (e.g., aspirin), are renowned for their anti-inflammatory properties. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation.[17]
Structure-Activity Relationship (SAR) Insights
-
N-Substituents: For N-substituted 2-hydroxymethylbenzamides, the nature of the substituent on the amide nitrogen is crucial for anti-inflammatory activity.
-
Linker Length: Increasing the alkyl chain length between the amide and a heterocyclic ring (e.g., from one to two carbons) can increase activity, while further lengthening may be detrimental.
-
Heterocyclic Moiety: The presence of a substituted piperazine ring can significantly enhance anti-inflammatory effects compared to unsubstituted piperazine or morpholine rings.
Comparative Data: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage inhibition of edema provides a quantitative measure of a compound's efficacy.
| Compound (at 100 mg/kg) | R Group | % Inhibition of Edema | Reference |
| 2-Hydroxymethylbenzamide Derivatives | |||
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | [15] |
| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 | [15] |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 | [15] |
| 3c | -CH₂-CH₂-piperazinyl | 33.8 | [15] |
| Standard Drug | |||
| Indomethacin | N/A | 56.3 | [15] |
Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the simplified mechanism by which many anti-inflammatory benzoic acid derivatives exert their effect by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. marinebiology.pt [marinebiology.pt]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Difluoromethoxy)benzoic Acid Derivatives
This guide provides a comprehensive comparison of 2-(Difluoromethoxy)benzoic acid derivatives, focusing on their performance in preclinical in vitro and in vivo studies. We will delve into the experimental data that underscores their potential as therapeutic agents, primarily in the realms of anti-inflammatory and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic promise of this chemical scaffold.
The Significance of the this compound Scaffold in Medicinal Chemistry
The this compound moiety is a versatile building block in the synthesis of novel therapeutic agents.[1] The incorporation of a difluoromethoxy group at the 2-position of the benzoic acid ring can significantly enhance a molecule's therapeutic properties, including its efficacy, selectivity, and pharmacokinetic profile.[1] This structural feature is of particular interest for its potential to modulate inflammatory pathways and scavenge reactive oxygen species, making it a focal point for research into new treatments for inflammation-related diseases and oxidative stress conditions.[1] Furthermore, this scaffold has been explored for the development of anticancer agents.
In Vitro Evaluation: Unraveling Cellular Mechanisms and Potency
In vitro assays are fundamental to understanding the mechanism of action and determining the potency of novel compounds at a cellular level. For this compound derivatives, these studies have been crucial in identifying their biological targets and elucidating their effects on cellular processes.
Case Study: 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in a Pulmonary Fibrosis Model
A notable example is the investigation of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in the context of idiopathic pulmonary fibrosis (IPF). In vitro studies using A549 cells, a human alveolar basal epithelial cell line, were conducted to assess the effect of DGM on the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis.
Comparative In Vitro Activity of DGM
| Compound | Cell Line | Assay | Key Findings |
| DGM | A549 | Western Blot for EMT markers | Inhibited the expression of α-SMA and vimentin, and increased the expression of E-cadherin. |
| DGM | A549 | Western Blot for Smad signaling | Significantly reduced the phosphorylation of Smad2/3. |
Data synthesized from studies on TGF-β1-induced EMT.
The results indicate that DGM can attenuate the fibrotic process at a cellular level by inhibiting the Smad signaling pathway.
Experimental Protocol: In Vitro Western Blot for EMT Markers
The following protocol outlines a typical Western blot experiment to assess the effect of a this compound derivative on EMT marker expression.
Objective: To determine the effect of a test compound on the protein expression levels of α-SMA, vimentin, and E-cadherin in A549 cells stimulated with TGF-β1.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
Test compound (e.g., DGM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-α-SMA, anti-vimentin, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12 hours. Pre-treat the cells with various concentrations of the test compound for 2 hours. Stimulate the cells with TGF-β1 (10 ng/mL) for 48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Assessment: Evaluating Efficacy and Safety in Preclinical Models
In vivo studies are essential for evaluating the therapeutic efficacy and safety of drug candidates in a whole-organism context. For this compound derivatives, animal models of inflammation and cancer are employed to assess their potential for clinical translation.
Case Study: DGM in a Bleomycin-Induced Pulmonary Fibrosis Rat Model
The in vivo efficacy of DGM was evaluated in a rat model of pulmonary fibrosis induced by bleomycin. This model mimics the key pathological features of human IPF.
Comparative In Vivo Efficacy of DGM
| Compound | Animal Model | Key Parameters Measured | Key Findings |
| DGM | Bleomycin-induced pulmonary fibrosis in rats | Lung function, lung inflammation and fibrosis, collagen deposition, E-cadherin expression | Improved lung function, reduced lung inflammation and fibrosis, decreased collagen deposition, and reduced E-cadherin expression. |
Data synthesized from in vivo studies of pulmonary fibrosis.
These findings suggest that DGM has the potential to be an effective therapeutic agent for the treatment of pulmonary fibrosis.
Experimental Protocol: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
The following protocol describes a standard procedure for inducing and evaluating pulmonary fibrosis in rats.
Objective: To assess the therapeutic effect of a test compound on bleomycin-induced pulmonary fibrosis in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Bleomycin hydrochloride
-
Test compound (e.g., DGM)
-
Anesthetics (e.g., ketamine/xylazine)
-
Equipment for intratracheal instillation
-
Lung function measurement system
-
Histology equipment and reagents (H&E, Masson's trichrome stain)
-
ELISA kits for inflammatory cytokines
Procedure:
-
Induction of Pulmonary Fibrosis: Anesthetize the rats and intratracheally instill a single dose of bleomycin (5 mg/kg).
-
Drug Administration: Administer the test compound or vehicle to the rats daily by oral gavage, starting from day 1 after bleomycin instillation.
-
Lung Function Measurement: On day 28, measure lung function parameters such as forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1).
-
Sample Collection: Euthanize the rats and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analysis:
-
BALF Analysis: Measure total and differential cell counts and levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Histopathology: Stain lung tissue sections with H&E and Masson's trichrome to assess inflammation and collagen deposition.
-
Western Blot/Immunohistochemistry: Analyze the expression of fibrosis-related proteins in lung tissue.
-
Comparative Landscape: this compound Derivatives vs. Alternatives
While direct comparative studies of a series of this compound derivatives are not extensively available in the public domain, we can compare their performance to other classes of benzoic acid derivatives investigated for similar therapeutic indications.
Comparison with Other Benzoic Acid Derivatives in Anti-inflammatory and Anticancer Research
| Compound Class | Therapeutic Area | Mechanism of Action (if known) | Key Advantages/Disadvantages |
| This compound Derivatives | Anti-inflammatory, Anticancer | Varies (e.g., Smad signaling inhibition) | Potential for improved pharmacokinetic properties due to the difluoromethoxy group. |
| Salicylates (e.g., Aspirin) | Anti-inflammatory, Analgesic | COX-1 and COX-2 inhibition | Well-established efficacy but can have gastrointestinal side effects. |
| Anthranilic Acid Derivatives (e.g., Mefenamic Acid) | Anti-inflammatory, Analgesic | COX inhibition | Effective for pain and inflammation, but with potential for gastrointestinal and renal side effects. |
| Aminobenzoic Acid Derivatives | Various (Anticancer, etc.) | Varies | Broad range of biological activities, but SAR is highly dependent on the specific substitution pattern. |
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.
References
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Benzoic Acids: A Guide for Researchers
The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made fluorinated benzoic acids invaluable building blocks in the development of pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for accessing these crucial compounds. We will delve into the mechanistic underpinnings, practical advantages and limitations, and illustrative experimental protocols for each method, empowering researchers to make informed decisions for their specific synthetic challenges.
The Classic Approach: The Balz-Schiemann Reaction
First reported in 1927, the Balz-Schiemann reaction remains a reliable and widely practiced method for the introduction of fluorine into an aromatic ring.[3] The reaction proceeds through the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.[4][5]
Mechanism
The reaction begins with the diazotization of an aminobenzoic acid derivative using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate intermediate.[5] Gentle heating of this isolated salt leads to the release of nitrogen gas and boron trifluoride, with the concomitant formation of the desired aryl fluoride through a mechanism that is believed to involve a highly reactive aryl cation.[3][4]
Caption: The Balz-Schiemann reaction pathway.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable for many substrates. | Requires handling of potentially explosive diazonium salts.[5] |
| Good yields are often achievable, particularly for electron-neutral and electron-poor substrates.[3] | The use of stoichiometric and corrosive fluoroboric acid can be a drawback. |
| Starting anilines are readily available. | Limited functional group tolerance due to the harsh acidic conditions. |
| High regioselectivity is typically observed. | Can be difficult to scale up safely.[5] |
Comparative Experimental Data
| Starting Material | Product | Yield (%) | Reference |
| Ethyl p-aminobenzoate | p-Fluorobenzoic acid | 63-69 | [6] |
| p-Toluidine | 4-Fluorotoluene | ~89 | [4] |
| 2,5-Dimethoxyaniline | 1-Fluoro-2,5-dimethoxybenzene | - | [4] |
Illustrative Experimental Protocol: Synthesis of p-Fluorobenzoic Acid[6]
-
Diazotization: To a cooled (0 °C) suspension of ethyl p-aminobenzoate (1.0 eq) in aqueous hydrochloric acid, a solution of sodium nitrite (1.0 eq) in water is added slowly, maintaining the temperature below 7 °C.
-
Salt Formation: A pre-chilled solution of fluoroboric acid is added to the diazonium salt solution, leading to the precipitation of p-carbethoxybenzenediazonium tetrafluoroborate.
-
Isolation and Drying: The precipitate is filtered, washed sequentially with cold water, methanol, and ether, and then thoroughly dried under vacuum. Caution: The diazonium salt must be completely dry before proceeding to avoid violent decomposition.[6]
-
Thermal Decomposition: The dry diazonium salt is heated gently in a flask, leading to the evolution of nitrogen and boron trifluoride and the formation of ethyl p-fluorobenzoate.
-
Hydrolysis: The resulting ester is saponified by refluxing with aqueous potassium hydroxide.
-
Acidification and Isolation: The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid, which is then collected by filtration and dried.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings.[7][8] This reaction involves the displacement of a suitable leaving group (e.g., -Cl, -NO₂) by a nucleophilic fluoride source.
Mechanism
The SNAr mechanism is a two-step addition-elimination process.[8] The nucleophilic fluoride anion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[8]
Caption: The SNAr mechanism for fluorination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes inexpensive fluoride sources like KF and CsF.[7] | Limited to electron-deficient substrates. |
| Can be highly regioselective. | Often requires high reaction temperatures and polar aprotic solvents. |
| Good for late-stage fluorination of complex molecules. | The basicity of fluoride can lead to side reactions.[9] |
| Generally safer than the Balz-Schiemann reaction. | Leaving group ability can influence reaction efficiency. |
Comparative Experimental Data
| Starting Material | Product | Fluoride Source | Yield (%) | Reference |
| 1-Arylbenziodoxolones | 2-Fluorobenzoic acids | CsF | Up to 89 | [10][11] |
| Electron-poor chloroarenes | Fluorinated arenes | Anhydrous TBAF | >95 | [12] |
| 5-Nitro-substituted benziodoxole | 2-Fluoro-5-nitrobenzoic acid | CsF | 89 | [11] |
Illustrative Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic acid[11]
-
Reaction Setup: In a reaction vessel, the 5-nitro-substituted benziodoxole precursor (1.0 eq) and cesium fluoride (CsF, 2.0 eq) are combined in a polar aprotic solvent such as dimethylformamide (DMF).
-
Heating: The reaction mixture is heated to an elevated temperature (e.g., 150 °C) for a specified period (e.g., 4 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a suitable acid (e.g., HCl).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to afford the desired 2-fluoro-5-nitrobenzoic acid.
Modern Approaches: Direct C-H Fluorination
The direct conversion of a C-H bond to a C-F bond represents a highly atom-economical and efficient strategy for the synthesis of fluorinated compounds.[13] Recent advancements, particularly in photoredox catalysis, have made this transformation increasingly accessible.[13][14][15]
Mechanism
While several mechanisms exist, a common pathway in photoredox-catalyzed C-H fluorination involves the generation of a highly reactive radical cation from the aromatic substrate by a photoexcited catalyst.[16] This radical cation is then trapped by a nucleophilic fluoride source. Subsequent oxidation and deprotonation lead to the formation of the fluorinated product and regeneration of the photocatalyst.[16]
Caption: General workflow for photoredox C-H fluorination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Highly atom-economical; avoids pre-functionalization.[13] | Control of regioselectivity can be challenging. |
| Mild reaction conditions (often room temperature and visible light).[14][15] | Substrate scope can be limited by the redox potential of the arene. |
| Excellent functional group tolerance. | May require specialized photocatalysis equipment. |
| Applicable to late-stage functionalization of complex molecules.[13] | Mixtures of products can sometimes be formed. |
Comparative Experimental Data
| Substrate Type | Fluoride Source | Catalyst System | Yield (%) | Reference |
| Electron-rich arenes | [¹⁸F]F⁻ | Organic photoredox catalyst | - | [14][15] |
| Phenylalanine analogs | [¹⁸F]F⁻ | Acridinium-based photocatalyst | 65-78 | [17] |
| Benzoic acid derivatives | AgF | Cu(I) catalyst | - | [16] |
Illustrative Experimental Protocol: General Procedure for Photoredox C-H Fluorination[17]
-
Reaction Setup: In a vial, the aromatic substrate (1.0 eq), an organic photocatalyst (e.g., an acridinium salt), a fluoride source (e.g., a fluoride salt with a phase-transfer catalyst), and an oxidant are dissolved in a suitable solvent.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: The vial is placed in a photoreactor and irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for the required reaction time.
-
Workup and Analysis: The reaction is quenched, and the solvent is removed. The residue is then analyzed (e.g., by NMR or GC-MS) to determine the yield and regioselectivity of the fluorinated products. Purification is typically performed using chromatographic techniques.
Halogen-Metal Exchange and Fluorination
This strategy involves the conversion of an aryl halide (typically a bromide or iodide) into an organometallic species, which is then quenched with an electrophilic fluorine source. This method offers an alternative to SNAr for substrates that are not sufficiently electron-deficient.
Mechanism
The process begins with a halogen-metal exchange reaction, where an aryl bromide or iodide is treated with an organolithium or Grignard reagent at low temperature to generate the corresponding aryllithium or arylmagnesium species.[18] This highly nucleophilic intermediate is then reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to install the fluorine atom.[7]
Caption: Halogen-metal exchange followed by fluorination.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Applicable to a broader range of substrates than SNAr, including electron-rich arenes. | Requires cryogenic temperatures for the halogen-metal exchange. |
| High regioselectivity, as the fluorine is introduced at the position of the original halogen. | The strong basicity of the organometallic intermediates limits functional group tolerance. |
| Readily available starting materials (aryl bromides and iodides). | Requires stoichiometric use of organometallic reagents. |
| Can be used to access substitution patterns not easily obtained by other methods. | Electrophilic fluorinating agents can be expensive. |
Comparative Experimental Data
| Substrate Type | Organometallic Reagent | Electrophilic Fluorine Source | Yield (%) | Reference |
| Simple aryl nucleophiles | Grignard reagents | N-fluorinated reagents | - | [12] |
| 3-Substituted 1,2-dibromo arenes | Isopropylmagnesium chloride | CO₂ (for carboxylation) | Good yields | [18] |
Illustrative Experimental Protocol: General Procedure for Halogen-Metal Exchange and Fluorination
-
Reaction Setup: A solution of the aryl bromide or iodide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Halogen-Metal Exchange: An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent is added dropwise to the cooled solution, and the mixture is stirred for a short period to allow for complete exchange.
-
Electrophilic Fluorination: A solution of the electrophilic fluorinating agent (e.g., NFSI) in the same solvent is then added to the reaction mixture at low temperature.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Choosing the Right Synthetic Route
The optimal synthetic strategy for a given fluorinated benzoic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the functional groups present in the molecule.
-
For simple, electron-neutral or electron-deficient benzoic acids where the corresponding aniline is readily available, the Balz-Schiemann reaction offers a classic and often effective approach, provided safety precautions for handling diazonium salts are strictly followed.
-
When targeting fluorinated benzoic acids with strong electron-withdrawing groups ortho or para to the desired fluorine position, Nucleophilic Aromatic Substitution (SNAr) is the method of choice, offering high yields and regioselectivity with inexpensive fluoride sources.
-
For late-stage fluorination of complex, electron-rich benzoic acid derivatives or when seeking to minimize synthetic steps, Direct C-H Fluorination via photoredox catalysis presents a cutting-edge and powerful option, though regioselectivity may need careful optimization.
-
To access specific regioisomers not easily prepared by other methods, or for substrates that are neither sufficiently electron-rich for C-H activation nor electron-poor for SNAr, Halogen-Metal Exchange followed by electrophilic fluorination provides a valuable, albeit functionally limited, alternative.
By carefully considering the strengths and weaknesses of each of these synthetic routes, researchers can strategically design and execute the most efficient and effective synthesis of their target fluorinated benzoic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct arene C-H fluorination with 18F- via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
A Researcher's Guide to 2-(Difluoromethoxy)benzoic Acid: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, reactivity, and the desired physicochemical properties of the final compound. 2-(Difluoromethoxy)benzoic acid has emerged as a valuable reagent, particularly in the pharmaceutical and agrochemical industries, for its ability to introduce the unique difluoromethoxy group. This guide provides an in-depth cost-benefit analysis of using this compound in synthesis, comparing its performance with viable alternatives and providing supporting experimental data to inform your research decisions.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The difluoromethoxy (-OCF₂) group, in particular, offers a unique set of properties that can significantly enhance the pharmacokinetic profile of a drug candidate.[3] this compound serves as a key intermediate for introducing this beneficial moiety into a wide range of molecular scaffolds.[3]
The Cost Factor: A Comparative Look at Pricing
The initial investment in starting materials is a primary consideration in any synthetic project. A survey of various chemical suppliers reveals a significant price difference between this compound and its simpler halogenated analogs, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Indofine Chemical Company | 1 g | $80.00 | $80.00 |
| CymitQuimica | 1 g | €27.00 (~$29.00) | ~$29.00 | |
| CymitQuimica | 5 g | €61.00 (~$65.00) | ~$13.00 | |
| 2-Fluorobenzoic acid | Sigma-Aldrich | 25 g | $38.76 | ~$1.55 |
| Chemsavers, Inc. | 100 g | $83.20 | ~$0.83 | |
| ChemicalBook | 1 kg | $20.00 | $0.02 | |
| 2-Chlorobenzoic acid | Sigma-Aldrich | 100 g | £26.94 (~$34.00) | ~$0.34 |
| Apollo Scientific | 500 g | £20.00 (~$25.00) | ~$0.05 | |
| Carl ROTH | 1 kg | €107.40 (~$115.00) | ~$0.12 |
Note: Prices are approximate and subject to change based on supplier and purity.[4][5][6][7][8][9][10][11][12]
From a purely cost-per-gram perspective, this compound is substantially more expensive than its 2-fluoro and 2-chloro counterparts. This initial higher cost necessitates a careful evaluation of the potential benefits it brings to a synthetic route and the final product.
The Performance Benefit: Unpacking the Value of the Difluoromethoxy Group
The justification for the higher cost of this compound lies in the significant advantages conferred by the difluoromethoxy group, particularly in the context of drug discovery and development.
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life and improved bioavailability of the final compound.
Modulation of Physicochemical Properties:
-
Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group, which can enhance cell membrane permeability.[1]
-
pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.[1]
-
Conformation: The presence of the difluoromethoxy group can influence the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with its biological target.
Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability.
Performance in Key Synthetic Transformations: A Comparative Overview
The utility of a building block is ultimately determined by its performance in common chemical reactions. Here, we compare the expected reactivity of this compound with its alternatives in two widely used transformations: amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The reactivity of the carboxylic acid is a key factor in the efficiency of these coupling reactions.
Caption: General workflow for amide bond formation.
The electron-withdrawing nature of the difluoromethoxy group is expected to make the carboxylic acid of this compound more electrophilic and thus more reactive towards nucleophilic attack by an amine compared to less electron-withdrawing substituents.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a reliable starting point for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the less polar amide product. Successful purification by column chromatography and characterization by NMR and mass spectrometry will confirm the identity and purity of the desired amide. While direct comparative yield data under identical conditions is scarce in the literature, the enhanced electrophilicity of the carbonyl carbon in this compound suggests that it should perform efficiently in amide coupling reactions, potentially requiring milder conditions or shorter reaction times compared to less activated benzoic acids.
Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, the aromatic ring of this compound can be functionalized via cross-coupling reactions. However, it is more common to use a halogenated derivative for these transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[13][14] Therefore, for reactions like Suzuki or Buchwald-Hartwig couplings, a bromo or iodo derivative of a difluoromethoxy-substituted benzene would be a more suitable starting material than a fluoro-substituted one.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 6. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]
- 7. 118-91-2 Cas No. | 2-Chlorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 8. chemsavers.com [chemsavers.com]
- 9. 邻氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chlorobenzoic acid price,buy 2-Chlorobenzoic acid - chemicalbook [m.chemicalbook.com]
- 11. 2-Chlorobenzoic acid, 1 kg, CAS No. 118-91-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing the Novelty and Patentability of 2-(Difluoromethoxy)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. Among the myriad of scaffolds available, benzoic acid and its derivatives have historically proven to be a fertile ground for the discovery of new drugs. This guide provides an in-depth technical assessment of 2-(Difluoromethoxy)benzoic acid derivatives, focusing on their synthesis, potential biological activities, and the critical aspects of assessing their novelty and patentability. By objectively comparing their potential with existing alternatives and providing a framework for their evaluation, this guide aims to empower researchers to navigate the complexities of drug discovery in this chemical space.
The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule. It is a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its high metabolic stability, a consequence of the strong carbon-fluorine bonds, can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of nearby acidic or basic centers, influencing binding interactions with biological targets.
Navigating the Path to Patentability: Core Tenets for Chemical Inventions
A deep understanding of the criteria for patentability is paramount for any researcher venturing into novel compound synthesis. For a chemical entity to be granted a patent, it must satisfy three fundamental requirements:
-
Novelty : The invention must be new and not previously disclosed to the public in any form, including publications, presentations, or patents. A thorough prior art search is the first and most critical step in establishing novelty.[1][2]
-
Non-Obviousness (Inventive Step) : The invention must not be an obvious modification of existing knowledge to a person skilled in the art. This means that the new compound must represent a significant and non-trivial advancement over what is already known.
-
Utility (Industrial Applicability) : The invention must have a specific, substantial, and credible utility. For pharmaceutical compounds, this typically means demonstrating a specific biological activity or therapeutic application.[1]
A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date of the patent application.[1] This exclusivity is crucial for securing the investment required for the lengthy and expensive process of drug development.
Below is a workflow diagram illustrating the key stages in assessing the patentability of a novel chemical derivative.
Caption: A generalized workflow for assessing the patentability of new chemical entities.
Synthesis of this compound and its Derivatives
The parent compound, this compound, is a known chemical entity and is commercially available. It serves as a versatile building block for the synthesis of a wide array of derivatives.[3][4][5][6] The primary functional group for derivatization is the carboxylic acid, which can be readily converted into esters, amides, and other functionalities using standard organic synthesis protocols.
General Synthesis of 2-(Difluoromethoxy)benzamides
The synthesis of 2-(Difluoromethoxy)benzamides can be achieved through the coupling of this compound with a desired amine. A common and efficient method involves the use of a coupling agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU), in the presence of a base.
Experimental Protocol: Synthesis of a Generic 2-(Difluoromethoxy)benzamide
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., EDC, 1.1 eq) and an activating agent (e.g., HOBt, 1.1 eq). Stir the mixture for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(Difluoromethoxy)benzamide.
General Synthesis of this compound Esters
Esterification of this compound can be accomplished through several standard methods, including Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid, or by reaction with an alkyl halide in the presence of a base.
Experimental Protocol: Synthesis of a Generic this compound Ester
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.5 eq) and the desired alkyl halide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography.
Comparative Analysis of Biological Activities
While comprehensive preclinical data for simple derivatives of this compound is not extensively available in the public domain, the therapeutic potential of this scaffold can be inferred from more complex molecules containing this moiety and by comparing it to other benzoic acid derivatives.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated as potential anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation. While specific IC₅₀ values for simple 2-(difluoromethoxy)benzamides are not readily found, the data for structurally related benzamides provide a useful benchmark.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Assay Type |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | HeLa | Cervical | 9.3 | MTT |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | MCF-7 | Breast | 8.9 | MTT |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | NCI-H23 | Lung | 13.97 | MTT |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MDAMB-231 | Breast | 11.35 | MTT |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MCF-7 | Breast | 11.58 | MTT |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-549 | Lung | 15.77 | MTT |
Table compiled from data presented in a comparative guide on substituted benzamides.
A notable example of a patented, highly potent molecule incorporating the 2-(difluoromethoxy)phenyl moiety is a CFTR corrector, which demonstrates the potential of this scaffold in complex drug design.
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The introduction of fluorine atoms can often enhance the antimicrobial potency of a compound. The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms.
| Derivative | Target Microorganism | MIC (µg/mL) |
| 2-Benzoylbenzoic acid | Streptococcus mutans | High (Activity Index: 0.7) |
| 2-Benzoylbenzoic acid | Staphylococcus aureus | High (Activity Index: 0.7) |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 |
| Compound 5e | Streptococcus pneumoniae | 1 |
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 |
| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 |
Table compiled from data on 2-benzoylbenzoic acid derivatives and amoxicillin-benzoic acid hybrids.[2][7]
Anti-inflammatory Activity
The anti-inflammatory properties of salicylic acid (2-hydroxybenzoic acid) and its derivatives are well-established. It is plausible that derivatives of this compound could also exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. Research on fluorinated benzofuran and dihydrobenzofuran derivatives has shown potent anti-inflammatory activity, with IC₅₀ values for the inhibition of inflammatory mediators ranging from 1.1 to 20.5 µM.[8] This suggests that the incorporation of fluorine can be beneficial for anti-inflammatory potency.
Structure-Activity Relationship (SAR) and Future Directions
While a comprehensive SAR for this compound derivatives is yet to be established due to the limited publicly available data, some general principles from related benzoic acid derivatives can be extrapolated. For instance, the nature and position of substituents on the aromatic ring can significantly influence biological activity. Electron-withdrawing groups, such as the difluoromethoxy group, can impact the electronic properties of the entire molecule, affecting its binding to target proteins.
The following diagram illustrates a potential logical relationship for designing and evaluating novel this compound derivatives.
Caption: A strategic workflow for the discovery of bioactive this compound derivatives.
The clear gap in the literature regarding the biological activities of simple this compound amides and esters presents a significant opportunity for researchers. Systematic screening of a library of these derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets could unveil novel and patentable therapeutic agents.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The unique properties conferred by the difluoromethoxy group, combined with the proven track record of benzoic acid derivatives in medicinal chemistry, make this an attractive area for further exploration. While a comprehensive dataset on the biological activities of simple derivatives is currently lacking, this guide provides a framework for their synthesis, evaluation, and the assessment of their patentability. By conducting systematic studies to fill the existing knowledge gap, researchers can unlock the full potential of this intriguing class of compounds and contribute to the discovery of the next generation of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. US5081271A - Novel benzoic acid derivatives and process for preparing the same - Google Patents [patents.google.com]
- 6. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Difluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(Difluoromethoxy)benzoic acid (CAS No. 97914-59-5), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document synthesizes best practices for handling halogenated aromatic compounds and aligns with general principles of hazardous waste management.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as 4-(Difluoromethoxy)benzoic acid, indicate that it should be treated as a hazardous substance.[1]
Key Hazards:
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound must wear the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in transfer to a licensed disposal facility.
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal. This compound and materials contaminated with it must be classified as halogenated organic waste .
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsates from contaminated glassware should be collected in a separate, designated container for halogenated liquid waste.[2] Do not mix with non-halogenated waste.[2]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Step 2: Container Management and Labeling
Properly containing and labeling hazardous waste is a regulatory requirement and a key safety measure.
-
Container Selection: Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a labeled, sealable bottle, preferably the original container if empty.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[2]
Step 3: In-Lab Spill Decontamination
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Moisten the Spill: For solid spills, gently moisten the material to prevent the generation of airborne dust.
-
Clean-up: Use a HEPA-filter vacuum or absorbent pads to clean up the spill.
-
Containerize: Place all cleanup materials into the designated "Halogenated Solid Waste" container.
-
Decontaminate: Wash the spill area thoroughly with soap and water. Collect the cleaning water as halogenated liquid waste.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Approved Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration .[3][4] This process is designed to break the stable carbon-fluorine bonds.[4] The incineration facility must be equipped with appropriate scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are produced during combustion.
Causality Behind Incineration: Due to the presence of fluorine, this compound is considered a per- and polyfluoroalkyl substance (PFAS) or a related compound. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation. High-temperature incineration is currently one of the few effective methods for their complete destruction.[4]
The following diagram outlines the complete disposal workflow:
Caption: Complete disposal workflow for this compound.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
-
Do Not Neutralize without EHS Approval: While this compound is an acid, do not attempt to neutralize it with a base as a primary disposal method without explicit approval and a validated procedure from your EHS department. The reaction could generate heat or other hazardous byproducts. For general guidance on acid neutralization, you may refer to established protocols.[5]
-
Avoid Drain Disposal: Never dispose of this compound or its solutions down the drain.[6] This can lead to environmental contamination.
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Mastering the Safe Handling of 2-(Difluoromethoxy)benzoic Acid: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)benzoic acid (CAS No. 97914-59-5). Adherence to these protocols is critical for ensuring personnel safety and operational integrity.
At the forefront of chemical synthesis and pharmaceutical development, the safe handling of novel reagents is paramount. This compound, a versatile building block in the creation of innovative pharmaceuticals and agrochemicals, requires a nuanced understanding of its properties to mitigate potential hazards.[1] This guide, compiled by senior application scientists, offers a procedural, step-by-step framework for the safe use, storage, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a white to light brown crystalline solid with a melting point of 98-101°C.[2][3] While comprehensive toxicological data for this specific compound is not widely published, the available safety information and data from structurally similar compounds indicate that it should be handled with care.
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][4]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[3][4]
Primary Routes of Exposure:
-
Inhalation of dust.
-
Skin contact.
-
Eye contact.
-
Ingestion.
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF). The potential for the release of highly corrosive and toxic hydrogen fluoride necessitates stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart for specific breakthrough times. Double-gloving is advised for extended handling. | Prevents skin contact, which can cause irritation. The difluoromethoxy group may affect permeation rates, so careful glove selection is crucial. |
| Body Protection | A flame-resistant laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit is necessary. | Protects the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | For small-scale operations in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if dust is generated, a NIOSH-approved N95 particulate respirator is the minimum requirement. For larger quantities or in situations with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents the inhalation of harmful dust particles that can cause respiratory tract irritation. |
Operational and Handling Protocols: A Step-by-Step Approach
A systematic workflow is essential to minimize exposure and prevent accidents. The following diagram illustrates the key phases of handling this compound safely.
Caption: A logical workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Documentation Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) for this compound.
-
Engineering Controls: Ensure work is conducted in a certified chemical fume hood to minimize inhalation exposure. Verify that an emergency eyewash station and safety shower are readily accessible.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
-
Handling and Use:
-
Weighing and Transfer: As a solid, this compound can generate dust. Weighing and transferring should be done in a fume hood. Use anti-static weighing paper or a contained weighing system to minimize dust dispersion.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction Monitoring: Monitor reactions involving this compound closely, especially if there is a potential for gas evolution or exothermic events.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill and Disposal Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill and disposal plan is a critical component of a safe laboratory environment.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material, avoiding the generation of dust. A HEPA-filtered vacuum can also be used. Place the collected material in a sealed, labeled container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Waste Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, chemically resistant, and leak-proof container. Halogenated organic waste should be segregated from non-halogenated waste streams.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound."
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a permitted hazardous waste facility.[6] This method is effective at breaking the strong carbon-fluorine bonds. Alternatively, disposal in a designated hazardous waste landfill is an option, though it provides containment rather than destruction.[7]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
By integrating these protocols into your daily laboratory practices, you can confidently and safely harness the scientific potential of this compound while upholding the highest standards of safety and environmental responsibility.
References
- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]
- 2. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | 97914-59-5 [amp.chemicalbook.com]
- 4. 97914-59-5|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
